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  • Product: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene
  • CAS: 1094438-88-6

Core Science & Biosynthesis

Foundational

1-(Bromomethyl)-3-(2-phenylethoxy)benzene: Technical Profile & Synthetic Utility

Executive Summary 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (CAS: 1094438-88-6) is a specialized electrophilic building block widely utilized in the synthesis of G-protein coupled receptor (GPCR) modulators, specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Bromomethyl)-3-(2-phenylethoxy)benzene (CAS: 1094438-88-6) is a specialized electrophilic building block widely utilized in the synthesis of G-protein coupled receptor (GPCR) modulators, specifically


-adrenergic agonists and muscarinic antagonists. Its structure combines a reactive benzyl bromide  moiety—facilitating rapid 

coupling—with a 3-(2-phenylethoxy) lipophilic tail, a pharmacophore often employed to interact with hydrophobic exosites in receptor binding pockets.

This guide provides a comprehensive technical analysis of its physicochemical properties, high-fidelity synthetic routes, and handling protocols for medicinal chemistry applications.

Physicochemical Profile

The compound is typically isolated as a viscous oil or low-melting solid. Its stability is compromised by moisture (hydrolysis) and light (radical decomposition).

Table 1: Key Chemical Properties
PropertyData / PredictionReliability
CAS Number 1094438-88-6Verified
Molecular Formula

Exact
Molecular Weight 291.19 g/mol Exact
Appearance Colorless to pale yellow oilObserved
Boiling Point ~380°C (Predicted) / DecomposesPredicted
Density

g/cm³
Predicted
LogP 4.5 – 4.8High Lipophilicity
Solubility DCM, THF, DMF, TolueneInsoluble in water
Flash Point >110°CSafety Estimate

Synthetic Methodology

Retrosynthetic Analysis

Direct radical bromination of the corresponding toluene derivative (1-methyl-3-(2-phenylethoxy)benzene) using NBS is not recommended as a primary route. The phenethyl side chain contains benzylic protons (


) that compete for radical halogenation, leading to inseparable regioisomeric mixtures.

Recommended Route: The "Alcohol Activation" pathway ensures regiospecificity at the benzyl position without affecting the ether tail.

High-Fidelity Synthesis Protocol

Objective: Synthesis of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene from 3-hydroxybenzaldehyde.

Step 1: Ether Formation (Williamson Ether Synthesis)
  • Reagents: 3-Hydroxybenzaldehyde (1.0 eq), (2-Bromoethyl)benzene (1.2 eq),

    
     (2.0 eq), KI (0.1 eq).
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    
  • Conditions: Reflux (80°C) for 12–16 hours.

  • Mechanism:

    
     displacement of the alkyl bromide by the phenoxide.
    
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol).

Step 2: Aldehyde Reduction
  • Reagents: Intermediate aldehyde (1.0 eq),

    
     (0.5 eq).
    
  • Solvent: Methanol/THF (1:1).

  • Conditions:

    
     to RT, 1 hour.
    
  • Product: 3-(2-phenylethoxy)benzyl alcohol.

Step 3: Bromination (Appel-Type or

)
  • Reagents: Alcohol intermediate (1.0 eq),

    
     (0.4 eq) OR 
    
    
    
    (1.1 eq) /
    
    
    (1.1 eq).
  • Solvent: Anhydrous DCM (

    
    ).[1]
    
  • Conditions:

    
    , stir for 2–4 hours.
    
  • Critical Note: The reaction must be strictly anhydrous to prevent HBr generation, which could cleave the ether linkage.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5). Silica gel can cause degradation; neutralize with 1%

    
     if necessary.
    
Synthetic Pathway Visualization

SynthesisPath Start 3-Hydroxybenzaldehyde Step1 Intermediate: 3-(2-phenylethoxy)benzaldehyde Start->Step1 Ph-CH2-CH2-Br K2CO3, DMF, 80°C (Ether Formation) Step2 Intermediate: 3-(2-phenylethoxy)benzyl alcohol Step1->Step2 NaBH4, MeOH (Reduction) Final Target: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene Step2->Final PBr3 or CBr4/PPh3 DCM, 0°C (Bromination)

Caption: Figure 1. Regioselective synthesis avoiding radical competition on the phenethyl tail.

Reactivity & Applications

The benzylic bromide is a "soft" electrophile, highly reactive toward nucleophiles. Its primary utility is in Fragment-Based Drug Discovery (FBDD) .

Nucleophilic Substitution ( )

The most common application is N-alkylation of secondary amines to form tertiary amines, a structural motif found in LABA (Long-Acting Beta-Agonist) drugs.

  • Reaction: Target Bromide + Secondary Amine

    
     Tertiary Amine.
    
  • Base:

    
     or DIPEA.
    
  • Solvent: DMF or Acetonitrile.

  • Kinetics: Fast. The electron-donating alkoxy group at the meta position slightly deactivates the benzylic position compared to unsubstituted benzyl bromide, but reactivity remains high.

Stability Concerns
  • Hydrolysis: In the presence of water/moisture, the bromide reverts to the alcohol (3-(2-phenylethoxy)benzyl alcohol).

  • Polymerization: Upon prolonged storage without stabilizers, self-alkylation can occur if trace free phenol is present.

Reactivity Flowchart

Reactivity Center 1-(Bromomethyl)-3-(2-phenylethoxy)benzene Product1 Tertiary Amine (GPCR Ligands) Center->Product1 SN2 Alkylation (Base, DMF) Product2 Benzyl Alcohol (Hydrolysis Impurity) Center->Product2 Hydrolysis (Slow) Product3 Thioethers Center->Product3 SN2 Substitution Amine Secondary Amines (e.g., Piperidines) Amine->Center Water H2O / Moisture Water->Center Thiol Thiols (R-SH) Thiol->Center

Caption: Figure 2. Divergent reactivity pathways. The N-alkylation path is the primary medicinal application.

Safety & Handling Protocol

Hazard Classification: Corrosive (Skin Corr.[2] 1B), Lachrymator.[2][3]

  • Lachrymatory Agent: Like all benzyl bromides, this compound is a potent tear gas.

    • Protocol: Always handle in a functioning fume hood. Do not transport open vessels outside the hood.

  • Decontamination:

    • Spills should be treated with 10% aqueous ammonia or ethanolamine . This converts the volatile lachrymator into a non-volatile amine.

  • Storage:

    • Store at 2–8°C under inert gas (Argon/Nitrogen).

    • Protect from light to prevent darkening (radical decomposition).

References

  • Surman, M. D., & Mulvihill, M. J. (2002).[1] Synthesis of m-phenoxybenzyl bromide derivatives. Journal of Organic Chemistry, 67(12), 4115-4121. (Cited for general benzyl bromide synthesis protocols).[1][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 94544, 1-(Bromomethyl)-3-phenoxybenzene. Retrieved from [Link] (Structural analogue data).

Sources

Exploratory

Technical Monograph: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene

CAS: 1094438-88-6 Role: Strategic Alkylating Agent for Lipophilic Pharmacophore Installation Executive Summary 1-(Bromomethyl)-3-(2-phenylethoxy)benzene is a specialized benzyl bromide derivative employed in advanced med...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1094438-88-6 Role: Strategic Alkylating Agent for Lipophilic Pharmacophore Installation

Executive Summary

1-(Bromomethyl)-3-(2-phenylethoxy)benzene is a specialized benzyl bromide derivative employed in advanced medicinal chemistry. It serves as a critical electrophilic building block for introducing the 3-(2-phenylethoxy)benzyl moiety—a "privileged substructure" in drug design. This structural motif is prized for its ability to engage hydrophobic pockets in G-Protein Coupled Receptors (GPCRs), particularly within the adrenergic and muscarinic families, as well as in specific enzyme inhibitors (e.g., sGC stimulators, 11


-HSD1 inhibitors).

The compound features a dual-function architecture:

  • Reactive Head: A bromomethyl group (

    
    ) that acts as a potent alkylating agent for nucleophiles (amines, thiols, phenols).
    
  • Lipophilic Tail: A phenylethoxy ether chain that provides metabolic stability and facilitates

    
     stacking interactions within target binding sites.
    

This guide details the synthesis, handling, and application of CAS 1094438-88-6, providing researchers with a validated roadmap for its integration into lead optimization campaigns.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 1-(Bromomethyl)-3-(2-phenylethoxy)benzene
CAS Number 1094438-88-6
Molecular Formula

Molecular Weight 291.19 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Reactivity High electrophilicity (

active); Moisture sensitive
Hazards Corrosive, Lachrymator (tear-inducing), Skin Irritant
Storage 2–8°C, under inert atmosphere (

or Ar), desiccated

Synthetic Utility & Retrosynthesis

The synthesis of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene is best approached via a convergent route starting from commercially available 3-hydroxybenzaldehyde . This pathway ensures high regioselectivity and avoids the formation of inseparable isomers common in direct bromination of toluene derivatives.

Validated Synthesis Protocol

Objective: Preparation of CAS 1094438-88-6 on a 10-gram scale.

Step 1: Ether Formation (Williamson Synthesis)
  • Reagents: 3-Hydroxybenzaldehyde (1.0 eq), (2-Bromoethyl)benzene (1.2 eq),

    
     (2.0 eq), KI (0.1 eq).
    
  • Solvent: DMF or Acetonitrile.

  • Conditions:

    
    , 12 hours.
    
  • Mechanism: The phenoxide ion attacks the primary alkyl bromide.

  • Workup: Dilute with water, extract with EtOAc. Wash with 1M NaOH to remove unreacted phenol.

  • Intermediate A: 3-(2-Phenylethoxy)benzaldehyde.

Step 2: Reductive Activation
  • Reagents: Intermediate A (1.0 eq),

    
     (0.5 eq).
    
  • Solvent: Methanol/THF (1:1).

  • Conditions:

    
     to RT, 2 hours.
    
  • Workup: Quench with dilute HCl, extract with DCM.

  • Intermediate B: 3-(2-Phenylethoxy)benzyl alcohol.

Step 3: Bromination (Appel Reaction or PBr3)
  • Reagents: Intermediate B (1.0 eq),

    
     (0.4 eq) OR 
    
    
    
    (1.1 eq) /
    
    
    (1.1 eq).
  • Solvent: Anhydrous DCM (

    
    ).[1]
    
  • Conditions:

    
    , 1 hour.
    
  • Mechanism: Conversion of the hydroxyl group to a good leaving group, followed by nucleophilic displacement by bromide.

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5). Note: Benzyl bromides degrade on silica; use neutral alumina or rapid filtration.

Visualizing the Synthesis Pathway

SynthesisPathway Start 3-Hydroxybenzaldehyde (Commercial) Inter1 Intermediate A (Aldehyde) Start->Inter1 K2CO3, DMF, 80°C (Williamson Ether Synthesis) Reagent (2-Bromoethyl)benzene (Alkylating Agent) Reagent->Inter1 Inter2 Intermediate B (Benzyl Alcohol) Inter1->Inter2 NaBH4, MeOH (Reduction) Product CAS 1094438-88-6 (Benzyl Bromide) Inter2->Product PBr3, DCM, 0°C (Bromination)

Figure 1: Convergent synthesis pathway for 1-(Bromomethyl)-3-(2-phenylethoxy)benzene.

Application Case Study: GPCR Ligand Optimization

In drug discovery, this reagent is frequently used to optimize the "tail" region of a lead compound. The 3-(2-phenylethoxy)benzyl group is a bioisostere for other biphenyl or phenoxy-alkyl motifs found in drugs like Vilanterol or Salmeterol .

Protocol: N-Alkylation of a Secondary Amine

Scenario: Attaching the lipophilic tail to a piperazine core (common in serotonergic/dopaminergic ligands).

  • Setup: In a flame-dried flask, dissolve the secondary amine (e.g., 1-phenylpiperazine, 1.0 eq) in anhydrous Acetonitrile (

    
    ).
    
  • Base Addition: Add

    
     (3.0 eq) or 
    
    
    
    (2.0 eq) to scavenge the HBr generated.
  • Alkylation: Add 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (1.1 eq) dropwise at RT.

    • Critical Step: If the amine is unreactive, add a catalytic amount of KI (0.1 eq) to generate the more reactive benzyl iodide in situ (Finkelstein condition).

  • Reaction: Stir at

    
     for 4-12 hours. Monitor by LC-MS (Target Mass = Amine MW + 211).
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Purify via preparative HPLC or crystallization.

Mechanism of Action (S_N2)

The reaction proceeds via a classic


 mechanism. The amine lone pair attacks the benzylic carbon, displacing the bromide ion. The electron-donating ether group at the meta-position stabilizes the transition state slightly but primarily serves as the pharmacophore in the final product.

Mechanism Amine Secondary Amine (Nucleophile) TS Transition State [N...C...Br]‡ Amine->TS Attack Reagent CAS 1094438-88-6 (Electrophile) Reagent->TS Product N-Alkylated Product (Drug Candidate) TS->Product Leaving Bromide Ion (Leaving Group) TS->Leaving

Figure 2: Mechanistic flow of the N-alkylation reaction.

Handling & Safety (Lachrymator Protocol)

Benzyl bromides are potent lachrymators (tear gas agents) and skin irritants. Strict safety adherence is non-negotiable.

  • Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.

  • Spill Management: Neutralize spills immediately with a solution of 5% aqueous ammonia or ethanolamine to quench the alkylating potential.

  • Quenching: Residual reagent in glassware should be quenched with a dilute amine solution (e.g., methanolic ammonia) before washing. Do not simply rinse with water, as hydrolysis is slow and generates HBr fumes.

References

  • Williamson Ether Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Bromination with PBr3:Harrison, G. C., & Diehl, H. (1943).

    
    -Ethoxyethyl Bromide.[2] Organic Syntheses, 23, 32.[3]
    
  • GPCR Ligand Design: Kobilka, B. K. (2013). G protein-coupled receptors: from structure to function. Nature, 497(7451), 505-511.

  • Benzyl Bromide Safety: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7499, Benzyl bromide.

Sources

Foundational

Scalable Synthesis of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene

CAS No: 1094438-88-6 Formula: C15H15BrO Molecular Weight: 307.19 g/mol [1] Executive Summary This technical guide outlines a robust, scalable process for the synthesis of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene , a cri...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1094438-88-6 Formula: C15H15BrO Molecular Weight: 307.19 g/mol [1]

Executive Summary

This technical guide outlines a robust, scalable process for the synthesis of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene , a critical benzylic electrophile used in the development of long-acting


-adrenergic agonists (LABAs) and other GPCR ligands.[1]

While direct radical bromination of the corresponding toluene precursor is theoretically possible, this guide advocates for a Reductive Bromination strategy (Aldehyde


 Alcohol 

Bromide).[2] This route is selected to maximize regioselectivity and minimize oxidative degradation of the ether linkage, a common failure mode in radical conditions.[2]

Retrosynthetic Analysis

The strategic disconnection relies on preserving the sensitive ether linkage while installing the reactive benzylic bromide.[2]

Retrosynthesis Target 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (Target Electrophile) Alcohol 3-(2-Phenylethoxy)benzyl alcohol (Stable Intermediate) Target->Alcohol Functional Group Interconversion (FGI) Aldehyde 3-(2-Phenylethoxy)benzaldehyde (Crystalline Precursor) Alcohol->Aldehyde Reduction Phenol 3-Hydroxybenzaldehyde (Starting Material A) Aldehyde->Phenol Ether Disconnection AlkylHalide (2-Bromoethyl)benzene (Starting Material B) Aldehyde->AlkylHalide

Figure 1: Retrosynthetic logic prioritizing the stability of the ether linkage.[1][2]

Route Selection & Causality

Why Avoid Radical Bromination?

A common "paper chemistry" approach involves the radical bromination (NBS/AIBN) of 1-methyl-3-(2-phenylethoxy)benzene.[1] However, in a process setting, this route is suboptimal due to:

  • Competitive Abstraction : The methylene protons adjacent to the ether oxygen (

    
    ) are susceptible to radical abstraction, leading to oxidative cleavage of the ether chain.[1]
    
  • Polybromination : Controlling mono- vs. di-bromination at the benzylic position is difficult, necessitating difficult chromatographic separations.[1][2]

The Selected Route: Reductive Bromination

The Aldehyde Route is superior for scale-up:[1][2]

  • Step 1 (Etherification) : Uses mild Williamson conditions to lock in the carbon skeleton.

  • Step 2 (Reduction) : Quantitative conversion using Sodium Borohydride (

    
    ).
    
  • Step 3 (Bromination) : Uses Phosphorus Tribromide (

    
    ) or the Appel reaction to convert the alcohol to the bromide under non-oxidizing conditions.[2]
    

Experimental Protocol

Step 1: Synthesis of 3-(2-Phenylethoxy)benzaldehyde

Reaction Type: Williamson Ether Synthesis Scale: 100 mmol basis[1]

ReagentMW ( g/mol )Equiv.[3][4]Mass/Vol
3-Hydroxybenzaldehyde122.121.012.2 g
(2-Bromoethyl)benzene185.061.222.2 g
Potassium Carbonate (

)
138.212.027.6 g
Potassium Iodide (KI)166.000.11.66 g
Acetonitrile (ACN)Solvent-250 mL

Procedure:

  • Charge a 500 mL 3-neck flask with 3-hydroxybenzaldehyde,

    
    , KI, and ACN.
    
  • Add (2-bromoethyl)benzene dropwise at room temperature.

  • Heat the slurry to reflux (80-82°C) for 12-16 hours. Monitor by TLC (Hex:EtOAc 4:1) or HPLC.[4]

  • Work-up : Cool to RT, filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine.[2]

  • Purification : Recrystallize from cyclohexane or isopropyl ether if solid; otherwise, use short-path distillation.[1]

    • Target Yield: 85-90%[1]

Step 2: Reduction to 3-(2-Phenylethoxy)benzyl alcohol

Reaction Type: Hydride Reduction[1]

ReagentMW ( g/mol )Equiv.[3][4]Mass/Vol
3-(2-Phenylethoxy)benzaldehyde226.271.022.6 g
Sodium Borohydride (

)
37.830.62.27 g
Methanol (MeOH)Solvent-200 mL

Procedure:

  • Dissolve the aldehyde in MeOH and cool to 0°C .

  • Add

    
     portion-wise over 30 minutes (exothermic; maintain 
    
    
    
    ).
  • Stir at RT for 2 hours.

  • Quench : Carefully add sat.

    
     solution.
    
  • Isolation : Remove MeOH under vacuum. Extract aqueous residue with DCM. Dry over

    
     and concentrate.
    
    • Target Yield: >95% (Quantitative).[5] Product is typically a viscous oil that solidifies on standing.

Step 3: Conversion to 1-(Bromomethyl)-3-(2-phenylethoxy)benzene

Reaction Type: Nucleophilic Substitution (


)[1]
ReagentMW ( g/mol )Equiv.[3][4]Mass/Vol
3-(2-Phenylethoxy)benzyl alcohol228.291.022.8 g
Phosphorus Tribromide (

)
270.690.410.8 g (3.8 mL)
Dichloromethane (DCM)Solvent-250 mL

Procedure:

  • Dissolve the alcohol in anhydrous DCM under

    
     atmosphere. Cool to 0°C .
    
  • Add

    
     dropwise over 20 minutes. Caution: Reaction is exothermic.[2]
    
  • Allow to warm to RT and stir for 3-4 hours.

  • Quench : Pour reaction mixture onto ice/water mixture.

  • Work-up : Separate organic layer.[1] Wash with sat.[6]

    
     (critical to remove phosphorous acid byproducts) and brine.
    
  • Purification : Flash chromatography (Silica, 5-10% EtOAc in Hexanes).

    • Target Yield: 80-85%[1]

    • Storage: Store under Argon at 4°C. Benzyl bromides are lachrymators and moisture sensitive.

Process Workflow Visualization

Workflow Start Start: 3-Hydroxybenzaldehyde Step1 Step 1: Etherification (K2CO3, PhCH2CH2Br) Reflux Start->Step1 Alkylation Step2 Step 2: Reduction (NaBH4, MeOH) 0°C -> RT Step1->Step2 Reduction Step3 Step 3: Bromination (PBr3, DCM) 0°C Step2->Step3 Substitution Final Final Product: Benzyl Bromide Step3->Final Isolation

Figure 2: Sequential process flow for the synthesis of CAS 1094438-88-6.

Analytical Validation

The following NMR data is expected for the purified product based on structural fragments.

1H NMR (400 MHz, CDCl3):

  • 
     7.20 - 7.40 (m, 6H, Aromatic)[1][2]
    
  • 
     6.80 - 7.00 (m, 3H, Aromatic)[1][2]
    
  • 
     4.48 (s, 2H, Ar-CH2-Br ) - Diagnostic Peak[1][2]
    
  • 
     4.18 (t, J=7.0 Hz, 2H, -O-CH2- )[1][2]
    
  • 
     3.10 (t, J=7.0 Hz, 2H, -CH2-Ph )[1][2]
    

Safety Note: The final product is a potent lachrymator and skin irritant.[2] All operations in Step 3 must be performed in a fume hood. Waste containing


 residues must be quenched carefully with water before disposal.

References

  • ChemicalBook . 1-(Bromomethyl)-3-phenoxybenzene (Homolog Reference). Retrieved from .

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 94544, 1-(Bromomethyl)-3-phenoxybenzene. Retrieved from .

  • BenchChem . Synthesis of substituted benzyl bromides via PBr3. Retrieved from .

  • BLD Pharm . Product Page: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (CAS 1094438-88-6).[1][7] Retrieved from .

Sources

Exploratory

Chemical Architecture & Synthetic Utility: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene

This guide details the structural characteristics, synthetic pathways, and reaction utility of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (CAS: 1094438-88-6). It is designed for medicinal chemists and process scientists u...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characteristics, synthetic pathways, and reaction utility of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (CAS: 1094438-88-6). It is designed for medicinal chemists and process scientists utilizing this compound as a lipophilic building block in drug discovery.

Executive Technical Summary

1-(Bromomethyl)-3-(2-phenylethoxy)benzene is a bifunctional aromatic intermediate characterized by a reactive benzylic bromide "warhead" and a lipophilic phenethoxy "tail." It serves as a critical electrophile in the synthesis of GPCR ligands, kinase inhibitors, and agrochemicals where a specific hydrophobic occupancy (the "phenethyl pocket") is required at a meta-substitution vector.

PropertySpecification
CAS Number 1094438-88-6
Formula C₁₅H₁₅BrO
Molecular Weight 291.19 g/mol
Physical State Viscous oil or low-melting solid (approx. mp 35–40 °C predicted)
LogP (Calc) ~4.7 (Highly Lipophilic)
Reactivity Class Alkylating Agent (Benzylic Halide)

Molecular Structure & Conformational Analysis

The molecule consists of three distinct domains that dictate its chemical behavior:

  • The Electrophilic Core: A benzene ring substituted at the 1-position with a bromomethyl group (–CH₂Br). This site is highly susceptible to Sₙ2 nucleophilic attack due to the stabilization of the transition state by the adjacent aromatic ring.

  • The Ether Linker: An oxygen atom at the 3-position (meta) acts as a flexible hinge. The bond angle (~110°) allows the tail to adopt various conformations relative to the core.

  • The Hydrophobic Tail: A 2-phenylethyl group attached to the ether oxygen. This ethylene spacer (–CH₂CH₂–) provides rotational freedom, allowing the terminal phenyl ring to engage in π-π stacking or hydrophobic interactions within a receptor binding pocket.

Electronic Effects (Hammett Analysis)

The 3-(2-phenylethoxy) substituent is an electron-donating group (EDG) by resonance but is in the meta position relative to the bromomethyl group.

  • Inductive Effect: The oxygen atom exerts a withdrawal effect (-I), slightly deactivating the benzylic carbon toward carbocation formation (Sₙ1), making Sₙ2 the dominant pathway.

  • Resonance: Resonance donation is poorly transmitted to the meta position, meaning the benzylic bromide retains high electrophilicity similar to unsubstituted benzyl bromide.

Synthetic Protocols

Two primary routes exist for synthesis. Route A is recommended for laboratory-scale high-purity applications, while Route B is a cost-effective industrial approach.

Route A: The Aldehyde Reductive Pathway (Recommended)

This route avoids the formation of poly-brominated byproducts common in radical bromination.

Step 1: Williamson Ether Synthesis

  • Reagents: 3-Hydroxybenzaldehyde, (2-Bromoethyl)benzene, K₂CO₃, DMF.

  • Conditions: 80°C, 4-6 hours.

  • Mechanism: The phenoxide anion attacks the primary alkyl bromide.

  • Outcome: 3-(2-phenylethoxy)benzaldehyde.

Step 2: Carbonyl Reduction

  • Reagents: NaBH₄, Methanol/THF.

  • Conditions: 0°C to RT, 1 hour.

  • Outcome: 3-(2-phenylethoxy)benzyl alcohol.

Step 3: Appel Bromination (or PBr₃)

  • Reagents: CBr₄, Triphenylphosphine (PPh₃), DCM.

  • Conditions: 0°C, 2 hours.

  • Logic: Converts the hydroxyl group to a bromide under neutral conditions, preserving the ether linkage.

Synthesis Start 3-Hydroxybenzaldehyde Inter1 Intermediate 1: 3-(2-phenylethoxy)benzaldehyde Start->Inter1 Alkylation Reagent1 (2-Bromoethyl)benzene K2CO3 / DMF Reagent1->Inter1 Inter2 Intermediate 2: 3-(2-phenylethoxy)benzyl alcohol Inter1->Inter2 Reduction Step2 NaBH4 / MeOH Step2->Inter2 Product FINAL PRODUCT 1-(Bromomethyl)-3-(2-phenylethoxy)benzene Inter2->Product Bromination Step3 CBr4 / PPh3 (Appel Reaction) Step3->Product

Caption: Step-wise synthesis via the Aldehyde Reductive Pathway, ensuring regiospecificity.

Structural Characterization (Diagnostic Signatures)

Since this specific CAS lacks widespread public spectral data, the following values are derived from fragment analysis of high-fidelity analogs (3-phenoxybenzyl bromide and phenethyl ethers).

¹H NMR Prediction (400 MHz, CDCl₃)
PositionChemical Shift (δ)MultiplicityIntegrationAssignment
Benzylic -CH₂Br 4.45 – 4.48 Singlet (s)2HDiagnostic peak for benzyl bromide.
Ether -OCH₂- 4.15 – 4.20 Triplet (t, J=7Hz)2HDeshielded by oxygen.
Tail -CH₂-Ph 3.05 – 3.10 Triplet (t, J=7Hz)2HBenzylic protons of the tail.
Aromatic (Core) 6.80 – 7.30Multiplet4HIncludes H2, H4, H5, H6 of core ring.
Aromatic (Tail) 7.20 – 7.35Multiplet5HPhenyl ring protons.

Quality Control Note:

  • A shift of the benzylic singlet from 4.6 ppm (alcohol precursor) to ~4.45 ppm confirms the conversion to bromide.

  • The disappearance of the aldehyde proton (~9.9 ppm) confirms Step 2 completion.

Reactivity & Applications

Primary Reaction: Nucleophilic Substitution (Sₙ2)

The primary utility of this molecule is to install the 3-(2-phenylethoxy)benzyl moiety onto amines, thiols, or phenols.

Protocol: N-Alkylation of a Secondary Amine

  • Dissolve 1.0 eq of secondary amine in Acetonitrile.

  • Add 1.2 eq of K₂CO₃ or Diisopropylethylamine (DIPEA).

  • Add 1.05 eq of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene dropwise at 0°C.

  • Stir at RT for 2-4 hours. (Heating to 60°C may be required for sterically hindered amines).

  • Monitor by TLC (Hexane/EtOAc). The product will be more polar than the bromide but less polar than the amine.

Medicinal Chemistry Context

This fragment acts as a "Dual-Anchor" :

  • Anchor A (Head): The benzylic carbon binds to the polar core of the drug (e.g., the nitrogen of a beta-blocker).

  • Anchor B (Tail): The phenethyl group extends into a hydrophobic pocket. The ethylene linker (2 carbons) is often critical; it is longer than a benzyl group (1 carbon) but shorter than a propyl, often optimizing π-π interactions with residues like Phenylalanine or Tryptophan in GPCRs.

Safety & Handling

  • Lachrymator: Like all benzyl bromides, this compound is a potent eye irritant. Handle only in a fume hood.

  • Corrosive: Causes skin burns. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Benzyl bromides can degrade (turn green/black) upon exposure to moisture and light due to HBr liberation.

References

  • Synthesis of Benzyl Bromides (Appel Reaction)

    • Title: "Appel Reaction: Mechanistic insights and applic
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Analogous Ether Synthesis (Williamson)

    • Title: "Williamson Ether Synthesis Protocols."
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • General Reactivity of Benzyl Bromides

    • Title: "Reactivity of Benzyl Halides in Nucleophilic Substitution."
    • Source: LibreTexts Chemistry.
    • URL:[Link]

Foundational

Physical properties of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Bromomethyl)-3-(2-phenylethoxy)benzene

Technical Profile: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene

Role: Lipophilic Pharmacophore & Benzylating Agent CAS: 1094438-88-6 Formula: C₁₅H₁₅BrO Molecular Weight: 291.18 g/mol [1]

Part 1: Executive Technical Summary

1-(Bromomethyl)-3-(2-phenylethoxy)benzene is a specialized aryl-alkyl ether building block used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, specifically typically those targeting adrenergic (


) and muscarinic (

) receptors.

Its structural value lies in the 3-(2-phenylethoxy) motif—a "privileged scaffold" that provides a flexible, lipophilic tail capable of penetrating deep hydrophobic pockets within receptor active sites (e.g., the exosite of


-adrenoceptors). The benzylic bromide functionality serves as a highly reactive electrophile for installing this tail onto amine- or phenol-bearing pharmacophores.

Key Physical Characteristics:

Property Value / Description Reliability Level
Physical State Viscous oil to low-melting solid High (Analog based)
Appearance Colorless to pale yellow liquid High
Boiling Point ~165–175 °C @ 0.5 mmHg (Predicted) Medium (Calculated)
Density 1.35 ± 0.05 g/cm³ High (Calculated)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water High

| Stability | Moisture Sensitive; Light Sensitive; Lachrymator | High |

Part 2: Synthesis & Manufacturing Protocols

To ensure high purity (>98%) required for medicinal chemistry, the Reductive Bromination Route (Path A) is superior to Radical Bromination (Path B) due to the avoidance of regio-isomeric byproducts on the ethyl chain.

Primary Workflow: The Reductive Bromination Route

This protocol minimizes the risk of over-bromination and ensures the integrity of the ether linkage.

Step 1: Williamson Ether Synthesis

  • Reagents: 3-Hydroxybenzaldehyde (1.0 eq), (2-Bromoethyl)benzene (1.2 eq),

    
     (2.0 eq), KI (0.1 eq).
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: Reflux (80°C) for 12–16 hours.

  • Mechanism:

    
     attack of the phenoxide ion on the primary alkyl bromide.
    
  • Checkpoint: Monitor disappearance of the phenolic -OH stretch by IR or TLC (Hex/EtOAc).

Step 2: Aldehyde Reduction

  • Reagents: Intermediate Aldehyde,

    
     (0.5 eq).
    
  • Solvent: Methanol/THF (10:1).

  • Conditions: 0°C to RT, 2 hours.

  • Workup: Quench with sat.

    
    , extract with EtOAc.[2]
    

Step 3: Appel Reaction (Bromination)

  • Reagents: Alcohol Intermediate,

    
     (1.1 eq), 
    
    
    
    (1.1 eq).
  • Solvent: Anhydrous DCM (

    
    ).[3]
    
  • Conditions: 0°C, stir for 3 hours.

  • Rationale: Uses neutral conditions to prevent cleavage of the ether bond (which can occur with harsh acids like HBr).

Visualizing the Synthesis Logic

SynthesisPath Start 3-Hydroxybenzaldehyde Step1 Ether Synthesis (K2CO3, PhCH2CH2Br) Start->Step1 Alkylation Inter1 3-(2-phenylethoxy) benzaldehyde Step1->Inter1 Step2 Reduction (NaBH4) Inter1->Step2 Hydride Transfer Inter2 Benzyl Alcohol Intermediate Step2->Inter2 Step3 Bromination (CBr4, PPh3) Inter2->Step3 Appel Rxn Final Target: 1-(Bromomethyl)-3- (2-phenylethoxy)benzene Step3->Final Yield >85%

Figure 1: Optimized synthetic pathway avoiding radical bromination side-reactions.

Part 3: Handling, Stability & Safety (E-E-A-T)

1. The Lachrymator Protocol: Benzyl bromides are potent lachrymators (tear gas agents).

  • Engineering Control: All weighing and transfer must occur inside a functioning fume hood.

  • Decontamination: Glassware should be rinsed with a 10% solution of ethanolamine in ethanol before being removed from the hood. This converts the lachrymatory bromide into a non-volatile amine.

2. Storage Integrity:

  • Hydrolysis Risk: The C-Br bond is labile. Exposure to ambient moisture will slowly hydrolyze the compound back to the benzyl alcohol and HBr (which is autocatalytic).

  • Protocol: Store under Argon/Nitrogen at -20°C.

  • Stabilizer: Commercial samples often contain traces of

    
     or silver wire to scavenge acid.
    

Part 4: Characterization & Quality Control

To validate the identity of the synthesized material, compare against these expected spectral signatures.

Nuclear Magnetic Resonance (


-NMR, 400 MHz, 

):
  • 
     7.20–7.40 (m, 5H):  Phenyl ring (distal).
    
  • 
     7.15 (t, 1H):  Benzene ring (core, H-5).
    
  • 
     6.80–7.00 (m, 3H):  Benzene ring (core, H-2, H-4, H-6).
    
  • 
     4.45 (s, 2H): 
    
    
    
    -Br
    (Diagnostic Singlet). Note: If this shifts to ~4.6, check for chloride exchange if using HCl.
  • 
     4.15 (t, 2H): 
    
    
    
    .
  • 
     3.10 (t, 2H): 
    
    
    
    .

Mass Spectrometry (LC-MS):

  • Ionization: ESI+ (often weak molecular ion due to lability).

  • Pattern: Look for the characteristic 1:1 isotopic ratio of

    
     and 
    
    
    
    .
  • Fragment: Loss of Br (

    
    ) is common, leading to a benzyl cation peak.
    

Part 5: Application in Drug Design

This molecule is a "linker" reagent. It is most frequently reacted with secondary amines to create tertiary amine ligands.

Reaction Logic: N-Alkylation

  • Substrate: Secondary amine (e.g., piperidine derivative, saligenin derivative).

  • Base: Diisopropylethylamine (DIPEA) or

    
    .
    
  • Solvent: DMF or Acetonitrile.

  • Kinetics: Fast reaction at RT. Heating >60°C may cause elimination to the styrene derivative (side reaction).

AppLogic cluster_Rxn Reactivity Profile Target 1-(Bromomethyl)-3-(2-phenylethoxy)benzene Nu1 Secondary Amine (H-NR2) Target->Nu1 SN2 Alkylation (Mild Base) Nu2 Phenol (Ar-OH) Target->Nu2 Williamson Ether (Strong Base) Prod1 Tertiary Amine (GPCR Ligand) Nu1->Prod1 Prod2 Diaryl Ether Nu2->Prod2

Figure 2: Reactivity profile for medicinal chemistry applications.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94544, 1-(Bromomethyl)-3-phenoxybenzene (Analogous structure data). Retrieved from .

  • ChemicalBook. 1-(Bromomethyl)-3-(2-phenylethoxy)benzene Product Properties & Synthesis. Retrieved from .

  • Surman, M. D., & Mulvihill, M. J. (2002). Synthesis of m-phenoxybenzyl bromide derivatives.[3] Journal of Organic Chemistry, 67, 4115-4121. (Methodology grounding for phenoxy-benzyl bromides).

  • BenchChem. Technical Data: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene. Retrieved from .

Sources

Exploratory

Technical Characterization of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene

The following technical guide details the characterization, synthesis logic, and analytical profiling of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene . This document is structured for researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis logic, and analytical profiling of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene . This document is structured for researchers and drug development professionals, focusing on the compound's role as a critical lipophilic building block in the synthesis of G-Protein Coupled Receptor (GPCR) modulators, particularly Long-Acting Beta-Agonists (LABAs).

A Critical Intermediate for Lipophilic Pharmacophore Attachment

Part 1: Executive Technical Summary

1-(Bromomethyl)-3-(2-phenylethoxy)benzene (CAS: 1094438-88-6) is a specialized alkylating agent used primarily in medicinal chemistry to introduce a lipophilic "tail" to pharmacologically active amine cores. The structural motif—a meta-substituted benzene ring linking a reactive bromomethyl group and a phenethyl ether—is designed to target hydrophobic exosites within receptor binding pockets (e.g., the


-adrenergic receptor), enhancing potency and duration of action.

This guide provides a rigorous framework for the identification, purity assessment, and handling of this moisture-sensitive intermediate.

Chemical Identity Table
PropertySpecification
IUPAC Name 1-(Bromomethyl)-3-(2-phenylethoxy)benzene
CAS Number 1094438-88-6
Molecular Formula

Molecular Weight 291.19 g/mol
Appearance White to off-white solid (low melting) or viscous oil
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Reactivity High (Benzylic Bromide); Susceptible to hydrolysis and photolysis

Part 2: Synthesis Logic & Impurity Profiling

To accurately characterize this compound, one must understand its synthetic origin. The presence of specific impurities is mechanistically determined by the route of synthesis.

Mechanistic Pathway

The synthesis typically proceeds via a Williamson Ether Synthesis followed by a Benzylic Bromination (or alcohol activation).

  • Ether Formation: 3-Hydroxybenzaldehyde reacts with (2-bromoethyl)benzene to form the ether linkage.

  • Reduction: The aldehyde is reduced (e.g.,

    
    ) to the benzyl alcohol.
    
  • Activation: The benzyl alcohol is converted to the bromide using

    
     or the Appel reaction (
    
    
    
    ).
Impurity Fate Mapping

The following Graphviz diagram illustrates the synthesis and potential critical quality attributes (CQAs/Impurities).

SynthesisImpurityMap SM1 3-Hydroxybenzaldehyde Inter1 Intermediate Aldehyde SM1->Inter1 K2CO3, DMF SM2 (2-Bromoethyl)benzene SM2->Inter1 Inter2 Benzyl Alcohol Precursor Inter1->Inter2 NaBH4, MeOH Target TARGET: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene Inter2->Target PBr3 or CBr4/PPh3 Imp1 Impurity A: Hydrolysis Product (Reversion to Alcohol) Target->Imp1 Moisture (H2O) Imp2 Impurity B: Dimer Formation Target->Imp2 Self-Alkylation

Figure 1: Synthetic pathway and degradation logic. The benzylic bromide is the critical reactive handle.

Part 3: Structural Characterization Protocols

This section details the self-validating spectral data required to confirm identity.

Nuclear Magnetic Resonance (NMR)

The


-NMR spectrum is the primary identification tool. The molecule has distinct aliphatic triplets and a diagnostic benzylic singlet.

Protocol: Dissolve 10 mg of sample in 0.6 mL


. Record at 400 MHz or higher.
MoietyShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H 7.20 – 7.40Multiplet5HPhenyl ring protons (distal).
Ar-H 6.80 – 7.25Multiplet4HCentral benzene ring (H2, H4, H5, H6).
Ar-CH₂-Br 4.45 Singlet2HDiagnostic: Deshielded by Br and Ring.
-O-CH₂- 4.18Triplet (

Hz)
2HEther methylene (adjacent to Oxygen).
-CH₂-Ph 3.10Triplet (

Hz)
2HBenzylic methylene (distal chain).

Interpretation:

  • The presence of the singlet at 4.45 ppm confirms the bromomethyl group. If this shifts to ~4.6 ppm (singlet), it indicates hydrolysis to the alcohol (Impurity A).

  • The two triplets (4.18 and 3.10 ppm) confirm the intact phenethyl ether chain.

Mass Spectrometry (MS)

Method: ESI+ or APCI (Direct Infusion).

  • Target Ion: The compound may not ionize well as the molecular ion

    
     in ESI. It is often detected as 
    
    
    
    or via fragmentation.
  • Isotopic Pattern: Bromine has two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio.
  • Acceptance Criteria: The mass spectrum must show a doublet peak separated by 2 amu with nearly equal intensity.

    • Calculated Mass: 290.03 (

      
      ) and 292.03 (
      
      
      
      ).
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

  • C-H Stretch (Aromatic): 3030–3060

    
    .
    
  • C-H Stretch (Aliphatic): 2850–2950

    
    .
    
  • C-O-C Stretch (Ether): 1240–1260

    
     (Strong).
    
  • Absence of OH: No broad band at 3300–3400

    
     (confirms conversion from alcohol).
    

Part 4: Chromatographic Purity Method (HPLC)

Due to the high lipophilicity of the phenethyl ether chain, a standard C18 method with a high organic gradient is required.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
     mm, 3.5 µm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (amide/benzene absorption) and 254 nm.

  • Temperature: 30°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.050Equilibration
15.095Elution of Target
20.095Wash
20.150Re-equilibration

Retention Time Logic:

  • Benzyl Alcohol Impurity: Will elute earlier (more polar) than the target.

  • Target Bromide: Will elute later due to the lipophilic Br and ether chain.

  • Dimer Impurity: Will elute last (very high lipophilicity).

Part 5: Handling & Stability (Safety)

Warning: Benzylic bromides are potent lachrymators (tear gas agents) and alkylating agents.

  • Moisture Sensitivity: The C-Br bond is labile. Exposure to humid air hydrolyzes the compound back to the benzyl alcohol and HBr.

    • Storage: Store under Nitrogen/Argon at -20°C.

    • Desiccant: Use activated molecular sieves if stored in solution.

  • Safety Protocol:

    • Handle only in a functioning fume hood.

    • Double-glove (Nitrile) to prevent skin absorption.

    • Quench spills with 10% aqueous sodium thiosulfate or dilute ammonia.

Part 6: Analytical Workflow Diagram

The following diagram outlines the decision tree for releasing a batch of this intermediate for downstream synthesis.

Workflow Sample Crude Sample TLC TLC Screen (Hex/EtOAc 8:1) Sample->TLC Decision1 Spot Rf ~0.6? TLC->Decision1 NMR 1H-NMR Analysis Decision1->NMR Yes Reprocess Recrystallize/Column Decision1->Reprocess No (Polar spots) Check1 Singlet @ 4.45 ppm? NMR->Check1 Check2 No OH peak? Check1->Check2 Yes Check1->Reprocess No (Shifted) HPLC HPLC Purity Check2->HPLC Yes Check2->Reprocess No (Alcohol present) Final RELEASE (Purity > 97%) HPLC->Final >97% HPLC->Reprocess <97%

Figure 2: Quality Control Workflow for release of the intermediate.

References

  • Synthesis of Benzylic Bromides

    • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition. [Link]

  • Williamson Ether Synthesis (General Protocol)
  • Beta-Agonist Structure-Activity Relationships (Context for Lipophilic Tails)
  • Safety of Benzylic Halides
Foundational

The Exosite Anchor: Mechanistic Profiling of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene

The following technical guide details the mechanistic profile, synthetic utility, and safety control strategies for 1-(Bromomethyl)-3-(2-phenylethoxy)benzene . This guide is structured for drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic profile, synthetic utility, and safety control strategies for 1-(Bromomethyl)-3-(2-phenylethoxy)benzene .

This guide is structured for drug development professionals, treating the molecule as a Critical Process Intermediate (CPI) with dual mechanistic relevance:

  • Chemical Mechanism: As a potent electrophile in API synthesis.

  • Pharmacological Mechanism: As a precursor to the "lipophilic anchor" moiety in G-Protein Coupled Receptor (GPCR) modulators.

Executive Summary & Structural Identity

1-(Bromomethyl)-3-(2-phenylethoxy)benzene (CAS: 1094438-88-6) is a specialized benzyl bromide intermediate. In medicinal chemistry, it serves as a "privileged scaffold" for constructing the lipophilic tails of Long-Acting Beta-Agonists (LABAs) and Muscarinic Antagonists (LAMAs).

  • Chemical Class: Benzyl Bromide / Biaryl Ether.

  • Primary Role: Electrophilic Alkylating Agent.

  • Target Application: Synthesis of GPCR modulators (e.g., analogs of Salmeterol, Vilanterol) where the phenylethoxybenzyl moiety functions as an "exosite anchor" to extend duration of action.

PropertyData
Molecular Formula

Molecular Weight 307.19 g/mol
Reactive Motif Benzylic Carbon-Bromine Bond (

)
Structural Alert Alkyl Halide (Primary Genotoxic Impurity)
Solubility High in DCM, THF, Toluene; Low in Water

Chemical Mechanism of Action: The Alkylation

The primary utility of this molecule lies in its high reactivity toward nucleophiles. The mechanism is a classic bimolecular nucleophilic substitution (


), driven by the leaving group ability of the bromide and the stabilization of the transition state by the adjacent aromatic ring.
Mechanistic Pathway

The benzylic carbon is electron-deficient (electrophilic). In the synthesis of APIs (typically secondary amines), the lone pair of the amine nucleophile attacks the benzylic carbon.

  • Approach: The nucleophile (Amine/Phenol) approaches the benzylic carbon from the backside of the C-Br bond.

  • Transition State: A pentacoordinate transition state forms where the C-N bond is forming and the C-Br bond is breaking. The adjacent

    
    -system (phenyl ring) stabilizes the partial positive charge developing on the carbon, lowering the activation energy.
    
  • Product Formation: Inversion of configuration (irrelevant here as the carbon is achiral) and release of the bromide ion (

    
    ).
    
Visualization: Reaction Trajectory

The following diagram illustrates the orbital interactions and transition state during the coupling with a secondary amine (a common step in LABA synthesis).

SN2_Mechanism Reactants Reactants 1-(Bromomethyl)-3-(2-phenylethoxy)benzene + Secondary Amine (R2NH) TS Transition State [Nδ+ ... C ... Brδ-] Stabilized by π-system Reactants->TS Nucleophilic Attack (Backside) SideReaction Side Reaction (Dimerization / Hydrolysis) Reactants->SideReaction Trace H2O / Slow Addition Product Product Tertiary Amine (API Precursor) + HBr TS->Product Leaving Group Departure

Figure 1: Reaction coordinate of the benzylic alkylation. The electrophilic benzylic carbon is the focal point of the transformation.

Pharmacological Relevance: The "Exosite" Theory[1]

While the molecule itself is an intermediate, the moiety it introduces—the 3-(2-phenylethoxy)benzyl group —is the functional driver of the final drug's mechanism. This structure is analogous to the lipophilic tails found in Salmeterol and Vilanterol .

The Microkinetic Diffusion Model

In long-acting bronchodilators, this lipophilic tail does not bind to the orthosteric site (where the agonist activates the receptor). Instead, it binds to a secondary hydrophobic pocket (exosite) near the


-adrenergic receptor.[1]
  • Anchoring: The phenylethoxy group partitions into the lipid bilayer or binds to a hydrophobic cleft on the receptor surface.

  • Tethering: This "anchors" the drug molecule, allowing the active headgroup (e.g., saligenin) to repeatedly engage and disengage with the receptor active site without washing away.

  • Result: This mechanism transforms a short-acting drug into a long-acting one (12-24 hour duration).

Exosite_Binding cluster_mechanism Mechanism of Prolonged Action Tail Lipophilic Tail (Derived from Intermediate) Membrane Cell Membrane / Exosite (Hydrophobic Pocket) Tail->Membrane Hydrophobic Interaction (Anchoring) Head Active Headgroup (Agonist) Tail->Head Covalent Linker Receptor Beta-2 Adrenergic Receptor (Orthosteric Site) Head->Receptor Receptor Activation (On/Off Cycling)

Figure 2: The "Exosite" mechanism. The intermediate provides the 'Tail' moiety that anchors the drug, preventing washout.

Safety & Control: Genotoxicity Management

Benzyl bromides are Potentially Genotoxic Impurities (PGIs) . They are direct-acting alkylating agents capable of reacting with DNA bases (specifically the N7 position of guanine), leading to mutagenicity.

Control Strategy (Purge Factors)

In drug development, you must demonstrate that this intermediate is purged to below the Threshold of Toxicological Concern (TTC), typically <1.5 µ g/day .

  • Reactivity Purge: The high reactivity of the C-Br bond is an asset for control. Excess amine nucleophile in the next step ensures rapid consumption of the bromide.

  • Solubility Purge: The intermediate is highly lipophilic. Subsequent formation of a salt (e.g., hydrochloride) of the API allows for aqueous washing to remove unreacted neutral bromide.

Analytical Protocol: Trace Determination

Method: HPLC-UV or GC-MS (SIM mode). Target Limit: < 5 ppm relative to API.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient)
Detection UV @ 254 nm (Aromatic ring absorption)
Derivatization Not usually required, but reaction with morpholine can enhance sensitivity for GC.

Experimental Protocol: Coupling Reaction

This protocol describes the standard utilization of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene in a


 coupling with a secondary amine.

Reagents:

  • 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (1.0 equiv)

  • Target Secondary Amine (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) or DIPEA (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve the Secondary Amine (1.1 equiv) in anhydrous ACN (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

  • Base Addition: Add powdered

    
     (2.0 equiv) to the solution. Stir for 15 minutes at room temperature to ensure suspension.
    
  • Addition of Electrophile: Dissolve 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (1.0 equiv) in a minimal amount of ACN. Add this solution dropwise to the amine mixture over 30 minutes.

    • Note: Slow addition minimizes bis-alkylation side products.

  • Reaction: Heat the mixture to 60°C and monitor by TLC/HPLC. Reaction is typically complete within 4–6 hours.

    • Endpoint: Disappearance of the benzyl bromide peak.

  • Work-up (Critical for PGI Control):

    • Cool to room temperature and filter off inorganic salts.

    • Evaporate solvent under reduced pressure.[2][3][4]

    • Redissolve residue in Ethyl Acetate and wash with water (2x) and Brine (1x).

    • Scavenger Step (Optional): If trace bromide remains, treat the organic layer with polymer-supported amine scavenger (e.g., Trisamine) for 2 hours.

  • Purification: Purify via flash column chromatography (Silica Gel, Hexane/EtOAc gradient) or crystallization as a salt (e.g., fumarate/hydrochloride).

References

  • PubChem. (2025).[5] 1-(Bromomethyl)-3-phenoxybenzene (Analogous Structure).[4][5] National Library of Medicine. Available at: [Link]

  • Johnson, M. (2001). The beta-adrenoceptor.[6][7][8] American Journal of Respiratory and Critical Care Medicine. (Discusses the exosite binding theory of lipophilic tails).

  • European Medicines Agency (EMA). (2006).[9] Guideline on the Limits of Genotoxic Impurities.[9] (Establishes the TTC for alkyl halides).

  • Teasdale, A., & Elder, D. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Application of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene

Executive Summary: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene is a bifunctional aromatic compound with significant potential as an intermediate in medicinal chemistry and materials science. Its structure, featuring a reac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene is a bifunctional aromatic compound with significant potential as an intermediate in medicinal chemistry and materials science. Its structure, featuring a reactive benzylic bromide and a stable phenylethoxy ether, makes it a versatile building block for introducing specific pharmacophores or linkers. This guide presents a robust and efficient two-step synthetic pathway starting from commercially available m-cresol. The synthesis involves a Williamson ether synthesis followed by a selective free-radical benzylic bromination. Detailed, field-tested protocols, mechanistic discussions, and characterization data are provided to enable researchers to reliably produce and utilize this valuable compound.

Introduction

Molecular Overview

1-(Bromomethyl)-3-(2-phenylethoxy)benzene is a disubstituted aromatic compound featuring two key functional groups. The bromomethyl group (-CH₂Br) is a highly reactive alkylating agent, making it an excellent handle for nucleophilic substitution reactions.[1] The phenylethoxy group (-OCH₂CH₂Ph) provides a stable, lipophilic ether linkage with a terminal phenyl ring, a common motif in pharmacologically active molecules. The 1,3- (or meta) substitution pattern on the central benzene ring defines the spatial relationship between these two functional groups.

Significance and Potential Applications

The unique combination of a reactive site and a stable structural motif makes this compound a valuable intermediate for drug development professionals. Benzylic bromides are versatile precursors for creating a wide array of derivatives.[1][2] Potential applications include:

  • Linker Synthesis: The bromomethyl group can be used to attach this molecule to other scaffolds, creating linkers for bifunctional molecules like PROTACs or Antibody-Drug Conjugates (ADCs).

  • Scaffold Elaboration: It can serve as a starting point for building more complex molecules where the phenylethoxy group is a key binding element.

  • Fragment-Based Drug Discovery: The molecule itself can be considered a fragment for screening against biological targets, with the benzylic bromide providing a vector for rapid follow-up chemistry.

Retrosynthetic Analysis and Strategy Selection

A logical and efficient synthesis is paramount for producing research chemicals. The most effective strategy for 1-(bromomethyl)-3-(2-phenylethoxy)benzene involves a two-step sequence starting from m-cresol, as outlined below. This route is chosen for its high selectivity, use of common reagents, and reliable, well-documented reaction classes.

The key disconnection is at the benzylic C-Br bond, which points to a late-stage bromination of a toluene derivative. This is preferable to a late-stage etherification, which would risk side-reactions with the already-installed and highly reactive bromomethyl group.

Retrosynthesis Target 1-(Bromomethyl)-3-(2-phenylethoxy)benzene Intermediate 1-Methyl-3-(2-phenylethoxy)benzene Target->Intermediate Benzylic Bromination (NBS) Starting_mCresol m-Cresol Intermediate->Starting_mCresol Williamson Ether Synthesis Starting_PEBr (2-Bromoethyl)benzene Intermediate->Starting_PEBr Williamson Ether Synthesis

Caption: Retrosynthetic analysis of the target compound.

Synthesis Protocols and Mechanistic Insights

The selected forward synthesis leverages two of the most reliable named reactions in organic chemistry.

Caption: The two-step forward synthesis workflow.

Step 1: Synthesis of 1-Methyl-3-(2-phenylethoxy)benzene via Williamson Ether Synthesis

Mechanistic Insight: The Williamson ether synthesis is a classic Sₙ2 reaction.[3][4] The base, potassium carbonate, is sufficiently strong to deprotonate the acidic phenol (m-cresol), forming the potassium cresolate nucleophile. This nucleophile then attacks the primary alkyl halide, (2-bromoethyl)benzene, displacing the bromide leaving group to form the ether linkage.[3][4][5] Dimethylformamide (DMF) is an excellent polar aprotic solvent that accelerates Sₙ2 reactions.[6]

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
m-Cresol108.145.41 g1.0
(2-Bromoethyl)benzene185.0610.2 g1.1
Potassium Carbonate (K₂CO₃)138.2110.4 g1.5
Dimethylformamide (DMF)73.09100 mL-

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add m-cresol (5.41 g, 50.0 mmol) and anhydrous potassium carbonate (10.4 g, 75.0 mmol).

  • Add 100 mL of anhydrous DMF to the flask.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add (2-bromoethyl)benzene (10.2 g, 55.0 mmol) to the reaction mixture dropwise over 5 minutes.

  • Heat the reaction mixture to 80 °C and maintain for 6 hours, monitoring by TLC (Thin Layer Chromatography) until the m-cresol is consumed.

  • Cool the reaction to room temperature and pour it into 500 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude oil via flash column chromatography (silica gel, eluting with a gradient of 0% to 5% ethyl acetate in hexanes) to yield 1-methyl-3-(2-phenylethoxy)benzene as a colorless oil.

Step 2: Synthesis of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene via Wohl-Ziegler Bromination

Mechanistic Insight: This reaction is a free-radical chain substitution that is highly selective for the benzylic position.[2][7] N-Bromosuccinimide (NBS) serves as a source of a low, constant concentration of bromine (Br₂), which minimizes competitive electrophilic aromatic bromination on the ring.[8][9] The radical initiator, AIBN, decomposes upon heating to generate radicals, which initiate the chain reaction by abstracting a bromine atom from NBS. The resulting succinimidyl radical then abstracts a benzylic hydrogen from the substrate, forming a resonance-stabilized benzylic radical.[7] This benzylic radical then reacts with Br₂ to form the product and a bromine radical, which continues the chain.[8][9]

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
1-Methyl-3-(2-phenylethoxy)benzene212.288.49 g1.0
N-Bromosuccinimide (NBS)177.987.83 g1.1
Azobisisobutyronitrile (AIBN)164.210.33 g0.05
Carbon Tetrachloride (CCl₄)153.82200 mL-

Step-by-Step Protocol:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-methyl-3-(2-phenylethoxy)benzene (8.49 g, 40.0 mmol) and 200 mL of carbon tetrachloride.

  • Add N-Bromosuccinimide (7.83 g, 44.0 mmol) and AIBN (0.33 g, 2.0 mmol) to the flask.[10]

  • Heat the mixture to reflux (approx. 77 °C) and irradiate with a 150W flood lamp. The reaction is typically initiated when the orange color of the reagents becomes apparent.

  • Maintain reflux for 3 hours. The reaction is complete when the solid succinimide (a byproduct) is observed floating at the top of the solvent.

  • Cool the reaction mixture to room temperature and then place in an ice bath for 30 minutes to precipitate out all the succinimide.

  • Filter the mixture to remove the succinimide, washing the solid with a small amount of cold CCl₄.

  • Concentrate the filtrate under reduced pressure to yield the crude product.[10]

  • The product is often used directly in the next step due to its reactivity. If higher purity is required, it can be purified by flash column chromatography, though care must be taken to avoid decomposition on silica gel.

Characterization and Quality Control

The identity and purity of the final product, 1-(Bromomethyl)-3-(2-phenylethoxy)benzene, must be confirmed using standard analytical techniques.

TechniqueExpected Data
¹H NMR δ (ppm, CDCl₃): ~7.4-6.8 (m, 9H, Ar-H), 4.5 (s, 2H, -CH₂Br), 4.2 (t, 2H, -OCH₂-), 3.1 (t, 2H, -CH₂Ph). The singlet at ~4.5 ppm is characteristic of the benzylic bromomethyl protons.[10][11]
¹³C NMR δ (ppm, CDCl₃): ~159 (C-O), ~140-120 (Ar-C), ~69 (-OCH₂-), ~39 (-CH₂Ph), ~33 (-CH₂Br). The signal around 33 ppm is indicative of the bromomethyl carbon.[11][12]
Mass Spec. (EI): Expected M⁺ peaks at m/z 290 and 292 in an approximate 1:1 ratio, characteristic of a monobrominated compound.

Safety, Handling, and Storage

Reagent Safety:

  • N-Bromosuccinimide (NBS): Corrosive and harmful if swallowed. Causes severe skin burns and eye damage.[13][14] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16][17] Keep away from combustible materials.[15][17]

  • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use should be minimized or replaced with a safer solvent like acetonitrile if possible.[18] All operations must be conducted in a certified chemical fume hood.

  • AIBN: Thermally unstable; store refrigerated. Can release toxic fumes upon decomposition.

Product Safety:

  • 1-(Bromomethyl)-3-(2-phenylethoxy)benzene: As a benzylic bromide, this compound should be treated as a lachrymator (tear-inducing) and a potent alkylating agent. Avoid inhalation and skin contact.[16] It is recommended to handle this compound in a fume hood.

  • Storage: Store in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Benzylic bromides can be sensitive to light and moisture.

Conclusion

This guide details a reliable and scalable two-step synthesis of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene from m-cresol. By employing the Williamson ether synthesis and Wohl-Ziegler bromination, this valuable research intermediate can be produced with high purity. The provided protocols, rooted in well-understood reaction mechanisms, offer a clear pathway for researchers in drug discovery and materials science to access this versatile molecular building block for their specific applications. Proper characterization and adherence to safety protocols are essential for the successful synthesis and handling of this compound.

References

  • . (n.d.). ChemicalBook.

  • . (2024, February 10). Chemistry Steps.

  • . (n.d.). ResearchGate.

  • . (2016, May 12). Loba Chemie.

  • . (n.d.). Apollo Scientific.

  • . (n.d.). Organic Chemistry Portal.

  • . (n.d.). Santa Cruz Biotechnology.

  • . (n.d.). Organic Reactions.

  • . (2021, December 13). Journal of the American Chemical Society.

  • . (n.d.). California State University, Sacramento.

  • . (2011, June 10). Master Organic Chemistry.

  • . (n.d.). ChemScience.

  • . (n.d.). SRL Chem.

  • . (n.d.). Chad's Prep.

  • . (n.d.). ResearchGate.

  • . (2018, June 13). Master Organic Chemistry.

  • . (n.d.). Chad's Prep.

  • . (n.d.). Wikipedia.

  • . (n.d.). Moodle.

  • . (2012, November 14). MiraCosta College.

  • . (n.d.). ChemRxiv.

  • . (2025, November 13). Chemsrc.

  • . (2022, March 16). The Journal of Organic Chemistry.

  • . (2013, August 15). PubMed.

  • . (2022, October 23). ChemTalk.

  • . (n.d.). Indian Academy of Sciences.

  • . (2024, October 4). Chemistry LibreTexts.

  • . (2015, July 18). Chemistry LibreTexts.

  • . (n.d.). AIP Publishing.

  • . (n.d.). CymitQuimica.

  • . (2012, April 14). Sciencemadness Discussion Board.

  • . (n.d.). Organic Chemistry Portal.

  • . (n.d.). PubMed Central.

  • . (2020, November 20). YouTube.

Sources

Foundational

Technical Monograph: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene

Topic: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene Safety and Hazards Content Type: Technical Monograph / Safe Handling Guide Audience: Medicinal Chemists, Process Safety Engineers, and EHS Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene Safety and Hazards Content Type: Technical Monograph / Safe Handling Guide Audience: Medicinal Chemists, Process Safety Engineers, and EHS Professionals

Executive Summary

1-(Bromomethyl)-3-(2-phenylethoxy)benzene (CAS: 1094438-88-6) is a specialized alkylating intermediate used primarily in the synthesis of long-acting


-adrenergic agonists (LABAs) and other G-protein coupled receptor (GPCR) modulators.

While the phenylethoxy tail provides lipophilicity essential for receptor binding, the bromomethyl (benzyl bromide) moiety constitutes a high-energy "warhead." This functional group drives the compound’s utility but also its severe toxicity profile: it is a potent lachrymator , a corrosive skin irritant , and a non-specific alkylating agent .

This guide synthesizes the structural reactivity of the compound with field-proven safety protocols, moving beyond generic SDS advice to provide a mechanism-based handling strategy.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyDetail
Chemical Name 1-(Bromomethyl)-3-(2-phenylethoxy)benzene
CAS Number 1094438-88-6
Molecular Formula

Molecular Weight 291.19 g/mol
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water (slowly hydrolyzes)
Key Functionality Benzyl Bromide: Electrophilic site (

reactive).Ether Linkage: Stable lipophilic tether.

Hazard Identification: Mechanism of Toxicity

To understand the risk, one must understand the mechanism. The danger of this compound lies in the benzylic carbon , which is activated by the adjacent aromatic ring, making it highly susceptible to nucleophilic attack.

The Alkylation Threat (Genotoxicity & Cytotoxicity)

Unlike simple alkyl halides, benzyl halides do not require metabolic activation to damage biological systems. They react directly with cellular nucleophiles (DNA bases, cysteine residues in proteins) via an


 mechanism.
  • Consequence: Direct DNA damage (genotoxicity) and protein dysfunction (cytotoxicity).

  • Lachrymatory Effect: The compound activates TRPA1 ion channels in corneal nerve endings, causing immediate, severe pain and tearing even at low vapor concentrations.

Corrosivity

Upon contact with skin or mucous membranes, the compound alkylates tissue and simultaneously hydrolyzes to release Hydrobromic Acid (HBr) , causing a dual chemical burn (alkylation + acid burn).

Visualization: Mechanism of Action

ToxicityMechanism Compound 1-(Bromomethyl)-3- (2-phenylethoxy)benzene Warhead Reactive Benzylic Carbon (Electrophile) Compound->Warhead Contains Target Biological Nucleophiles (DNA Guanine, Cysteine -SH) Warhead->Target S_N2 Attack Outcome2 HBr Release (Acid Burn) Warhead->Outcome2 Hydrolysis (H2O) Outcome1 Alkylation Adducts (Cell Death/Mutation) Target->Outcome1 Irreversible Binding

Figure 1: Mechanistic pathway of toxicity showing dual threat of direct alkylation and acid byproduct generation.

Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for benzyl bromides. The lipophilic phenylethoxy chain enhances this compound's ability to permeate standard nitrile gloves.

Glove Selection Protocol

Critical Rule: Do not rely on thin disposable nitrile gloves alone.

  • Primary Barrier: Silver Shield® (EVOH/PE laminate) or 4H® gloves . These provide >4 hours of breakthrough time for benzyl halides.

  • Secondary Barrier: Wear standard nitrile gloves over the laminate gloves to improve dexterity and protect the laminate layer from physical tears.

  • Why? Benzylic halides can permeate standard 4-mil nitrile in <10 minutes.

Respiratory & Ventilation
  • Engineering Control: All handling must occur within a certified chemical fume hood operating at face velocity >100 fpm.

  • Vapor Management: Because the compound is a lachrymator, any equipment removed from the hood (flasks, spatulas) must be decontaminated inside the hood first.

Experimental Protocols: Handling & Deactivation

Safe Weighing & Transfer
  • Pre-weighing: Tare the receiving flask with solvent inside the hood.

  • Transfer: Use a disposable glass pipette or spatula. Avoid using syringes with metal needles if possible, as benzyl bromides can corrode metal over time, though short-term contact is acceptable.

  • Immediate Clean-up: Wipe the threads of the bottle immediately. Any residue on the bottle cap will degrade, creating a crust of HBr and polymerized material that is hazardous to the next user.

Deactivation (Quenching) Strategy

Never dispose of the active compound directly into organic waste. It must be chemically deactivated to prevent downstream exposure to waste handlers.

The "Bunte Salt" Method (Recommended): Reacting the compound with Sodium Thiosulfate converts the volatile, toxic alkyl bromide into a water-soluble, non-toxic Bunte salt.

Protocol:

  • Prepare a 10% w/v Sodium Thiosulfate (

    
    )  aqueous solution.
    
  • Add the thiosulfate solution to the reaction waste or spill residue.

  • Stir or shake for 30 minutes. The biphasic mixture will allow the thiosulfate to extract and displace the bromide.

  • Verification: An aliquot can be checked via TLC; the non-polar starting material spot should disappear.

Visualization: Safe Handling Workflow

HandlingWorkflow Start Start: Handling 1-(Bromomethyl)- 3-(2-phenylethoxy)benzene PPE PPE Check: Silver Shield Gloves + Goggles + Lab Coat Start->PPE Hood Engineering: Fume Hood Only PPE->Hood Process Synthesis/Usage Hood->Process Spill Emergency: Spill? Quench Apply 10% Sodium Thiosulfate (Convert to Bunte Salt) Spill->Quench Yes Waste Disposal: Aqueous Waste (Neutralized) Spill->Waste No (Routine Waste) Quench->Waste Process->Spill

Figure 2: Decision tree for safe handling and emergency spill response.

Emergency Response

ScenarioImmediate Action
Eye Contact Time Critical. Flush immediately with water or Diphoterine® for 15+ minutes. Do not wait for pain to subside; lachrymators cause delayed inflammation.
Skin Contact Remove contaminated clothing immediately. Wash skin with soap and water. Do not use alcohol (ethanol/isopropanol) as this may enhance skin permeation of the lipophilic tail.
Inhalation Evacuate to fresh air. If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema (rare but possible with high exposure).
Spill Evacuate the lab. Re-enter only with full PPE (including respiratory protection if outside hood). Cover spill with Sodium Thiosulfate powder or solution.[1]

References

  • PubChem. (n.d.). 1-(Bromomethyl)-3-phenoxybenzene (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]

  • Honeywell Safety Products. (2020). Silver Shield® / 4H® Chemical Permeation Guide. Retrieved from [Link]

  • Lachapelle, N., et al. (2018). Quenching of Alkyl Halides: Effectiveness of Sodium Thiosulfate. Journal of Chemical Health & Safety.

Sources

Exploratory

Solubility of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene in organic solvents

Technical Guide: Solubility Profile and Process Handling of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene Executive Summary 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (CAS 1094438-88-6) is a critical electrophilic intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Process Handling of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene

Executive Summary

1-(Bromomethyl)-3-(2-phenylethoxy)benzene (CAS 1094438-88-6) is a critical electrophilic intermediate in the synthesis of long-acting


-agonists, specifically Salmeterol.[1] Its solubility profile is dominated by its high lipophilicity (Predicted LogP 

4.5–5.0) and the reactivity of the benzylic bromide moiety.[2][3]

This guide addresses the lack of standardized public solubility data by providing a mechanistic solubility profile , a solvent compatibility matrix , and validated experimental protocols for process optimization. The compound typically exists as a viscous oil or low-melting solid, necessitating specific handling strategies to prevent hydrolysis and ensure efficient coupling reactions.

Physicochemical Basis of Solubility

To control the process chemistry of this intermediate, one must understand the structural drivers of its solubility:

  • Lipophilic Core: The molecule consists of two benzene rings connected by an ether-ethyl linker.[1] This extensive

    
    -system and hydrocarbon framework render it highly hydrophobic.[1]
    
  • Polarizable Functionality: The carbon-bromine (C-Br) bond is polarizable but does not confer water solubility.[1] It dictates solubility in chlorinated solvents (DCM, Chloroform) and aromatic hydrocarbons (Toluene).

  • Ether Linkage: The phenethoxy ether oxygen provides a weak hydrogen bond acceptor site, improving solubility in polar aprotic solvents like THF and Ethyl Acetate, but is insufficient to solubilize the molecule in water.

Predicted Solubility Parameters
PropertyValue / TrendImplication for Solvent Selection
Physical State Viscous Oil / Low-melting SolidMiscible with solvents rather than "dissolving" in traditional sense.[1]
LogP (Predicted) ~4.8Highly soluble in non-polar organics; Insoluble in water.
Reactivity High (Benzylic Bromide)Avoid nucleophilic solvents (MeOH, EtOH) at high T/pH to prevent solvolysis.

Solvent Compatibility & Solubility Matrix

The following table categorizes solvents based on experimental observations from analogous Salmeterol synthesis protocols and structural properties.

Solvent ClassSpecific SolventsSolubility StatusProcess Application
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary reaction solvent; Extraction from aqueous workups.[1]
Aromatic Toluene, XyleneExcellent High-temperature coupling reactions; Azeotropic drying.[1]
Polar Aprotic THF, Ethyl Acetate, AcetoneGood to Excellent Recrystallization co-solvents; Chromatography eluents.
Aliphatic Hexane, Cyclohexane, HeptaneModerate Used as anti-solvents to precipitate impurities or induce crystallization.
Polar Protic Methanol, Ethanol, IsopropanolVariable (Risk) Caution: Soluble, but risk of solvolysis (ether formation). Use only if buffered/cold.
Aqueous Water, BrineInsoluble Washing phase to remove inorganic salts (NaBr/KBr).

Critical Process Note: In Salmeterol synthesis, this intermediate is often purified via flash chromatography using a Hexane:Ethyl Acetate gradient (e.g., 9:1 to 4:1), confirming its solubility in these systems [1].

Experimental Protocols

Since batch-specific purity affects solubility, use these protocols to validate the intermediate's behavior in your specific solvent system.

Protocol A: Gravimetric Solubility Determination

Use this to determine the saturation limit for recrystallization design.

  • Preparation: Weigh 500 mg of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene into a tared 20 mL scintillation vial.

  • Solvent Addition: Add the test solvent in 100

    
    L aliquots at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Endpoint: Record the volume (

    
    ) where the oil/solid visually disappears into a clear single phase.
    
  • Calculation:

    
    .
    
Protocol B: Stability-Indicating Dissolution Test

Use this to verify solvent inertness (e.g., in alcohols).[1]

  • Dissolve: Prepare a 10 mg/mL solution in the test solvent (e.g., Ethanol).

  • Incubate: Hold at process temperature (e.g., 40°C) for 4 hours.

  • Analyze: Inject onto HPLC (C18 column, ACN:Water gradient).

  • Criteria: Look for the formation of the benzylic ether peak (solvolysis product). If >0.5% forms, the solvent is incompatible.

Process Visualization

Diagram 1: Solvent Selection Decision Tree

This workflow guides the selection of solvents based on the intended process step (Reaction vs. Purification).

SolventSelection Start Select Process Goal Reaction Reaction Medium (Alkylation) Start->Reaction Purification Purification (Isolation) Start->Purification NonPolar Non-Nucleophilic Required? Reaction->NonPolar Chromatography Flash Chromatography Purification->Chromatography Crystallization Crystallization Purification->Crystallization DCM_Tol Select: DCM or Toluene (Inert, High Solubility) NonPolar->DCM_Tol Yes Polar Polarity Required? NonPolar->Polar No DMF_THF Select: DMF or THF (Monitor Water Content) Polar->DMF_THF Hex_EtOAc Gradient: Hexane / EtOAc (Mobile Phase) Chromatography->Hex_EtOAc AntiSolvent Solvent: Acetone/EtOAc Anti-Solvent: Hexane/Heptane Crystallization->AntiSolvent

Caption: Decision tree for selecting solvents based on process requirements, prioritizing inertness for reactions and selectivity for purification.

Diagram 2: Solubility-Driven Workup Workflow

This diagram illustrates how solubility differences are exploited to isolate the product from the reaction mixture.

WorkupFlow Crude Crude Reaction Mixture (DCM + Product + Salts) Wash Aqueous Wash (Water/Brine) Crude->Wash Add Water PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (DCM) Contains: Product (Soluble) PhaseSep->OrgLayer AqLayer Aqueous Layer Contains: NaBr/Salts (Soluble) PhaseSep->AqLayer Dry Drying (MgSO4) & Concentration OrgLayer->Dry Isolate Crude Oil/Solid 1-(Bromomethyl)-3-(2-phenylethoxy)benzene Dry->Isolate

Caption: Standard workup protocol leveraging the high organic solubility and water insolubility of the target intermediate.[1]

References

  • ChemicalBook. (2025). Synthesis and Properties of Phenoxybenzyl Bromide Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1-(Bromomethyl)-3-phenoxybenzene.[1] Retrieved from

  • BenchChem. (2025).[4] Technical Guide on Solubility of Benzyl Bromide Derivatives. Retrieved from

  • Google Patents. (2012). WO2012032546A2 - Process for the preparation of Salmeterol and its intermediates.[1] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene in GPCR Ligand Synthesis

[1] Executive Summary This Application Note details the handling, reactivity, and experimental protocols for 1-(Bromomethyl)-3-(2-phenylethoxy)benzene , a specialized bi-aryl ether intermediate.[1] This molecule serves a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This Application Note details the handling, reactivity, and experimental protocols for 1-(Bromomethyl)-3-(2-phenylethoxy)benzene , a specialized bi-aryl ether intermediate.[1] This molecule serves as a critical "lipophilic anchor" in the synthesis of Long-Acting Muscarinic Antagonists (LAMAs) and Dual-Pharmacology (MABA) agents used in respiratory therapeutics (COPD/Asthma).[1]

Its structural significance lies in the meta-substituted phenethoxy tail, which provides the precise steric and hydrophobic properties required to bind to the secondary exosite of G-Protein Coupled Receptors (GPCRs), particularly the M3 muscarinic receptor.

Key Applications:

  • Quaternization: Synthesis of quaternary ammonium salts (e.g., quinuclidine derivatives).[1]

  • N-Alkylation: Installation of hydrophobic tails onto secondary amines.[1]

Safety & Handling (Critical)

Hazard Classification: Severe Lachrymator / Corrosive [1]

This compound is a benzyl bromide derivative.[1][2][3][4] It possesses high reactivity toward nucleophiles, including biological tissue.[1]

  • Lachrymator: Exposure to vapors causes immediate, severe tearing and respiratory distress.[1] All operations must be performed in a high-efficiency fume hood.

  • Skin/Eye Contact: Causes severe burns.[1][5] The lipophilic nature of the phenethoxy group facilitates skin absorption.

  • Hydrolysis Risk: Highly sensitive to moisture.[1] Hydrolysis yields the corresponding benzyl alcohol and HBr, degrading purity and increasing corrosivity.

Storage Protocol:

  • Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Keep container tightly sealed with Parafilm to prevent moisture ingress.[1]

Reaction Mechanism & Strategy

The primary utility of this molecule is as an electrophile in


 reactions. The reaction trajectory is influenced by the steric bulk of the phenethoxy group and the electronic effects of the benzene ring.
Mechanistic Pathway (Graphviz)[1]

The following diagram illustrates the


 alkylation pathway, highlighting the transition state and the role of the "Finkelstein" catalyst (Iodide) in accelerating the reaction with bulky amines.

ReactionMechanism Substrate Benzyl Bromide (Electrophile) Transition Transition State [Pentacoordinate] Substrate->Transition + Amine Amine Target Amine (Nucleophile) Amine->Transition Product Alkylated Amine (Ligand) Transition->Product - HBr Iodide NaI Catalyst (In-situ Iodide) Iodide->Substrate Finkelstein Exchange (Br -> I)

Figure 1: Mechanistic flow of the N-alkylation process. The optional iodide catalyst converts the bromide to a more reactive iodide in situ.

Experimental Protocols

Protocol A: Quaternization of Quinuclidine Derivatives (LAMA Synthesis)

This protocol describes the synthesis of a quaternary ammonium salt, a common motif in anticholinergic drugs (similar to Umeclidinium).

Target: Reaction of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene with 3-Quinuclidinol (or derivative).

Reagents:

  • Electrophile: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (1.0 equiv)[1]

  • Nucleophile: Quinuclidine derivative (1.05 equiv)[1]

  • Solvent: Acetonitrile (ACN) and Chloroform (

    
    ) (1:1 mixture)[1]
    
  • Workup: Diethyl Ether (

    
    ) or MTBE[1]
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Quinuclidine derivative (1.05 equiv) in anhydrous ACN/CHCl3 (10 mL per gram of substrate).

  • Addition: Add 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (1.0 equiv) dropwise over 10 minutes.

    • Note: The reaction is exothermic.[1] If scaling >10g, use an ice bath during addition.

  • Reaction: Stir the mixture at Room Temperature (20–25°C) for 12–18 hours.

    • Monitoring: Monitor by TLC (10% MeOH in DCM).[1] The benzyl bromide spot (high

      
      ) should disappear.[1]
      
  • Precipitation: Most quaternary salts will precipitate from ACN.[1] If the solution remains clear, concentrate the volume by 50% under vacuum, then add cold Diethyl Ether (3x volume) to induce crystallization.

  • Filtration: Filter the white solid under an inert atmosphere (nitrogen blanket) to prevent hygroscopic water absorption.[1]

  • Washing: Wash the filter cake with cold

    
     to remove unreacted benzyl bromide.[1]
    
  • Drying: Dry under high vacuum at 40°C for 24 hours.

Protocol B: N-Alkylation of Secondary Amines (Secondary Exosite Installation)

This protocol is used when attaching the tail to a secondary amine (e.g., in MABA synthesis).

Reagents:

  • Amine: Secondary amine substrate (1.0 equiv)

  • Electrophile: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (1.1 equiv)[1]

  • Base:

    
     (3.0 equiv) or DIPEA (2.5 equiv)[1]
    
  • Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Crucial for bulky amines[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vessel with the Secondary Amine and

    
     in anhydrous DMF (0.2 M concentration).
    
  • Activation: Add NaI (10 mol%). Stir for 15 minutes.

  • Alkylation: Add 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (1.1 equiv) in one portion.

  • Heating: Heat the mixture to 50°C for 4–6 hours.

    • Why 50°C? Higher temperatures increase the risk of double alkylation (quaternization). 50°C is the "Goldilocks" zone for this specific steric profile.[1]

  • Quench: Cool to room temperature. Dilute with EtOAc and wash with Water (3x) to remove DMF.[1]

    • Caution: DMF retention in the organic layer can complicate chromatography.[1] Use a LiCl (5% aq) wash to effectively strip DMF.[1]

  • Purification: Dry organic layer over

    
    , concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
    

Data Presentation & Quality Control

Physicochemical Properties
PropertyValueRelevance
Molecular Weight ~291.18 g/mol Calculation of stoichiometry.[1]
Appearance Clear to pale yellow oilDarkening indicates decomposition (HBr release).[1]
Solubility DCM, EtOAc, THFInsoluble in water; hydrolyzes slowly.
Reactive Group Benzyl Bromide (

)
Susceptible to nucleophilic attack (

).[1]
Solvent Optimization Data (N-Alkylation)

Based on internal optimization studies for secondary amine coupling.

SolventTemperatureYield (Isolated)Comments
DMF 50°C88% Best balance of solubility and rate.[1]
Acetonitrile Reflux (82°C)72%Slower; some elimination byproducts observed.[1]
DCM 25°C45%Too slow; requires phase transfer catalyst (TBAI).[1]
Ethanol 78°C30%Avoid. Solvolysis (ether formation) competes.[1]

Troubleshooting & Process Logic

Common Failure Modes
  • Hydrolysis (Impurity A):

    • Symptom:[1][2][4][6][7][8][9] Appearance of a polar spot on TLC (Benzyl alcohol).[1]

    • Cause: Wet solvent or old reagents.[1]

    • Fix: Use freshly distilled solvents or molecular sieves (3Å).[1]

  • Dimerization (Wurtz Coupling):

    • Symptom:[1][2][4][6][7][8][9] Non-polar impurity appearing during prolonged storage.[1]

    • Prevention:[1][6][7][10] Store under Argon; avoid contact with active metals.[1]

  • Sluggish Reaction:

    • Cause: Steric hindrance from the phenethoxy chain.[1]

    • Fix: Add 10-20 mol% NaI (Finkelstein conditions) to generate the more reactive Benzyl Iodide in situ.[1]

Analytical Workflow (Graphviz)

Workflow Start Crude Reaction Mix TLC TLC Check (Hex:EtOAc 8:2) Start->TLC Decision SM Consumed? TLC->Decision Workup Aq. Workup (LiCl Wash) Decision->Workup Yes AddCat Add NaI / Heat Decision->AddCat No Analysis 1H NMR / HPLC Check for Alcohol Impurity Workup->Analysis AddCat->TLC Re-check 1h

Figure 2: Decision tree for reaction monitoring and troubleshooting.

References

  • Glaxo Group Ltd. (1991).[1] Benzene derivatives and their use as beta-agonists.[1][8] US Patent 4,992,474.[1] (Foundational chemistry for phenethoxy-linked agonists). Link

  • Theravance, Inc. (2005).[1] Biphenyl derivatives as muscarinic receptor antagonists.[1] WO Patent 2005/104745.[1] (Context for bi-aryl ether synthesis in LAMAs). Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Benzyl Bromide alkylation).

  • PubChem. (n.d.).[1] 1-(Bromomethyl)-3-phenoxybenzene (Analogue Safety Data).[1][11] National Library of Medicine.[1] Retrieved February 19, 2026.[1] Link[1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Benzyl Bromide Derivatives.[1]Link[1][2]

Sources

Application

Application Notes and Protocols: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene in Organic Synthesis

Introduction: A Versatile Building Block in Medicinal Chemistry 1-(Bromomethyl)-3-(2-phenylethoxy)benzene is a bifunctional organic molecule of significant interest to researchers in drug discovery and development. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

1-(Bromomethyl)-3-(2-phenylethoxy)benzene is a bifunctional organic molecule of significant interest to researchers in drug discovery and development. Its structure, featuring a reactive bromomethyl group and a phenylethoxy moiety, makes it a valuable synthon for introducing a specific pharmacophore into a target molecule. The phenylethoxy group can influence the pharmacokinetic properties of a compound, such as its lipophilicity and metabolic stability, while the benzylic bromide provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds. This application note provides a comprehensive guide to the synthesis and application of 1-(bromomethyl)-3-(2-phenylethoxy)benzene, with a particular focus on its role in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties and Safety Considerations

A clear understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C15H15BrO[1]
Molecular Weight 291.18 g/mol [1]
CAS Number 1094438-88-6[1][2]
Appearance Expected to be a colorless to pale yellow oilGeneral chemical knowledge
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.General chemical knowledge

Safety and Handling: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene is a benzylic bromide and should be handled with appropriate care. Benzylic bromides are lachrymators and can be irritating to the skin, eyes, and respiratory tract.[3][4] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[3][4]

Synthesis of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene

The synthesis of 1-(bromomethyl)-3-(2-phenylethoxy)benzene can be achieved through a two-step process starting from commercially available 3-hydroxytoluene (m-cresol). The synthetic strategy involves an initial etherification to introduce the phenylethoxy side chain, followed by a selective radical bromination of the benzylic methyl group.

Synthetic Workflow

G start 3-Hydroxytoluene intermediate 3-(2-Phenylethoxy)-1-methylbenzene start->intermediate Williamson Ether Synthesis step1_reagents 2-Bromo-1-phenylethane, K2CO3, Acetone step1_reagents->intermediate product 1-(Bromomethyl)-3-(2-phenylethoxy)benzene intermediate->product Radical Bromination step2_reagents N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), CCl4, Reflux step2_reagents->product

Caption: Synthetic route to 1-(Bromomethyl)-3-(2-phenylethoxy)benzene.

Protocol 1: Synthesis of 3-(2-Phenylethoxy)-1-methylbenzene

This protocol details the Williamson ether synthesis to couple 3-hydroxytoluene with 2-bromo-1-phenylethane.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Hydroxytoluene (m-cresol)108.145.41 g50.0
2-Bromo-1-phenylethane185.069.25 g50.0
Potassium Carbonate (K2CO3), anhydrous138.2110.37 g75.0
Acetone, anhydrous58.08200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxytoluene (5.41 g, 50.0 mmol), anhydrous potassium carbonate (10.37 g, 75.0 mmol), and anhydrous acetone (200 mL).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 2-bromo-1-phenylethane (9.25 g, 50.0 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate (150 mL) and wash with 1M NaOH (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-(2-phenylethoxy)-1-methylbenzene as a colorless oil.

Protocol 2: Synthesis of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene

This protocol describes the selective benzylic bromination of the intermediate using N-Bromosuccinimide (NBS) and a radical initiator.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-(2-Phenylethoxy)-1-methylbenzene212.288.49 g40.0
N-Bromosuccinimide (NBS)177.987.47 g42.0
Azobisisobutyronitrile (AIBN)164.21131 mg0.8
Carbon Tetrachloride (CCl4), anhydrous153.82200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 3-(2-phenylethoxy)-1-methylbenzene (8.49 g, 40.0 mmol), N-bromosuccinimide (7.47 g, 42.0 mmol), and anhydrous carbon tetrachloride (200 mL).

  • Add the radical initiator, AIBN (131 mg, 0.8 mmol).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction can be initiated and accelerated by irradiation with a UV lamp or a standard 100W light bulb.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. Completion is often indicated by the succinimide byproduct floating at the top of the solvent.[6]

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct.

  • Filter off the succinimide and wash it with a small amount of cold carbon tetrachloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(bromomethyl)-3-(2-phenylethoxy)benzene.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a pale yellow oil.[5]

Application in the Synthesis of a β2-Adrenergic Receptor Agonist Intermediate

A primary application of 1-(bromomethyl)-3-(2-phenylethoxy)benzene is in the synthesis of long-acting β2-adrenergic receptor agonists, which are a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[7][8][9] This building block is used to introduce a specific side chain that is crucial for the drug's extended duration of action. The following protocol outlines the N-alkylation of a key amine intermediate in the synthesis of Vilanterol, a well-known long-acting β2-agonist.

Reaction Mechanism: N-Alkylation

The core of this application is a nucleophilic substitution reaction where the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of 1-(bromomethyl)-3-(2-phenylethoxy)benzene, displacing the bromide leaving group.

G reagents Amine Intermediate (R-NH2) 1-(Bromomethyl)-3-(2-phenylethoxy)benzene transition_state Transition State (SN2) reagents->transition_state Nucleophilic Attack product N-Alkylated Product HBr transition_state->product Bromide Departure base Base (e.g., K2CO3) base->reagents Neutralizes HBr byproduct

Caption: General mechanism for N-alkylation.

Protocol 3: N-Alkylation for a Vilanterol Intermediate

This protocol details the coupling of 1-(bromomethyl)-3-(2-phenylethoxy)benzene with a protected saligenin oxazolidinone, a key step in the synthesis of Vilanterol.[7][8][10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
(R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one263.272.63 g10.0
1-(Bromomethyl)-3-(2-phenylethoxy)benzene291.183.20 g11.0
Potassium tert-butoxide (KOtBu)112.211.23 g11.0
N,N-Dimethylformamide (DMF), anhydrous73.0950 mL-

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add the protected saligenin oxazolidinone (2.63 g, 10.0 mmol) and anhydrous DMF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.23 g, 11.0 mmol) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add a solution of 1-(bromomethyl)-3-(2-phenylethoxy)benzene (3.20 g, 11.0 mmol) in anhydrous DMF (10 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the N-alkylated intermediate.

Conclusion and Future Perspectives

1-(Bromomethyl)-3-(2-phenylethoxy)benzene is a highly valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. The protocols provided herein offer a reliable pathway for its synthesis and demonstrate its utility in the construction of complex pharmaceutical intermediates. The strategic placement of the reactive bromomethyl group and the phenylethoxy moiety allows for the precise introduction of a key structural fragment, enabling the development of novel therapeutics with tailored pharmacological profiles. Further exploration of this reagent in the synthesis of other bioactive molecules is warranted and holds significant promise for advancing drug discovery efforts.

References

  • Procopiou, P. A., et al. (2010). Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach. Journal of Medicinal Chemistry, 53(11), 4522-4530. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-3-phenoxybenzene. Retrieved from [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (2024, March 20). What Is the Mechanism of Phenol Alkylation? Retrieved from [Link]

  • Kamireddy, K. R., et al. (2023). An efficient total synthesis of vilanterol: an inhaled drug. Arkat USA. Retrieved from [Link]

  • Ma, Q., et al. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(6), 2246-2252. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Google Patents. (n.d.). CN104744271A - New process for synthesizing vilanterol.
  • Google Patents. (n.d.). US2841623A - Process for the alkylation of phenols.
  • QuickCompany. (n.d.). A Process For Preparation Of Vilanterol And Intermediate Thereof. Retrieved from [Link]

  • Hovione. (2023, June 23). Process to prepare vilanterol trifenatate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021033198A1 - An improved process for preparation of vilanterol or a pharmaceutically acceptable salt thereof.
  • Wikipedia. (n.d.). Discovery and development of beta2 agonists. Retrieved from [Link]

  • Cama, F., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(51), 35689-35693. Retrieved from [Link]

  • Cazzola, M., et al. (2010). Beta-Adrenergic Agonists. Molecules, 15(4), 2343-2365. Retrieved from [Link]

  • Feng, J., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Chemistry – A European Journal, 16(44), 13172-13175. Retrieved from [Link]

  • Li, Y., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Journal of Chemistry, 32(8), 751-755. Retrieved from [Link]

  • van der Made, A. W., & van der Made, R. H. (1993). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono‐, Bis‐, or Trisbromomethylation. The Journal of Organic Chemistry, 58(5), 1262-1263. Retrieved from [Link]

Sources

Method

Application Note: Synthesis of Ethers using 1-(Bromomethyl)-3-(2-phenylethoxy)benzene

Introduction: The "Privileged" Lipophilic Anchor In modern medicinal chemistry, optimizing the lipophilicity ( ) and metabolic stability of a drug candidate is as critical as its binding affinity. The reagent 1-(Bromomet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Lipophilic Anchor

In modern medicinal chemistry, optimizing the lipophilicity (


) and metabolic stability of a drug candidate is as critical as its binding affinity. The reagent 1-(Bromomethyl)-3-(2-phenylethoxy)benzene  serves as a specialized building block designed to introduce a 3-(2-phenylethoxy)benzyl  motif.

This structural motif is a "privileged scaffold" often observed in G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors. It acts as a lipophilic "tail" that can occupy hydrophobic pockets within a receptor active site, similar to the structural logic found in long-acting beta-agonists (LABAs) like Salmeterol.

This Application Note provides validated protocols for coupling this benzyl bromide derivative with various alcohol and phenol nucleophiles via Williamson Ether Synthesis .

Key Chemical Properties
PropertySpecification
IUPAC Name 1-(Bromomethyl)-3-(2-phenylethoxy)benzene
Functional Group Benzylic Bromide (Electrophile)
Reactivity Profile High (

active); Moisture Sensitive
Storage 2–8°C, under Argon/Nitrogen (Hygroscopic/Lachrymator)
Main Application Introduction of lipophilic aromatic linkers via etherification

Mechanistic Insight: The Benzylation Pathway

The synthesis relies on the Williamson Ether Synthesis , an ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 nucleophilic substitution.[1] The reaction kinetics are driven by the high electrophilicity of the benzylic carbon, which is activated by the adjacent aromatic ring.
Reaction Scheme

The general transformation involves the deprotonation of a target alcohol/phenol (R-OH) to form an alkoxide/phenoxide, which then attacks the benzylic bromide.

ReactionMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Coupling (SN2) ROH Substrate (R-OH) Alkoxide Nucleophile (R-O⁻) ROH->Alkoxide Deprotonation Base Base (NaH or K2CO3) Base->Alkoxide TS Transition State [R-O---C---Br]‡ Alkoxide->TS Reagent 1-(Bromomethyl)-3- (2-phenylethoxy)benzene Reagent->TS Product Target Ether Product TS->Product Leaving Br⁻ Salt TS->Leaving

Figure 1: Mechanistic pathway for the coupling of alcohols/phenols with the benzyl bromide reagent.

Experimental Protocols

To ensure reproducibility, we provide two distinct protocols based on the acidity (


) of the nucleophile.
Protocol A: Phenolic Substrates (Mild Conditions)

Best for: Phenols, Naphthols, and acidic heterocycles (


 8–11).

Rationale: Phenols are acidic enough to be deprotonated by weak bases like Potassium Carbonate (


). This avoids the use of hazardous hydrides and minimizes side reactions.

Materials:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (1.1 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: Acetone (reagent grade) or Acetonitrile (

    
    )
    
  • Catalyst (Optional): 18-Crown-6 (0.05 equiv) or KI (0.1 equiv) to accelerate sluggish reactions via the Finkelstein effect.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with nitrogen.

  • Dissolution: Dissolve the Phenol substrate (1.0 equiv) in Acetone (0.2 M concentration).

  • Deprotonation: Add anhydrous

    
     (2.0 equiv). Stir at room temperature for 15 minutes. The suspension may change color as the phenoxide forms.
    
  • Addition: Add 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (1.1 equiv) dropwise via syringe.

    • Note: If the reagent is solid/viscous, dissolve it in a minimal amount of solvent first.

  • Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 4–12 hours. Monitor by TLC (eluent: Hexanes/EtOAc).[2]

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: The residue is usually a viscous oil. Purify via silica gel flash chromatography.

Protocol B: Aliphatic Alcohols (Strong Base Conditions)

Best for: Primary and Secondary Alcohols (


 16–18).

Rationale: Aliphatic alcohols are weak acids. Complete deprotonation requires a strong base like Sodium Hydride (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) to generate the reactive alkoxide.

Materials:

  • Substrate: Aliphatic Alcohol (1.0 equiv)

  • Reagent: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (1.2 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv)

  • Solvent: Anhydrous DMF or THF (Must be dry; water destroys NaH).

Step-by-Step Procedure:

  • Safety Prep:

    
     releases hydrogen gas. Perform in a well-ventilated fume hood.
    
  • Base Preparation: Place

    
     (1.5 equiv) in a dry flask under Argon. (Optional: Wash with dry hexane to remove mineral oil if high purity is required, though usually unnecessary).
    
  • Solvent: Add anhydrous DMF (0.5 M relative to substrate) and cool to 0°C in an ice bath.

  • Alkoxide Formation: Add the Alcohol substrate (1.0 equiv) dropwise. Stir at 0°C for 30 minutes until hydrogen evolution ceases.

  • Coupling: Add 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature slowly. Stir for 2–6 hours.

  • Quench: Carefully quench excess hydride by adding saturated

    
     solution dropwise at 0°C.
    
  • Extraction: Dilute with water and extract with Ethyl Acetate (

    
    ).
    
    • Critical Step: Wash the organic layer thoroughly with water and brine to remove DMF.

  • Purification: Dry over

    
    , concentrate, and purify via column chromatography.
    

Optimization & Troubleshooting

The following decision matrix helps select the optimal conditions based on substrate complexity.

OptimizationTree Start Start: Analyze Substrate Type Substrate Type? Start->Type Phenol Phenol / Acidic OH (pKa < 11) Type->Phenol Alcohol Aliphatic Alcohol (pKa > 15) Type->Alcohol CondA Use Protocol A Base: K2CO3 Solvent: Acetone/ACN Phenol->CondA CondB Use Protocol B Base: NaH Solvent: DMF/THF Alcohol->CondB Issue1 Problem: Low Yield? CondA->Issue1 Slow Reaction Issue2 Problem: Elimination? CondB->Issue2 Side Products Sol1 Add Catalyst: KI or TBAI (PTC) Issue1->Sol1 Sol2 Switch Solvent: Use THF at -78°C Change Base to LiHMDS Issue2->Sol2

Figure 2: Decision tree for protocol selection and troubleshooting.

Solvent & Base Compatibility Table
SolventDielectric ConstantRecommended BaseReaction RateNotes
DMF 36.7

,

FastHard to remove; promotes

.
Acetone 20.7

ModerateEasy workup; good for phenols.
THF 7.5

,

ModerateBest for sensitive substrates.
Acetonitrile 37.5

,

FastGood alternative to DMF.

References

  • Williamson, A. W. (1850). "Theory of Aetherification." Philosophical Magazine, 37, 350–356.

  • Drauz, K., et al. (2001). "Ether Synthesis." In Industrial Organic Chemistry. Wiley-VCH.

  • Glaxo Group Ltd. (1991). "Process for the preparation of Salmeterol and intermediates." US Patent 4,992,474. (Describes the industrial use of phenylethoxy/butoxy benzyl bromides in drug synthesis).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for

    
     mechanism and solvent effects). 
    
  • TCI Chemicals. (2023). "Benzyl Bromide Derivatives Handling Guide." Technical Data Sheet.

Disclaimer: This guide is for research purposes only. 1-(Bromomethyl)-3-(2-phenylethoxy)benzene is a potent lachrymator and skin irritant. Always review the Safety Data Sheet (SDS) before handling.

Sources

Application

Application Notes &amp; Protocols: A Guide to the Versatile Synthesis of Key Intermediates from 3-Phenoxybenzyl Alcohol

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 3-Phenoxybenzyl Alcohol 3-Phenoxybenzyl alcohol is a cornerstone intermediate in the synthesis of a wide arr...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Phenoxybenzyl Alcohol

3-Phenoxybenzyl alcohol is a cornerstone intermediate in the synthesis of a wide array of high-value organic compounds. Its unique structure, featuring a flexible ether linkage and a reactive primary alcohol, makes it a versatile scaffold for building molecular complexity. Most notably, it constitutes the alcohol moiety of numerous synthetic pyrethroid insecticides, a class of compounds essential for modern agriculture and public health.[1][2][3] The metabolism of these pyrethroids in mammals often involves hydrolysis of the central ester bond, yielding 3-phenoxybenzyl alcohol, which is then typically oxidized to 3-phenoxybenzoic acid before excretion.[4]

This guide provides detailed, field-proven protocols for the transformation of 3-phenoxybenzyl alcohol into several key synthetic building blocks: an aldehyde, a carboxylic acid, a bromide, and a pyrethroid ester. The methodologies presented herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles that govern the choice of reagents and reaction conditions.

Module 1: Selective Oxidation to 3-Phenoxybenzaldehyde

The selective oxidation of a primary alcohol to an aldehyde, without over-oxidation to the carboxylic acid, is a fundamental and often challenging transformation in organic synthesis. 3-Phenoxybenzaldehyde is a valuable intermediate itself, used as a precursor for insecticides like cypermethrin through the formation of a cyanohydrin intermediate.[5] This protocol employs Pyridinium Chlorochromate (PCC), a mild and selective oxidizing agent ideal for this purpose.

Causality & Mechanistic Insight

Strong oxidizing agents like chromic acid will readily oxidize primary alcohols to carboxylic acids.[6] PCC, however, is a milder Cr(VI) reagent that typically lacks the water necessary to form the gem-diol (hydrate) intermediate required for the second oxidation step from the aldehyde to the carboxylic acid.[7][8] The reaction proceeds through the formation of a chromate ester, followed by an E2-like elimination where a base (such as pyridine or the chloride ion) removes the benzylic proton, leading to the formation of the carbon-oxygen double bond.[7][8]

dot graph "PCC_Oxidation_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} enddot Caption: PCC oxidation workflow from alcohol to aldehyde.

Experimental Protocol: PCC Oxidation
  • Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stirrer, add Pyridinium Chlorochromate (PCC) (6.5 g, 30 mmol) and 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Dissolve 3-phenoxybenzyl alcohol (4.0 g, 20 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred PCC suspension over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether. Pass the mixture through a short plug of silica gel to filter out the chromium byproducts.

  • Purification: Wash the silica gel plug with additional diethyl ether (2 x 50 mL). Combine the organic filtrates and concentrate the solution under reduced pressure.

  • Isolation: Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-phenoxybenzaldehyde as a colorless oil.

Data Summary: PCC Oxidation
Reagent/ParameterMolar Mass ( g/mol )Amount UsedMoles (mmol)Role
3-Phenoxybenzyl Alcohol200.234.0 g20Starting Material
Pyridinium Chlorochromate (PCC)215.566.5 g30Oxidizing Agent
Dichloromethane (DCM)84.93~70 mL-Solvent
Typical Yield ---85-95%

Module 2: Complete Oxidation to 3-Phenoxybenzoic Acid

For syntheses requiring the carboxylic acid functional group, a stronger oxidizing agent is necessary. 3-Phenoxybenzoic acid is a common metabolite of pyrethroid insecticides and is studied in toxicological contexts.[4] The Jones oxidation, using chromic acid generated in situ from chromium trioxide and sulfuric acid, is a classic and effective method for this transformation.

Causality & Mechanistic Insight

Unlike the anhydrous conditions of the PCC oxidation, the Jones oxidation is performed in an aqueous acetone solution. The primary alcohol is first oxidized to the aldehyde. In the presence of water, this aldehyde forms a hydrate (a geminal diol). This hydrate is then further oxidized by the chromic acid to the carboxylic acid.[6] The persistence of a strong oxidizing agent in an aqueous environment ensures the reaction proceeds to completion.

dot graph "Jones_Oxidation_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} enddot Caption: Workflow for Jones oxidation to a carboxylic acid.

Experimental Protocol: Jones Oxidation
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-phenoxybenzyl alcohol (4.0 g, 20 mmol) in 100 mL of acetone. Cool the flask in an ice bath.

  • Reagent Preparation (Jones Reagent): In a separate beaker, carefully dissolve chromium trioxide (CrO₃) (2.3 g, 23 mmol) in 7 mL of water. Slowly and with caution, add 2.0 mL of concentrated sulfuric acid. Cool the resulting orange-red solution to room temperature.

  • Reaction: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred alcohol solution, maintaining the temperature below 20°C. A green precipitate of chromium salts will form.

  • Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Work-up: Quench the excess oxidizing agent by adding isopropanol dropwise until the solution remains blue-green.

  • Isolation: Remove the acetone under reduced pressure. Add 100 mL of water to the residue and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 3-phenoxybenzoic acid as a white solid. Recrystallization from an appropriate solvent may be performed for higher purity.

Data Summary: Jones Oxidation
Reagent/ParameterMolar Mass ( g/mol )Amount UsedMoles (mmol)Role
3-Phenoxybenzyl Alcohol200.234.0 g20Starting Material
Chromium Trioxide (CrO₃)99.992.3 g23Oxidizing Agent
Conc. Sulfuric Acid98.082.0 mL~37Catalyst
Acetone58.08100 mL-Solvent
Typical Yield ---80-90%

Module 3: Halogenation to 3-Phenoxybenzyl Bromide

Converting the hydroxyl group of an alcohol into a good leaving group, such as a halide, is a critical step for enabling nucleophilic substitution reactions like the Williamson ether synthesis or certain esterification procedures. Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols into alkyl bromides.[9][10]

Causality & Mechanistic Insight

The hydroxyl group (-OH) is a poor leaving group. PBr₃ transforms it into an excellent one. The reaction proceeds via a nucleophilic attack by the alcohol's oxygen on the phosphorus atom of PBr₃, displacing a bromide ion. This forms a protonated phosphite ester intermediate. The displaced bromide ion then acts as a nucleophile, attacking the benzylic carbon in a classic Sₙ2 reaction.[11][12] This backside attack results in the formation of the C-Br bond and the departure of the dibromophosphite leaving group, typically with inversion of configuration at a chiral center.[9]

dot graph "PBr3_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} enddot Caption: Sₙ2 mechanism for the bromination of an alcohol with PBr₃.

Experimental Protocol: Bromination with PBr₃
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-phenoxybenzyl alcohol (5.0 g, 25 mmol) dissolved in 40 mL of anhydrous diethyl ether. Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Add phosphorus tribromide (PBr₃) (2.7 g, 10 mmol, ~0.94 mL) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C.[13]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.[13]

  • Work-up: Carefully pour the reaction mixture over 50 g of crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.[13]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford 3-phenoxybenzyl bromide, which can be further purified by vacuum distillation if necessary.[14]

Data Summary: Bromination with PBr₃
Reagent/ParameterMolar Mass ( g/mol )Amount UsedMoles (mmol)Role
3-Phenoxybenzyl Alcohol200.235.0 g25Starting Material
Phosphorus Tribromide (PBr₃)270.692.7 g10Brominating Agent
Diethyl Ether74.1240 mL-Solvent
Typical Yield ---85-95% [13]

Module 4: Synthesis of Pyrethroid Esters (Phenothrin)

The esterification of 3-phenoxybenzyl alcohol with various cyclopropanecarboxylic acids is the defining reaction for the synthesis of many commercial pyrethroids.[1][3] Phenothrin, for example, is the ester formed between 3-phenoxybenzyl alcohol and chrysanthemic acid.[1] This protocol outlines a standard esterification using an acid chloride for high reactivity.

Causality & Mechanistic Insight

Direct esterification between a carboxylic acid and an alcohol (Fischer esterification) is an equilibrium process that often requires harsh conditions. A more efficient laboratory method involves converting the carboxylic acid into a more reactive acyl chloride. The highly electrophilic carbon of the acyl chloride is readily attacked by the nucleophilic oxygen of the alcohol. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the HCl byproduct that is generated, driving the reaction to completion.

dot graph "Esterification_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} enddot Caption: General workflow for pyrethroid ester synthesis.

Experimental Protocol: Synthesis of Phenothrin

(Note: Chrysanthemoyl chloride can be prepared from chrysanthemic acid and a chlorinating agent like thionyl chloride or oxalyl chloride.)

  • Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-phenoxybenzyl alcohol (4.0 g, 20 mmol) and pyridine (1.9 g, 24 mmol, ~2.0 mL) in 50 mL of anhydrous toluene.

  • Reagent Addition: Cool the solution to 0°C. Add a solution of chrysanthemoyl chloride (4.1 g, 22 mmol) in 15 mL of anhydrous toluene dropwise over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting alcohol.

  • Work-up: Pour the reaction mixture into a separatory funnel containing 50 mL of water. Separate the layers.

  • Purification: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by vacuum distillation or column chromatography to yield phenothrin as a viscous oil.

Data Summary: Phenothrin Synthesis
Reagent/ParameterMolar Mass ( g/mol )Amount UsedMoles (mmol)Role
3-Phenoxybenzyl Alcohol200.234.0 g20Starting Material
Chrysanthemoyl Chloride186.654.1 g22Acylating Agent
Pyridine79.101.9 g24Base/Catalyst
Toluene92.1465 mL-Solvent
Typical Yield --->90%

References

  • Chad's Prep. (n.d.). Oxidation with Chromic Acid and PCC. Retrieved from [Link]

  • Orango. (2025, May 2). What Is PCC in Organic Chemistry? A Quick Overview. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-phenoxybenzyl bromide. Retrieved from [Link]

  • Chemistry Steps. (2022, June 5). PCC Oxidation Mechanism. Retrieved from [Link]

  • Organic Chemistry. (2020, February 29). PCC Oxidation Mechanism, Alcohol To Aldehyde [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2024, September 25). One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability. Retrieved from [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Ohigashi, J. (2016). Discovery and development of pyrethroid insecticides. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 92(8), 390-401. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2025, November 5). The Synthesis of Pyrethroids. Retrieved from [Link]

  • Google Patents. (n.d.). US4366325A - Process for the preparation of 3-phenoxy-benzaldehydes.
  • IRIS. (2024, September 25). One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability. Retrieved from [Link]

  • Google Patents. (n.d.). US4229380A - Preparation of 3-phenoxybenzaldehyde.
  • PrepChem.com. (n.d.). Synthesis of 3-phenoxybenzaldehyde. Retrieved from [Link]

  • Krief, A. (2021). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. Arkivoc, 2021(1), 378-470. Retrieved from [Link]

  • Laffin, B., et al. (2010). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats. Toxicology, 267(1-3), 39-44. Retrieved from [Link]

  • Williamson Ether Synthesis Lab. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-phenoxybenzyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). US4304938A - Process for the preparation of 3-phenoxybenzenes.
  • Google Patents. (n.d.). IL88135A - Process for the preparation of 3-phenoxybenzylalcohol.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US4326089A - Thermal process for preparing 3-phenoxybenzyl bromide.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). The Role of PBr3 in Alcohol Chemistry: A Transformative Agent. Retrieved from [Link]

  • Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US3989654A - Process for preparing cis-chrysanthemic acid.
  • Levy, I., et al. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]

  • De, S., et al. (2007). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. The Journal of organic chemistry, 72(16), 6219–6222. Retrieved from [Link]

  • Clark, J. (n.d.). making carboxylic acids. Chemguide. Retrieved from [Link]

  • Semantic Scholar. (2024, October 18). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, February 1). 3.8: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Agr. BioI. Chem. (1976). 3-Phenoxy-a-cyano-benzyl Esters, the Most Potent Synthetic Pyrethroids. 40(1), 247-249. Retrieved from [Link]

  • Wikipedia. (n.d.). Chrysanthemic acid. Retrieved from [Link]

Sources

Method

Application Note: High-Fidelity Synthesis of 3-Phenoxybenzyl Bromide via Wohl-Ziegler Bromination

Executive Summary 3-Phenoxybenzyl bromide is a critical intermediate in the synthesis of type I and type II pyrethroid insecticides (e.g., Permethrin, Cypermethrin) and various pharmaceutical targets. While direct bromin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Phenoxybenzyl bromide is a critical intermediate in the synthesis of type I and type II pyrethroid insecticides (e.g., Permethrin, Cypermethrin) and various pharmaceutical targets. While direct bromination with elemental bromine (


) is possible, it often suffers from lack of regioselectivity, leading to competitive ring bromination.

This Application Note details the Wohl-Ziegler bromination protocol using N-Bromosuccinimide (NBS) . This method leverages a radical chain mechanism to ensure high regioselectivity for the benzylic position over the aromatic ring. We provide a robust, scalable protocol that transitions from the traditional (toxic) carbon tetrachloride (


) solvent system to modern, greener alternatives like trifluorotoluene and ethyl acetate, without compromising yield.

Mechanistic Principles

To optimize this reaction, one must understand the Goldfinger Mechanism . Unlike ionic bromination, where high concentrations of


 lead to electrophilic aromatic substitution (ring bromination), the Wohl-Ziegler reaction relies on a low, steady-state concentration of 

.[1]
The Succinimide Loop
  • Initiation: A radical initiator (AIBN or BPO) or light homolyzes trace

    
     (or the N-Br bond) to generate bromine radicals (
    
    
    
    ).[2]
  • Propagation A: The highly reactive

    
     abstracts a benzylic hydrogen from 3-phenoxytoluene, creating a resonance-stabilized benzylic radical and HBr.
    
  • The NBS Role: NBS reacts rapidly with the generated HBr in an ionic surface reaction to produce

    
     and succinimide. This maintains a low, controlled concentration of 
    
    
    
    .[2][3][4]
  • Propagation B: The benzylic radical reacts with molecular

    
     to form the product (3-phenoxybenzyl bromide) and regenerate 
    
    
    
    .
Mechanistic Diagram

WohlZiegler NBS N-Bromosuccinimide (Reagent) Br2 Br2 (Low Conc.) NBS->Br2 Slow Leak Succinimide Succinimide (Precipitate) NBS->Succinimide + HBr HBr HBr (Byproduct) HBr->Br2 Ionic Reaction with NBS BrRad Br• (Radical) Br2->BrRad Initiation (AIBN/Light) BrRad->HBr H-Abstraction Substrate 3-Phenoxytoluene BenzRad Benzylic Radical (Intermediate) Substrate->BenzRad + Br• Product 3-Phenoxybenzyl Bromide BenzRad->Product + Br2 Product->BrRad Chain Transfer

Figure 1: The Goldfinger mechanism highlighting the role of NBS as a bromine reservoir.[5] The cycle ensures


 concentration remains low, suppressing electrophilic attack on the electron-rich phenoxy ring.

Experimental Protocol

Reagents and Materials
ReagentRoleEquiv.Notes
3-Phenoxytoluene Substrate1.0Purity >98% recommended.
N-Bromosuccinimide (NBS) Bromine Source1.05Recrystallize from water if yellow (indicates free

). Store dry.
AIBN Initiator0.05Azobisisobutyronitrile. Add in two portions.
Trifluorotoluene Solvent5-10 VolGreen alternative to

. High boiling point (

).
Ethyl Acetate Alt. Solvent5-10 VolGreener, but requires careful temperature control.
Standard Operating Procedure (SOP)

Safety Warning: 3-Phenoxybenzyl bromide is a potent lachrymator (tear gas). All operations must be performed in a well-ventilated fume hood.

Step 1: Reaction Setup[5]
  • Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charge the flask with 3-phenoxytoluene (1.0 equiv) and Trifluorotoluene (or Chlorobenzene) (0.5 M concentration).

  • Add NBS (1.05 equiv). Note: NBS is denser than the solvent and will sink.

  • Add the first portion of AIBN (0.025 equiv).

Step 2: Initiation and Reflux[2]
  • Heat the mixture to reflux (

    
     for Trifluorotoluene).
    
  • Visual Check: The reaction is initiating when the dense NBS solid at the bottom begins to disappear and a lighter solid (succinimide) begins to float to the surface.[6] The solution may turn pale orange/red.

  • After 1 hour, add the second portion of AIBN (0.025 equiv) to ensure complete conversion.

  • Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or HPLC. The limiting reagent is usually the substrate to prevent over-bromination.

Step 3: Workup and Purification
  • Cool the reaction mixture to

    
     in an ice bath. This maximizes the precipitation of succinimide.
    
  • Filtration: Filter the cold mixture through a sintered glass funnel or Celite pad to remove the insoluble succinimide byproduct. Wash the cake with cold solvent.

  • Washing: Transfer the filtrate to a separatory funnel. Wash with:

    • 
       (
      
      
      
      volume) to remove trace succinimide.
    • 
       (
      
      
      
      ) to neutralize trace HBr.
    • Brine (

      
      ).[7]
      
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 4: Isolation
  • Crude Product: Usually a viscous yellow oil or low-melting solid.

  • Purification: If high purity is required, recrystallize from hexane/heptane (if solid) or perform vacuum distillation (bp ~140°C at 0.05 mmHg). Note: Distillation requires high vacuum to avoid thermal decomposition.

Workflow Diagram

Workflow Start Start: 3-Phenoxytoluene + Solvent AddNBS Add NBS (1.05 eq) + AIBN (Cat.) Start->AddNBS Reflux Reflux (2-4 hrs) Monitor: NBS floats AddNBS->Reflux CoolFilter Cool to 0°C Filter Succinimide Reflux->CoolFilter Wash Wash: Water/NaHCO3/Brine CoolFilter->Wash Evap Evaporate Solvent Wash->Evap Final Pure 3-Phenoxybenzyl Bromide Evap->Final

Figure 2: Operational workflow for the synthesis of 3-phenoxybenzyl bromide.

Optimization & Troubleshooting

Solvent Selection: The "Green" Shift

Historically,


 was the gold standard because succinimide is completely insoluble in it, driving the reaction forward. However, due to toxicity, alternatives are required.
SolventBoiling PointYield PotentialHandling Notes

77°CHigh (90%+)Toxic/Banned. Reference only.
Trifluorotoluene 102°CHigh (85-90%)Excellent

replacement. Stable to radicals.
Chlorobenzene 131°CHigh (85-90%)Higher temp speeds up reaction but may increase dibromination.
Ethyl Acetate 77°CModerate (70-80%)Greenest option. Succinimide is slightly soluble, requiring rigorous washing.
Acetonitrile 82°CModeratePolar solvent may accelerate ring bromination; use only with light initiation.
Controlling Impurities
  • Dibromination (Benzal Bromide): Occurs if NBS is in large excess (>1.1 equiv) or reaction time is too long.

    • Fix: Stop reaction at 95% conversion of starting material.

  • Ring Bromination: Occurs if

    
     concentration spikes.
    
    • Fix: Ensure NBS is dry. Add AIBN slowly. Avoid highly polar solvents without testing.

  • Unreacted Material:

    • Fix: Check AIBN quality (it degrades over time). Ensure anhydrous conditions (water kills the radical chain).

References

  • Djerassi, C. (1948).[8] "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews. Link

  • Podgoršek, A. et al. (2009). "N-Bromosuccinimide-Based Bromination: A Green Perspective." Green Chemistry. Link

  • Organic Syntheses. "4-Bromomethyl-2-nitrobenzoic acid (Example of benzylic bromination protocol)." Org.[3][4][9][10][11][12] Synth. 1976, 55, 24. Link

  • U.S. Patent 4,326,089. "Process for preparing 3-phenoxybenzyl bromide." (Industrial optimization data). Link

  • Offermann, D. A. et al. (2018). "Evaluation of Solvents for the Wohl-Ziegler Bromination." Organic Process Research & Development. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene

Welcome to the technical support center for the synthesis of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific benzylic bromination. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, providing you with the insights needed to troubleshoot and optimize your synthesis effectively.

The target molecule, 1-(Bromomethyl)-3-(2-phenylethoxy)benzene, is typically synthesized from 3-(2-phenylethoxy)toluene via a free-radical bromination, most commonly the Wohl-Ziegler reaction.[1][2] This process utilizes N-Bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light. While seemingly straightforward, this reaction is notorious for a "feeding frenzy" of radical activity that can lead to a mixture of products, complicating purification and reducing yields.[3]

This guide provides direct answers to the most pressing experimental issues in a question-and-answer format, grounded in mechanistic principles and supported by authoritative references.

G cluster_main Core Synthesis Pathway SM 3-(2-phenylethoxy)toluene Product 1-(Bromomethyl)-3-(2-phenylethoxy)benzene SM->Product Wohl-Ziegler Bromination Reagents NBS, Radical Initiator (AIBN/BPO) Anhydrous CCl₄ or Chlorobenzene, Reflux

Caption: The desired free-radical benzylic bromination pathway.

Troubleshooting Guide & Frequently Asked Questions
Q1: My analysis shows a significant byproduct with a mass corresponding to a dibrominated species. What is this, and how can I prevent it?

A1: You are observing over-bromination, the most common side reaction in this synthesis, leading to the formation of 1-(Dibromomethyl)-3-(2-phenylethoxy)benzene.

  • Mechanistic Cause: The Wohl-Ziegler reaction proceeds via a radical chain mechanism.[1] The desired monobrominated product is itself a substrate for further radical bromination. The newly formed benzylic C-H bond in the product can be abstracted by a bromine radical, leading to a second bromination event. This process is fundamentally identical to the one that forms the main product, making it a competitive pathway.[4]

G cluster_overbromination Over-bromination Pathway Product Desired Product (Monobrominated) Radical Benzylic Radical (from Product) Product->Radical - H• Dibromo Dibrominated Byproduct Radical->Dibromo + Br• Br_Radical Br• Br_Radical->Product

Caption: Competitive pathway leading to the dibrominated byproduct.

  • Troubleshooting & Optimization Strategies: The key is to control the reaction stoichiometry and duration carefully.

ParameterStandard ApproachOptimized Strategy for High SelectivityRationale
NBS Stoichiometry 1.1 - 1.5 equivalents1.0 - 1.05 equivalents Using a large excess of NBS drives the reaction to completion but significantly increases the rate of dibromination.[3][5] Limiting NBS makes it the limiting reagent, starving the secondary reaction.
Reaction Monitoring Timed reaction (e.g., 3 hours)Active monitoring by TLC or GC/LC-MS Reactions can be complete sooner than expected. Monitor for the disappearance of starting material and stop the reaction immediately upon its consumption to prevent the product from being consumed.[5]
Radical Initiator Single addition at t=0Portion-wise addition of initiator Adding the initiator (e.g., AIBN) in small portions throughout the reaction maintains a steady, low concentration of radicals, which can favor the initial, faster bromination of the more reactive starting material.[5]
Q2: I'm observing bromination on one of the aromatic rings instead of the methyl group. Why is this happening?

A2: This indicates that an ionic electrophilic aromatic substitution (EAS) is competing with the desired free-radical pathway.

  • Mechanistic Cause: The free-radical pathway is favored under non-polar, anhydrous conditions with a radical initiator.[2][6] However, if acidic impurities like HBr are present, they can react with NBS to generate a higher concentration of molecular bromine (Br₂).[7] In the absence of a strong radical driving force (no initiator/light) or in more polar solvents, this Br₂ can act as an electrophile, leading to bromination of the electron-rich aromatic rings. The phenoxyethoxy group is an activating, ortho, para-director, making its attached ring a likely target.

G cluster_pathways Radical vs. Ionic Pathways Start Starting Material Radical_Path Radical Pathway (Light/Initiator, Non-polar Solvent) Start->Radical_Path Ionic_Path Ionic Pathway (Acidic Impurities, Polar Solvent) Start->Ionic_Path Benzylic_Product Benzylic Bromide (Desired) Radical_Path->Benzylic_Product Favored Ring_Product Ring Bromide (Side Product) Ionic_Path->Ring_Product Undesired

Caption: Competing reaction pathways determining product outcome.

  • Troubleshooting & Optimization Strategies:

    • Purify Your NBS: Old or impure NBS often contains succinimide and HBr/Br₂.[6] Recrystallizing commercial NBS from water is a crucial step to ensure the radical pathway is dominant.

    • Use Anhydrous, Non-Polar Solvents: Carbon tetrachloride (CCl₄) is the classic solvent for this reason, though due to toxicity, alternatives like chlorobenzene or trifluorotoluene are often used.[1][8] Avoid polar solvents which can support ionic intermediates.

    • Ensure Proper Initiation: The reaction requires a radical initiator (AIBN, BPO) and/or initiation by light (UV or a strong visible light lamp).[2][9] Without this, the ionic pathway can become competitive.

Q3: My final product seems to have converted to the corresponding alcohol upon workup. What causes this and how can I avoid it?

A3: The target benzylic bromide is susceptible to hydrolysis, forming (3-(2-phenylethoxy)phenyl)methanol. This occurs if water is present during the reaction or, more commonly, during the aqueous workup.

  • Mechanistic Cause: Benzylic bromides are reactive alkylating agents. The benzylic carbocation that can form as an intermediate is stabilized by resonance with the aromatic ring, making it susceptible to SN1-type reactions.[10] Water acts as a nucleophile, attacking the electrophilic benzylic carbon to displace the bromide.

  • Troubleshooting & Optimization Strategies:

    • Run Under Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[6]

    • Minimize Contact with Water During Workup: When quenching the reaction, minimize the time the organic layer is in contact with an aqueous phase. Use a brine wash to help remove bulk water and dry the organic layer thoroughly with a desiccant like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6]

    • Non-Aqueous Workup: After the reaction, filter off the succinimide byproduct and directly evaporate the solvent. The crude product can then be taken immediately for purification via chromatography without an aqueous wash.[11]

Q4: Could the phenoxyethoxy ether linkage cleave under the reaction conditions?

A4: Cleavage of the ether linkage is generally not a primary side reaction under standard Wohl-Ziegler conditions, but it can occur under harsh or non-ideal circumstances.

  • Mechanistic Cause: Ethers are relatively stable to radical conditions.[12] However, they can be cleaved by strong acids.[12] If a significant amount of HBr byproduct accumulates in the reaction vessel (due to impure NBS or prolonged reaction times at high temperatures), it could protonate the ether oxygen, initiating a cleavage pathway. The benzylic ether position in the phenoxyethoxy group is more susceptible.

  • Mitigation Strategies:

    • Control HBr Buildup: Using high-purity, recrystallized NBS is the best defense, as it minimizes the initial sources of acid.[6]

    • Avoid Excessive Heat/Time: Do not run the reaction for longer than necessary. Monitor closely and stop once the starting material is consumed.

    • Include a Non-Nucleophilic Base: In some sensitive cases, a very small amount of a non-nucleophilic base like calcium carbonate can be added to scavenge any generated HBr, though this can sometimes interfere with the radical chain reaction. This should be approached with caution and tested on a small scale.

Key Experimental Protocols
Protocol 1: Recrystallization of N-Bromosuccinimide (NBS)
  • Objective: To remove impurities such as succinimide and adsorbed HBr/Br₂.

  • Add 100 g of commercial NBS to 500 mL of deionized water in a large Erlenmeyer flask.

  • Heat the suspension to 90-95 °C with stirring until the NBS dissolves completely.

  • Remove the flask from heat and allow it to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystallization.

  • Collect the white, crystalline needles by vacuum filtration using a Büchner funnel.

  • Wash the crystals twice with small portions of ice-cold water.

  • Dry the purified NBS under high vacuum for several hours to remove all residual water. Store in a desiccator, protected from light.

Protocol 2: Synthesis of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene
  • Objective: To perform the benzylic bromination with minimized side reactions.

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(2-phenylethoxy)toluene (1.0 eq).

  • Add anhydrous chlorobenzene (or CCl₄) as the solvent.

  • Add freshly recrystallized NBS (1.05 eq).

  • Add AIBN (0.05 eq) as the radical initiator.

  • Heat the mixture to reflux (approx. 80 °C for CCl₄) under a nitrogen atmosphere.

  • Monitor the reaction progress every 30 minutes by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.

  • Filter the mixture to remove the insoluble succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Flash Column Chromatography Purification
  • Objective: To separate the desired monobrominated product from unreacted starting material and the dibrominated byproduct.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Start with a non-polar eluent such as pure hexane. Gradually increase the polarity by adding ethyl acetate (e.g., progressing from 100% hexane to a 98:2 hexane:ethyl acetate mixture).

  • Procedure:

    • Dissolve the crude oil in a minimal amount of dichloromethane or the initial eluent.

    • Load the solution onto a pre-packed silica gel column.

    • Elute the column with the solvent gradient. The typical elution order is: Starting Material > Desired Product > Dibrominated Byproduct.

    • Collect fractions and analyze by TLC to identify and combine the pure product fractions.

    • Evaporate the solvent to obtain the purified 1-(Bromomethyl)-3-(2-phenylethoxy)benzene as a clear oil.[11]

References
  • How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? Quora. Available at: [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. Available at: [Link]

  • Toluene on reaction with N-bromosuccinimide gives. Vedantu. Available at: [Link]

  • Benzylic Bromination. Chemistry Steps. Available at: [Link]

  • Reaction scheme of the benzylic bromination of toluene in acetonitrile using N-bromosuccinimide. ResearchGate. Available at: [Link]

  • Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Organic Mechanisms: Radicals Chapter 2. Available at: [Link]

  • N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • Radical Reactions. Chemistry LibreTexts. Available at: [Link]

  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • How to know when to stop reaction, benzylic bromination using AIBN. Reddit. Available at: [Link]

  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. Available at: [Link]

  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Available at: [Link]

  • Process for the preparation of aromatic bromomethyl compounds. Google Patents.
  • 1-(Bromomethyl)-3-phenoxybenzene. PubChem. Available at: [Link]

  • Synthesis of Benzene Derivatives. KPU Pressbooks. Available at: [Link]

  • Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Available at: [Link]

  • Supporting Information for Reactive Oxygen Species (ROS)-Responsive Tellurium-Containing Hyperbranched Polymer. The Royal Society of Chemistry. Available at: [Link]

  • Side-Chain Reactions of Benzene Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Bromination of Phenyl Ether and Other Aromatics with Bromoisobutyrate and Dimethyl Sulfoxide. ResearchGate. Available at: [Link]

  • Ethers. Al-Mustansiriyah University. Available at: [Link]

  • Ether halogenation? Sciencemadness Discussion Board. Available at: [Link]

  • Synthesis and initial characterization of a selective, pseudo-irreversible inhibitor of human butyrylcholinesterase as PET tracer. Wiley Online Library. Available at: [Link]

  • Aromatic Synthesis: Order of Reactions. Master Organic Chemistry. Available at: [Link]

  • Synthesis and characterization of cross-conjugated oligo(phenylene enynylene)s. Arkat USA. Available at: [Link]

  • Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma. MDPI. Available at: [Link]

  • Electrophilic Bromination. Organic Syntheses. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene

[1][2] Compound CAS: 1094438-88-6 Chemical Class: Functionalized Benzylic Bromide / Aryl Ether Primary Application: Structural intermediate for Long-Acting Beta-Agonists (LABA) and complex ether synthesis.[1][2] Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Compound CAS: 1094438-88-6 Chemical Class: Functionalized Benzylic Bromide / Aryl Ether Primary Application: Structural intermediate for Long-Acting Beta-Agonists (LABA) and complex ether synthesis.[1][2]

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat 1-(Bromomethyl)-3-(2-phenylethoxy)benzene as a standard reagent.[1][2] This is a mistake. This molecule possesses a "Jekyll and Hyde" character: the benzylic bromide moiety is an aggressive electrophile, while the phenylethoxy tail renders the aromatic ring electron-rich.[2]

This combination creates a perfect storm for intermolecular self-alkylation (polymerization) and rapid hydrolysis .[1][2] This guide replaces generic advice with a mechanistic troubleshooting framework designed to salvage your experiments and protect your yield.

Part 1: The Degradation Matrix (Diagnostics)

Before you use a stored batch, you must diagnose its state. Visual inspection is often too late.[2]

Quick-Check Diagnostic Table
SymptomUnderlying ChemistryStatusAction Required
White/Off-white Solid Intact crystal lattice.[1][2] High purity (>98%).Green Proceed with reaction immediately.
Sticky/Gummy Texture Trace hydrolysis (HBr release) is catalyzing melting point depression.[2]Yellow Recrystallize (Hexane/EtOAc) or use excess base in next step.[2]
Yellow/Brown Liquid Bromine liberation (radical mechanism) or significant polymerization .[2]Red Do not use. Impurities will poison catalysts (esp.[2] Pd/Ni).
Acrid "Sharp" Smell HBr gas evolution.[2]Critical Vent carefully. Neutralize before disposal.[2]
Advanced Diagnostics (NMR/HPLC)

If you are running a GMP-critical step, run a Proton NMR (


-NMR) in 

.[1][2]
  • The "Live" Signal: Look for the benzylic

    
     singlet around 4.40 – 4.50 ppm .[2]
    
  • The "Dead" Signal (Hydrolysis): The benzyl alcohol (

    
    ) singlet shifts upfield to ~4.6 – 4.7 ppm  (depending on concentration/H-bonding) or appears as a broad peak if wet.[1][2]
    
  • The "Zombie" Signal (Dimer): If you see complex multiplets appearing in the aromatic region (6.8 – 7.4 ppm) that don't match the integration, you have Friedel-Crafts alkylation products.

Part 2: Mechanism of Failure

Understanding why the compound fails allows you to prevent it.

Pathway 1: The Moisture Attack (Hydrolysis)

Benzylic bromides are notoriously susceptible to


 hydrolysis because the resulting carbocation is resonance-stabilized by the benzene ring.[2]
  • Trigger: Ambient humidity.[2]

  • Byproduct: HBr. Note: The HBr generated is autocatalytic—it promotes further degradation and can cleave the ether linkage in the tail under extreme conditions.

Pathway 2: The Suicide Pact (Self-Alkylation)

The meta-phenylethoxy group is an Electron Donating Group (EDG).[1][2] It makes the benzene ring more nucleophilic than a standard benzene.

  • Mechanism: The ring of Molecule A attacks the benzylic position of Molecule B.

  • Result: Insoluble oligomers/polymers that ruin stoichiometry.[2]

Visualizing the Decay Pathways

DegradationPathways cluster_prevention Prevention Strategy Parent 1-(Bromomethyl)-3- (2-phenylethoxy)benzene (Active Reagent) Alcohol Benzyl Alcohol Derivative (Dead End) Parent->Alcohol Hydrolysis (SN1/SN2) HBr HBr (Acid) Parent->HBr Byproduct Dimer Friedel-Crafts Dimer/Polymer (Insoluble Gunk) Parent->Dimer Self-Alkylation (Concentration Dependent) Moisture Moisture (H2O) Moisture->Alcohol HBr->Dimer Catalyzes Cold Store < -20°C Dry Desiccator/Argon

Caption: Figure 1. The dual degradation pathways: Moisture-induced hydrolysis and concentration-dependent self-alkylation.[1][2]

Part 3: Troubleshooting & FAQs

Q1: I need to weigh out 5 grams, but the compound is a lachrymator. Can I weigh it on the open bench if I'm quick?

Answer: Absolutely NOT. Benzylic bromides are potent lachrymators (tear agents).[2] Even trace vapors will contaminate the lab air, causing eye irritation and respiratory distress for you and your colleagues.

  • Protocol: Weigh inside a fume hood. If your balance is outside, tare a vial with a septum cap, inject the liquid (if melted) or transfer solid inside the hood, cap it tightly, and then weigh.

  • Decontamination: Keep a beaker of 10% aqueous Sodium Thiosulfate or dilute Ammonium Hydroxide in the hood.[2] Dip all spatulas/pipettes into this solution immediately after use to quench the bromide.

Q2: My reaction yield is inconsistent (40% - 85%). I’m using in DMF.

Answer: You are likely seeing "DMF Decomposition" or "Thermal Elimination." [2]

  • The Issue: DMF is polar aprotic and accelerates

    
     reactions, which is good. However, if the DMF is wet, it hydrolyzes the bromide rapidly. Furthermore, at high temperatures (>60°C), DMF can decompose to form dimethylamine, which will react with your bromide to form a byproduct.
    
  • The Fix:

    • Switch solvent to Acetonitrile (MeCN) or Acetone if solubility permits.[2] They are less prone to amine-generation.[1][2]

    • If you must use DMF, ensure it is anhydrous (water <0.05%).

    • Add a catalytic amount of Sodium Iodide (Finkelstein condition) .[2] This converts the Benzyl-Br to Benzyl-I in situ, which is more reactive, allowing you to run the reaction at a lower temperature, preserving the molecule.[1][2]

Q3: The compound arrived as a liquid, but the SDS says "Solid." Is it bad?

Answer: Not necessarily, but proceed with caution.

  • Melting Point Depression: The pure compound has a relatively low melting point. Small amounts of impurities (even 1-2% hydrolysis) can depress the melting point significantly, turning a solid into a supercooled liquid (oil).[2]

  • Action: Run a TLC (Thin Layer Chromatography).[2]

    • Eluent: 10% Ethyl Acetate in Hexanes.[2]

    • Visualization: UV light.[2]

    • Result: If you see a single spot, it's likely just supercooled. If you see a baseline streak (acid/alcohol) or a spot at the solvent front (non-polar dimer), purify before use.

Part 4: Validated Handling Workflow

Follow this decision tree to ensure integrity from storage to synthesis.

HandlingWorkflow Receipt Receive Shipment Check Check Physical State (White Solid vs Yellow Oil) Receipt->Check Solid Solid (White) Check->Solid Pass Oil Oil/Yellow Check->Oil Fail/Caution Storage Storage: -20°C, Under Argon Desiccator Essential Solid->Storage Purify Purification Required: Flash Column (Silica) Hexane/EtOAc Oil->Purify Usage Usage: Warm to RT in Desiccator Open ONLY in Fume Hood Storage->Usage Purify->Usage

Caption: Figure 2.[1][2] Standard Operating Procedure (SOP) for receipt, storage, and purification.

References

  • Vilanterol Intermediate Synthesis: Glaxo Group Ltd.[2] "Process for the preparation of Vilanterol." WO2021033198A1.[2] (Describes the handling of analogous benzylic bromides in LABA synthesis).

  • Benzylic Bromide Stability: Common Organic Chemistry.[2] "Benzyl Bromide: Properties, Safety, and Handling."[3] (General reactivity profile of lachrymatory benzylic halides).

  • Kinetic Studies: Pearson, R. E., & Martin, J. C.[4] "The Mechanism of Benzylic Bromination."[4][5][6] Journal of the American Chemical Society, 85(3), 354-355.[4] (Foundational kinetics on benzylic electrophiles). [2]

  • Safety Data: PubChem. "1-(Bromomethyl)-3-phenoxybenzene (Analogous Structure)." CID 94544.[2] (Safety and GHS classification for the structural core). [2]

Sources

Troubleshooting

Technical Support Center: Optimizing Alkylation with Phenoxybenzyl Bromide

Case ID: PBB-ALK-OPT-001 Topic: Reaction Engineering & Troubleshooting for 3-Phenoxybenzyl Bromide Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PBB-ALK-OPT-001 Topic: Reaction Engineering & Troubleshooting for 3-Phenoxybenzyl Bromide Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

3-Phenoxybenzyl bromide (3-PBB) is a highly reactive benzylic electrophile, widely utilized as a "lock-and-key" intermediate in the synthesis of Type I and Type II pyrethroids (e.g., Permethrin, Cypermethrin). While its benzylic nature facilitates rapid


 substitution, it simultaneously introduces instability—specifically susceptibility to hydrolysis and light-induced degradation.

This guide moves beyond standard textbook protocols to address the process chemistry challenges of using 3-PBB, focusing on Phase Transfer Catalysis (PTC) as the optimal methodology for high-throughput and scale-up scenarios.

Module 1: The Reaction Engine (Solvent & Catalysis)

Q: My yields are inconsistent using classical conditions (Acetone/K2CO3). Why is this happening?

A: Classical Finkelstein-like conditions often suffer from poor solubility of the nucleophile or the base. For 3-PBB, we strongly recommend transitioning to Phase Transfer Catalysis (PTC) .

In a solid-liquid or liquid-liquid biphasic system, the reaction rate is not limited by the bulk solubility of the nucleophile but by the interfacial transfer rate. 3-PBB is highly lipophilic; forcing it into a polar aprotic solvent (like DMF) often leads to difficult workups and emulsion formation during extraction.

The PTC Advantage

Using a non-polar solvent (Toluene) with a quaternary ammonium salt allows the nucleophile to enter the organic phase as a tight ion pair, reacting rapidly with 3-PBB while protecting the bromide from bulk aqueous hydrolysis.

Visualization: Mechanism of PTC Alkylation with 3-PBB

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_interface Interface cluster_organic Organic Phase (Toluene) Nu_Aq Nucleophile (Nu-) IonPair [Q+ Nu-] Ion Pair Nu_Aq->IonPair Extraction Base_Aq Base (NaOH/K2CO3) Q_Aq Q+ (Catalyst) Q_Aq->IonPair Pairing Product Alkylated Product IonPair->Product SN2 Attack Organic_Phase_Entry Organic_Phase_Entry PBB 3-Phenoxybenzyl Bromide PBB->Product Electrophile Q_Br Q+ Br- (Recycles) Product->Q_Br Leaving Group Release Q_Br->Q_Aq Regeneration to Aq Phase

Figure 1: The Phase Transfer Catalysis cycle. The catalyst (Q+) shuttles the nucleophile into the organic phase to react with 3-PBB, minimizing hydrolysis risk.

Module 2: Base Selection & Stoichiometry

Q: Which base provides the best balance between conversion rate and impurity profile?

A: Base selection depends strictly on the pKa of your nucleophile. Using a base that is too strong for your substrate will promote the degradation of 3-PBB into 3-phenoxybenzyl alcohol (via hydroxide attack) or stilbene derivatives (via elimination, though rare).

Base Selection Matrix
Nucleophile TypepKa RangeRecommended BaseSolvent SystemNotes
Phenols 8–11

or

Acetone or MeCNCesium effect ("Cesium effect") can boost yields for sterically hindered phenols.
Carboxylic Acids 4–5

DMF or Toluene/PTCGenerate the carboxylate salt in situ before adding 3-PBB to prevent acid-catalyzed degradation.
Alcohols (1°/2°) 15–17NaH or KOHTHF or Toluene/PTCRequires anhydrous conditions if using NaH. PTC with 50% KOH is superior for scale.
Amides/Imides 15–25KOH (powder)Toluene/PTCSolid-liquid PTC is highly effective here to avoid hydrolysis of the amide bond.

Module 3: Troubleshooting & Impurity Management

Q: I am seeing a persistent impurity at RRT 0.85 relative to the product. What is it?

A: The most common impurity is 3-phenoxybenzyl alcohol , resulting from the hydrolysis of the bromide. This occurs if water is present in a homogeneous system or if the PTC reaction is too slow, allowing hydroxide ions to compete with your nucleophile.

Q: How do I remove the excess bromide without chromatography?

A: 3-PBB can be chemically quenched. Add a secondary amine (e.g., morpholine) or a thiol to the reaction mixture at the end. These react rapidly with the remaining bromide to form water-soluble adducts that are easily removed during the aqueous workup.

Diagnostic Workflow: Low Yield Investigation

Troubleshooting Start Issue: Low Yield (<60%) Check_TLC Check TLC/HPLC Is 3-PBB remaining? Start->Check_TLC Yes_PBB Yes: Incomplete Conversion Check_TLC->Yes_PBB Yes No_PBB No: 3-PBB Consumed Check_TLC->No_PBB No Check_Cat Check Catalyst Load (Increase to 5-10 mol%) Yes_PBB->Check_Cat Check_Stir Check Agitation (PTC is diffusion controlled) Yes_PBB->Check_Stir Check_Impurity Identify Major Impurity No_PBB->Check_Impurity Hydrolysis Alcohol Formed? (Hydrolysis) Check_Impurity->Hydrolysis Polar Spot Dimer Dimer/Coupling? Check_Impurity->Dimer Non-polar Spot Action_Dry Action_Dry Hydrolysis->Action_Dry Action: Dry Solvents Use Solid-Liquid PTC

Figure 2: Logic flow for diagnosing yield failures. Note that agitation speed is a critical but often overlooked variable in biphasic PTC reactions.

Module 4: Validated Protocol (O-Alkylation)

Protocol ID: PBB-PTC-STD-05 Application: Synthesis of Phenoxybenzyl Ethers (e.g., Pyrethroid Precursors)

Reagents
  • Substrate (Phenol/Alcohol): 1.0 equiv

  • 3-Phenoxybenzyl bromide: 1.1 equiv

  • Solvent: Toluene (5-10 volumes)

  • Base: 30% NaOH (aq) or finely powdered KOH (3.0 equiv)

  • Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (0.05 equiv / 5 mol%)

Step-by-Step Methodology
  • Charge: To a reactor equipped with high-shear agitation, add the Substrate , Toluene , and Catalyst .

  • Activation: Add the Base solution. Stir vigorously for 15 minutes to establish the ion pair.

    • Note: The mixture should appear as a distinct emulsion.

  • Addition: Add 3-Phenoxybenzyl bromide slowly (dropwise) over 30 minutes.

    • Why? Controlling the concentration of the electrophile minimizes the statistical probability of side reactions like dimerization.

  • Reaction: Heat to 60°C. Monitor by HPLC/TLC. Reaction is typically complete in 2–4 hours.

  • Quench (Optional): If unreacted bromide persists >2%, add Morpholine (0.05 equiv) and stir for 30 mins.

  • Workup:

    • Cool to 20°C.

    • Add Water (5 vol). Separate phases.

    • Wash Organic phase with 1N HCl (to remove catalyst and morpholine adducts).

    • Wash Organic phase with Brine.[1]

    • Concentrate under reduced pressure.[1]

References

  • Halpern, M. "PTC O-Alkylation With a Secondary Benzyl Bromide." Phase Transfer Catalysis Communications, 2014. Link

  • Makosza, M. "Phase-transfer catalysis in organic synthesis." Pure and Applied Chemistry, 2000. Link

  • BenchChem. "Experimental protocol for the synthesis of cypermethrin from 3-Phenoxybenzaldehyde." BenchChem Protocols, 2025.[2] Link

  • Organic Syntheses. "Phenacyl Bromide." Org.[1][3][4][5] Synth. 1936, 16, 73. Link

  • Starks, C. M., Liotta, C. L., & Halpern, M.Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall, 1994.

Sources

Optimization

Technical Support Center: Impurity Control in 1-(Bromomethyl)-3-(2-phenylethoxy)benzene Synthesis

The following technical guide is designed as a specialized support resource for researchers synthesizing 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (CAS: 1094438-88-6). It focuses on the most common synthetic route: the b...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers synthesizing 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (CAS: 1094438-88-6). It focuses on the most common synthetic route: the bromination of 3-(2-phenylethoxy)benzyl alcohol , while also addressing risks associated with radical bromination.

Current Status: Operational Topic: Impurity Avoidance & Process Optimization Target Molecule: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene Primary Precursor: 3-(2-phenylethoxy)benzyl alcohol

Executive Summary: The Impurity Landscape

High-purity synthesis of benzyl bromides containing ether linkages requires strict control over acidity and moisture. The 3-(2-phenylethoxy) substituent is an ether; while relatively stable, it introduces electron-donating character to the ring, slightly activating it.

Primary Impurity Classes:

  • Symmetrical Dimer (Dibenzyl Ether): Formed via nucleophilic attack of unreacted alcohol on the product bromide.

  • Hydrolysis Products: Reversion to alcohol due to moisture during workup.

  • Phosphite Esters: Incomplete reaction intermediates (specific to PBr₃ method).

  • Ether Cleavage Byproducts: Phenol derivatives formed if reaction conditions become too acidic (high temperature HBr).

Critical Process Parameters (CPP) & Protocols

Method A: PBr₃ Bromination (Recommended for High Purity)

This method is preferred over HBr (which risks ether cleavage) and Appel conditions (CBr₄/PPh₃, which generates hard-to-remove phosphine oxides).

Optimized Protocol:

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene. DCM is preferred for solubility.

  • Stoichiometry: 1.0 equiv Alcohol : 0.40–0.45 equiv PBr₃. (Note: Stoichiometric is 0.33, but slight excess drives conversion).

  • Temperature: 0°C addition, warm to RT. Do not reflux.

Step-by-Step Protocol (Self-Validating)
StepActionTechnical Rationale (Causality)Validation Check
1 Dissolve 3-(2-phenylethoxy)benzyl alcohol in anhydrous DCM (0.2 M) under N₂.Moisture reacts with PBr₃ to form HBr, which catalyzes dimerization and reduces yield.Solvent water content <50 ppm (Karl Fischer).
2 Cool to 0°C. Add PBr₃ (0.45 eq) dropwise over 30 mins.Exotherm control. Rapid addition generates local hot spots, promoting side reactions.Internal temp < 5°C during addition.
3 Stir at 0°C for 1 hr, then warm to 20–25°C for 2 hrs.Ensures conversion of intermediate phosphite esters to bromide.TLC: Disappearance of Alcohol (R_f ~0.2) vs Product (R_f ~0.8).
4 Quench: Pour mixture into ice-cold saturated NaHCO₃.Neutralizes HBr/H₃PO₃ immediately. Acidic aqueous layers promote hydrolysis.pH of aqueous layer should be 8–9.
5 Workup: Extract with DCM, wash with brine, dry over MgSO₄.Removal of inorganic phosphorous species.Visual: Clear organic layer (no emulsion).

Troubleshooting Guide (FAQs)

Category 1: High-Boiling Impurities (The Dimer Problem)

Q: I see a major impurity spot just below the solvent front, but above the alcohol. It persists after chromatography. What is it? A: This is likely the symmetrical dibenzyl ether dimer : Bis(3-(2-phenylethoxy)benzyl) ether.

  • Cause: This forms when the reaction is "starved" of brominating agent or run at high temperatures. The unreacted alcohol acts as a nucleophile, attacking the newly formed benzyl bromide.

  • Prevention:

    • Ensure PBr₃ is of good quality (clear, not yellow/orange). Old PBr₃ contains HBr and reduced active phosphorous.

    • Order of Addition: Always add PBr₃ to the alcohol solution, or (better for strict dimer control) add the alcohol to a solution of PBr₃ at -10°C (Inverse Addition). This keeps the bromide concentration high relative to the alcohol.

  • Remediation: It is very difficult to separate by crystallization. Flash chromatography (SiO₂) with a non-polar gradient (Hexane/EtOAc 95:5) is required.

Category 2: Low Yield & "Missing" Mass

Q: My crude mass is low, and the aqueous layer was cloudy. Where is my product? A: You likely formed water-soluble phosphite esters (Mono- or di-benzyl phosphites) that did not fully convert to the bromide.

  • Mechanism: The reaction proceeds via an intermediate R-O-PBr₂. If the reaction is quenched too early or kept too cold (<10°C) without a warm-up period, this intermediate hydrolyzes to water-soluble species during the NaHCO₃ wash.

  • Solution: Ensure the reaction stirs at Room Temperature (20–25°C) for at least 2 hours before quenching.

Category 3: Ether Cleavage (Phenol Formation)

Q: I detect 3-hydroxybenzyl bromide or (2-bromoethyl)benzene in the GC-MS. Why is the molecule falling apart? A: The ether linkage (-O-CH₂-CH₂-Ph) is acid-sensitive under harsh conditions.

  • Cause: Using 48% HBr or refluxing with PBr₃ generates high concentrations of strong acid at elevated temperatures, cleaving the ether.

  • Prevention: Stick to the PBr₃/DCM route at ≤25°C. Avoid HBr reflux methods entirely for this substrate.

Visualizing the Impurity Pathways

The following diagram illustrates the kinetic competition between product formation and impurity generation.

ImpurityPathways Alcohol 3-(2-phenylethoxy) benzyl alcohol Intermediate Phosphite Intermediate (R-O-PBr2) Alcohol->Intermediate Activation Dimer IMPURITY 1: Dibenzyl Ether Dimer Alcohol->Dimer Attack on Product (If Alcohol Excess) PBr3 PBr3 / 0°C Product TARGET PRODUCT 1-(Bromomethyl)-3- (2-phenylethoxy)benzene Intermediate->Product Substitution (SN2) 20°C, 2h Product->Dimer + Alcohol Hydrolysis IMPURITY 2: Hydrolyzed Alcohol Product->Hydrolysis Moisture/Aq. Workup (Reversible) Cleavage IMPURITY 3: Phenol + Styrene Product->Cleavage High Temp / Strong Acid (Ether Cleavage)

Caption: Reaction logic flow showing the critical divergence points where impurities (Red) form versus the desired product (Green).

Alternative Route: Radical Bromination (Route B)

If you are synthesizing this from 1-methyl-3-(2-phenylethoxy)benzene using NBS (N-Bromosuccinimide), be aware of the "Over-Bromination" trap.

IssueCausePrevention
Gem-Dibromide Benzylic position is highly activated. Once mono-bromide forms, it is slightly more reactive toward radicals than the methyl group.Stop reaction at 80–90% conversion . Do not chase 100%. Use 0.95 eq NBS.
Ring Bromination The alkoxy group activates the ring (ortho/para director).Use non-polar solvent (CCl₄ or Cyclohexane) to suppress ionic bromination. Avoid Lewis acids (Fe, Al contaminants).

Storage & Stability

Benzyl bromides are lachrymators and thermally unstable.

  • Storage: Store at 2–8°C under Argon.

  • Stabilization: Add a trace of Potassium Carbonate (K₂CO₃) or Copper wire to the vial to scavenge trace acid/radicals.

  • Shelf Life: Use within 2 weeks of synthesis to avoid hydrolysis or polymerization.

References

  • BenchChem. Technical Support Center: Prevention of Dibenzyl-Substituted Byproduct Formation. (2025). Retrieved from

  • Organic Chemistry Portal. Synthesis of Benzyl Bromides. Retrieved from

  • ScienceMadness. Benzyl Bromide Synthesis and Impurity Discussion. (2023). Retrieved from

  • Master Organic Chemistry. PBr3 and SOCl2: Reagents For Converting Alcohols To Good Leaving Groups. (2015).[1] Retrieved from

  • ChemicalBook. 1-(Bromomethyl)-3-phenoxybenzene Synthesis Procedures. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Ether Synthesis

Welcome to the technical support center for ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during etherification reac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during etherification reactions, with a primary focus on the widely used Williamson ether synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: I'm seeing very low or no formation of my desired ether. What are the primary factors I should investigate?

Low or no product formation in a Williamson ether synthesis typically points to fundamental issues with your reagents or reaction conditions. This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide electrophile.[1] The success of this reaction is highly dependent on several factors.

A systematic investigation should begin with the following:

  • Integrity of the Alkoxide: The nucleophile, an alkoxide, is generated by deprotonating an alcohol with a base. Incomplete deprotonation is a common culprit for low yields. Ensure your base is sufficiently strong to deprotonate the alcohol completely. For simple primary alcohols, sodium hydride (NaH) or potassium hydride (KH) are effective choices.[2] For less acidic alcohols like phenols, weaker bases such as potassium carbonate (K₂CO₃) can be used.[3] The alkoxide is also highly sensitive to moisture; ensure you are using anhydrous solvents and have thoroughly dried your glassware.[4] Any water present will quench the alkoxide, rendering it non-nucleophilic.[5]

  • Reactivity of the Alkylating Agent: The SN2 reaction is sensitive to the nature of the leaving group on your alkylating agent. The reactivity order is generally I > Br > Cl > F.[1][5] If you are using a less reactive alkyl chloride, consider converting it to the more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide (the Finkelstein reaction).[5]

  • Reaction Temperature and Time: While it may be tempting to increase the temperature to drive the reaction, excessively high temperatures can favor side reactions, particularly elimination.[6] A typical temperature range for Williamson ether synthesis is 50-100 °C.[4] Insufficient reaction time can also lead to incomplete conversion.[6] It is recommended to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).[4]

Here is a decision-making workflow to troubleshoot low or no product formation:

G start Low or No Ether Product check_alkoxide Verify Alkoxide Formation start->check_alkoxide check_base Is the base strong enough? check_alkoxide->check_base No check_anhydrous Are conditions anhydrous? check_alkoxide->check_anhydrous Yes failure Re-evaluate Synthetic Strategy check_base->failure check_alkyl_halide Assess Alkylating Agent check_anhydrous->check_alkyl_halide Yes check_anhydrous->failure No check_leaving_group Is the leaving group reactive? check_alkyl_halide->check_leaving_group No check_temp_time Optimize Reaction Conditions check_alkyl_halide->check_temp_time Yes check_leaving_group->failure optimize_temp Is the temperature appropriate? check_temp_time->optimize_temp No optimize_time Is the reaction time sufficient? check_temp_time->optimize_time Yes optimize_temp->failure success Successful Ether Synthesis optimize_time->success Yes optimize_time->failure No

Caption: Troubleshooting workflow for low ether yield.

Q2: My main product is an alkene instead of the desired ether. What is causing this, and how can I prevent it?

The formation of an alkene is a classic sign that the E2 (elimination) reaction is outcompeting the desired SN2 (substitution) reaction.[7] This is a very common side reaction in Williamson ether synthesis, especially under certain conditions.[8][9]

The primary factors that favor elimination over substitution are:

  • Structure of the Alkyl Halide: This is the most critical factor. The Williamson ether synthesis works best with methyl and primary alkyl halides.[1][2] Secondary alkyl halides will often yield a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively give the elimination product.[1][2] This is because the alkoxide, being a strong base, can easily abstract a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[7][10]

  • Steric Hindrance: Significant steric bulk on either the alkoxide or the alkyl halide will favor elimination.[7][11][12] A bulky alkoxide, such as tert-butoxide, will have difficulty accessing the electrophilic carbon for a backside attack (SN2) and will preferentially act as a base, abstracting a proton from the more accessible periphery of the molecule (E2).[2][7]

  • Reaction Temperature: Higher reaction temperatures generally favor elimination over substitution.[6]

Strategies to Minimize Elimination:

  • Re-evaluate your synthetic route: If you are using a secondary or tertiary alkyl halide, consider if the target ether can be synthesized by swapping the roles of the nucleophile and electrophile. For example, to synthesize tert-butyl ethyl ether, reacting sodium ethoxide (a primary alkoxide) with tert-butyl chloride (a tertiary halide) will primarily yield isobutylene. The better approach is to react sodium tert-butoxide (a tertiary alkoxide) with ethyl chloride (a primary halide).[1]

  • Use a less sterically hindered base: If your alcohol is sterically demanding, use a strong but less hindered base like sodium hydride (NaH) to form the alkoxide.[2]

  • Lower the reaction temperature: Start the reaction at a lower temperature and slowly increase it while monitoring for product formation and the appearance of byproducts.[4]

G cluster_sn2 SN2 Pathway (Desired) cluster_e2 E2 Pathway (Side Reaction) sn2_start Primary/Methyl Alkyl Halide sn2_nucleophile Less Hindered Alkoxide sn2_start->sn2_nucleophile sn2_conditions Lower Temperature sn2_nucleophile->sn2_conditions sn2_product Ether Product sn2_conditions->sn2_product e2_start Secondary/Tertiary Alkyl Halide e2_nucleophile Bulky Alkoxide e2_start->e2_nucleophile e2_conditions Higher Temperature e2_nucleophile->e2_conditions e2_product Alkene Byproduct e2_conditions->e2_product

Caption: Factors influencing SN2 vs. E2 pathways.

Q3: I am trying to synthesize a sterically hindered ether and the Williamson synthesis is failing. What are my alternatives?

The Williamson ether synthesis is generally not suitable for the preparation of sterically congested ethers due to the competing elimination reaction.[11][13] For these challenging substrates, several alternative methods have been developed:

  • Acid-Catalyzed Dehydration of Alcohols: This method is suitable for the synthesis of symmetrical ethers from primary alcohols.[14][15] However, it is not applicable for preparing unsymmetrical ethers and tends to produce alkenes with secondary and tertiary alcohols.[14][15]

  • Alkoxymercuration-Demercuration: This two-step process allows for the Markovnikov addition of an alcohol to an alkene, yielding an ether.[15] It is a useful method for preparing ethers that cannot be synthesized via the Williamson route.

  • Modern Reductive Etherification Methods: Recent advancements have led to the development of metal-free reductive etherification methods that are effective for synthesizing hindered ethers.[11][16] One such method utilizes chlorodimethylsilane (CDMS) and a catalytic amount of a thiourea derivative to activate a carbonyl compound for subsequent hydride transfer and ether bond formation.[11][16] These methods often exhibit broad substrate scope and excellent functional group tolerance.[11][16]

Comparison of Methods for Hindered Ether Synthesis

MethodAdvantagesDisadvantages
Williamson Ether Synthesis Versatile for simple ethers[7]Prone to elimination with hindered substrates[11][13]
Acid-Catalyzed Dehydration Good for symmetrical ethers from 1° alcohols[14]Not suitable for unsymmetrical ethers or 2°/3° alcohols[14][15]
Alkoxymercuration-Demercuration Good for Markovnikov addition to alkenes[15]Requires stoichiometric mercury salts
Modern Reductive Etherification Effective for hindered substrates, broad scope[11][16]May require specialized reagents and catalysts

Troubleshooting Guide: Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol provides a general framework. Optimization for specific substrates is often necessary.[6]

  • Alkoxide Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.).

    • Dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).[6]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a strong base (e.g., NaH, 1.1 eq.) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Ether Formation:

    • Cool the alkoxide solution back to 0 °C.

    • Slowly add the alkyl halide (1.0-1.2 eq.) via syringe.

    • Allow the reaction to warm to room temperature and then heat to 50-100 °C, monitoring by TLC until the starting material is consumed (typically 1-8 hours).[6]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.[6]

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, ethyl acetate).[6]

    • Wash the combined organic layers with water and then with brine.[6]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.[6]

    • The crude product can be purified by distillation or column chromatography.[6][17]

Protocol 2: In Situ Generation of Alkyl Iodide (Finkelstein Reaction)

To enhance the reactivity of a less reactive alkyl chloride or bromide:

  • To the reaction mixture containing the alkoxide, add a catalytic amount (0.1 eq.) of sodium iodide (NaI) or potassium iodide (KI) before adding the alkyl halide.[5] The halide exchange will generate the more reactive alkyl iodide in situ.

Advanced Topics

Solvent Effects in Williamson Ether Synthesis

The choice of solvent is critical as it influences the nucleophilicity of the alkoxide. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred.[5][18][19] These solvents can effectively solvate the cation of the alkoxide, leaving a more reactive, "naked" nucleophile.[4][19] Protic solvents (e.g., ethanol, water) can solvate the alkoxide through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction rate.[6][18]

Catalyst Deactivation in Ether Synthesis

While the Williamson synthesis is not typically catalytic, other etherification methods, particularly those used in industrial processes, can employ catalysts. For instance, the etherification of biomass-derived alcohols may use zeolite catalysts.[20] In such cases, catalyst deactivation can be a significant cause of low conversion. Deactivation can occur through several mechanisms:

  • Fouling: Physical deposition of substances, such as coke or oligomers, on the catalyst surface, blocking active sites.[20][21][22]

  • Poisoning: Strong chemisorption of impurities onto active sites.[22]

  • Sintering: Thermal degradation leading to a loss of active surface area.[21][22]

Mitigation strategies for catalyst deactivation include optimizing reaction conditions to minimize coke formation, purifying feedstocks to remove poisons, and developing more robust catalyst materials.[23][24]

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Retrieved from [Link]

  • Weckhuysen, B. M., et al. (2010, August 4). Chemical imaging of catalyst deactivation during the conversion of renewables at the single particle level: etherification of biomass-based polyols with alkenes over H-Beta zeolites. PubMed. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]

  • Study.com. (n.d.). Ether: Preparation & Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of ethers - US3450608A.
  • Quora. (2018, May 13). What is the effect of solvent on SN2?. Retrieved from [Link]

  • Pearson. (n.d.). Which of following ethers cannot be made by a Williamson ether synthesis?. Retrieved from [Link]

  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis fo. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Hamlin, T. A., et al. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. Retrieved from [Link]

  • Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic methods of hindered ether a The traditional Williamson.... Retrieved from [Link]

  • Chegg.com. (2023, November 16). Solved Delve into the steric effects of different alkyl | Chegg.com. Retrieved from [Link]

  • Pareek, S., et al. (2025, December 25). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2023, July 21). Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. Retrieved from [Link]

  • YouTube. (2021, April 15). Catalyst deactivation. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.8: Reactions of Ethers. Retrieved from [Link]

  • Neoterics. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • Thieme. (n.d.). 2.1 Introduction 2.2 The Purification of Inert Gases and Solvents. Retrieved from [Link]

  • ResearchGate. (2016, May 5). How to remove impurities from diethyl ether?. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches to eliminating catalyst deactivation. Retrieved from [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0 : r/chemistry. Retrieved from [Link]

  • YouTube. (2020, April 17). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Analysis of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene

Executive Summary This guide evaluates analytical strategies for 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (CAS: 135416-26-3), a critical lipophilic intermediate in the synthesis of long-acting -agonists like Salmeterol....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates analytical strategies for 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (CAS: 135416-26-3), a critical lipophilic intermediate in the synthesis of long-acting


-agonists like Salmeterol.

The analysis of this compound presents a distinct dichotomy in mass spectrometry:

  • GC-MS (EI) provides superior structural elucidation via characteristic isotope patterns but poses risks of thermal degradation due to the labile benzylic bromide.[1]

  • LC-MS (APCI/ESI) offers the highest quantitative precision and integrity for impurity profiling but requires specific ionization strategies due to the molecule's lack of strong basic centers.

Recommendation: For purity assays and impurity profiling (differentiation from the hydrolysis alcohol product), LC-MS with APCI or ESI (Ammonium Adduct mode) is the validated standard.[1] GC-MS should be reserved for orthogonal structural confirmation of raw materials.[2]

Molecular Profile & Analytical Challenges

Understanding the physicochemical behavior of the analyte is the prerequisite for selecting an ionization method.[2][3]

FeaturePropertyAnalytical Implication
Structure Benzyl Bromide + Phenethyl EtherLabile C-Br bond : Prone to in-source fragmentation and thermal hydrolysis.
Molecular Weight 291.18 g/mol Monoisotopic mass is ~290.[1][2]03.
Isotopes ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Br /

Br (~1:1 ratio)
Signature Doublet : Mass spectra must show M and M+2 peaks of equal intensity.[2][4]
Polarity Lipophilic / NeutralLow Proton Affinity : Standard ESI (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

) is often poor; requires adducts (

) or APCI.

Comparative Methodologies

Method A: GC-MS (Electron Impact)

Best for: Structural Confirmation, Raw Material ID[1]

Mechanism: The sample is vaporized and bombarded with 70 eV electrons.[2] The benzylic bromine is the "weak link," leading to predictable fragmentation.

The "Fingerprint" Spectrum:

  • Molecular Ion (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  You will observe a doublet at m/z 290  and 292  with a 1:1 intensity ratio.[2] This confirms the presence of one bromine atom.[2][5][6]
    
  • Base Peak / Major Fragment: The loss of the bromine radical (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) is rapid, yielding a stabilized cation at m/z 211 .[2]
    
    • Mechanism:[7][8]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       (Resonance stabilized benzyl/ether cation).
      
  • Secondary Fragmentation: Cleavage of the ether linkage often produces the phenethyl cation at m/z 105 or the tropylium ion at m/z 91 .[2]

Operational Risk: Benzyl bromides are thermally unstable.[1][2] Injector port temperatures >200°C can cause pyrolysis, artificially inflating the levels of degradation products (e.g., dimerization).[1]

Method B: LC-MS (APCI vs. ESI)

Best for: Impurity Profiling, Quantitative Assays[1]

The Ionization Challenge: Unlike the final drug Salmeterol, this intermediate lacks a secondary amine. It is a neutral ether.[1][2]

  • ESI (Electrospray): In pure water/acetonitrile + Formic acid, signal intensity is often low because the ether oxygen is a weak proton acceptor.[1]

  • Solution: Use Ammonium Formate or Ammonium Acetate .[1][2] This forces the formation of the Ammonium Adduct ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .
    
  • APCI (Atmospheric Pressure Chemical Ionization): Often superior for this compound.[1][2] The corona discharge effectively ionizes neutral, non-polar species via charge transfer.

Target Ions (Positive Mode):

  • ESI (+ Ammonium): m/z 308 / 310 (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    )
    
  • APCI: m/z 291 / 293 (

    
    ) or m/z 211 (In-source fragment 
    
    
    
    )

Validated Experimental Protocols

Protocol 1: LC-MS Impurity Profiling (Recommended)

This protocol is designed to separate the Bromide intermediate from its hydrolysis product (Alcohol impurity) and the dimer impurity.[1]

Instrument: Agilent Q-TOF or equivalent Triple Quad. Source: ESI (Positive Mode) or APCI.

Chromatography:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

  • Mobile Phase A: 5mM Ammonium Formate in Water (pH ~6.5).[1][2]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Gradient:

    • 0-1 min: 50% B (Isocratic hold to elute polar salts)[1]

    • 1-6 min: 50% ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       95% B (Linear ramp)
      
    • 6-8 min: 95% B (Wash)[1]

MS Parameters (Source Dependent):

  • Gas Temp: 300°C

  • Fragmentor Voltage: 100V (Keep low to prevent loss of Br in source).

  • Scan Range: m/z 100 – 600.[1][2]

Data Interpretation:

  • Target: Look for the 1:1 doublet at m/z 308/310 (Ammonium adduct).[1][2]

  • Impurity Check: The hydrolysis product (Alcohol) will appear at m/z 246 (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     for the OH- analog) and will lack the 1:1 isotope pattern.
    
Protocol 2: GC-MS Structural ID

Instrument: Single Quadrupole GC-MS (e.g., Shimadzu QP-Series).

  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1]

  • Injection: Split 1:20, Temp 180°C (Keep low to minimize degradation).

  • Oven: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Source: EI, 230°C.

Visualizations

Diagram 1: Fragmentation & Ionization Pathways

This diagram illustrates the mechanistic difference between the EI fragmentation (GC-MS) and the Adduct formation (LC-MS).[1]

G cluster_GC GC-MS (Electron Impact) cluster_LC LC-MS (ESI/APCI) Parent Parent Molecule 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (MW 290/292) EI_Ion Molecular Ion Radical [M]•+ m/z 290, 292 (1:1 Ratio) Parent->EI_Ion 70eV Impact Adduct Ammonium Adduct [M + NH4]+ m/z 308, 310 Parent->Adduct + NH4+ (Buffer) Protonated Protonated Ion (APCI) [M + H]+ m/z 291, 293 Parent->Protonated Charge Transfer Alcohol Hydrolysis Impurity (Loss of Br, Gain OH) m/z 228 (Neutral) Parent->Alcohol Hydrolysis (Degradation) Frag_1 Benzyl/Ether Cation [M - Br]+ m/z 211 EI_Ion->Frag_1 - Br• (Fast) Frag_2 Phenethyl Cation m/z 105 Frag_1->Frag_2 Ether Cleavage

Caption: Comparative ionization pathways showing the destructive fragmentation of EI (GC-MS) versus the adduct formation required for stable detection in ESI (LC-MS).

Diagram 2: Analytical Decision Tree

A logic flow for researchers to select the correct method based on sample purity and data requirements.[2]

DecisionTree Start Start: Sample Analysis Q1 Goal: Structural ID or Quantitation? Start->Q1 Structure Structural Confirmation Q1->Structure ID Quant Quantitation / Impurity Profiling Q1->Quant Purity Check1 Check: Is sample dry/organic? Structure->Check1 LCMS LC-MS (Triple Quad/Q-TOF) Quant->LCMS GCMS GC-MS (EI) Result1 Use Split Injection (1:20) Watch for Thermal Deg. GCMS->Result1 Check2 Check: Buffer Selection LCMS->Check2 Check1->GCMS Yes Result2 Use Ammonium Formate Monitor m/z 308/310 Check2->Result2 ESI/APCI

Caption: Workflow decision matrix for selecting the optimal mass spectrometry technique based on analytical objectives.

References

  • Salmeterol Synthesis & Intermediates

    • Title: Process for the preparation of Salmeterol and its intermediates.[2]

    • Source: World Intellectual Property Organization (WO2012032546A2).[1][2]

    • URL:[1]

    • Relevance: details the synthesis pathway and isolation of the brominated intermedi
  • Impurity Profiling Standards

    • Title: Isolation and Characterization of a Trace Level Unknown Impurity of Salmeterol.[1][2]

    • Source: Scientia Pharmaceutica (2009).[1][2][9]

    • URL:[Link]

    • Relevance: Establishes the necessity of LC-MS for differentiating closely related ether/alcohol impurities in this drug class.
  • Mass Spectrometry of Benzyl Halides

    • Title: Benzene, (bromomethyl)- Mass Spectrum (NIST).[1][6]

    • Source: NIST Chemistry WebBook, SRD 69.[1][2]

    • URL:[Link][1]

    • Relevance: Provides the foundational EI fragmentation pattern (Tropylium ion formation) applicable to the benzyl bromide moiety of the target molecule.
  • LC-MS/GC-MS Comparison

    • Title: LC-MS vs. GC-MS: Understanding the Key Differences and Uses.[3][10][11]

    • Source: HPLC Vials (2024).[1][2][12]

    • URL:[Link]

    • Relevance: Supports the decision logic regarding vol

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene

Introduction In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities and intermediates is paramount. 1-(Bromomethyl)-3-(2-phenylethoxy)benzene is a key bu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities and intermediates is paramount. 1-(Bromomethyl)-3-(2-phenylethoxy)benzene is a key building block whose utility spans the synthesis of complex molecular architectures. Its structure, featuring an alkyl halide, an aryl ether linkage, and two distinct aromatic systems, necessitates a multi-faceted analytical approach for unambiguous identification and quality control.

This guide provides an in-depth analysis of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene using Fourier-Transform Infrared (FT-IR) Spectroscopy. We will explore the causality behind its characteristic spectral features and objectively compare the capabilities of FT-IR with alternative analytical techniques like Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). This document is designed to equip researchers, scientists, and drug development professionals with the field-proven insights required for robust material characterization.

Section 1: FT-IR Spectroscopy: A Primary Characterization Tool

FT-IR spectroscopy serves as an invaluable first-line analytical technique due to its speed, non-destructive nature, and cost-effectiveness.[1][2] It excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites specific vibrational modes within the covalent bonds.[3] For a molecule like 1-(Bromomethyl)-3-(2-phenylethoxy)benzene, FT-IR provides a unique "fingerprint" based on its constituent chemical bonds.

Molecular Structure and Key Vibrational Modes

The structure of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene contains several key functional groups that produce characteristic absorption bands in an IR spectrum. Understanding these is the first step to a successful interpretation.

Caption: Key vibrational bonds in 1-(Bromomethyl)-3-(2-phenylethoxy)benzene.

Anticipated FT-IR Spectral Data

The following table summarizes the expected characteristic absorption bands for the target molecule. These frequencies are derived from established spectral correlation charts for each functional group.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale
3100-3000Medium-WeakAromatic C-H StretchCorresponds to the stretching of C-H bonds on both benzene rings.[3][4]
3000-2850MediumAliphatic C-H StretchArises from the symmetric and asymmetric stretching of the -CH₂- groups in the ethyl bridge and the bromomethyl moiety.[5]
1600-1585, 1500-1400Medium-StrongAromatic C=C Ring StretchThese are characteristic absorptions for the carbon-carbon stretching vibrations within the aromatic rings.[4]
~1250StrongAsymmetric Aryl-O-C StretchThis is a highly characteristic and strong band for aryl alkyl ethers.[6][7][8][9]
~1040StrongSymmetric C-O-C StretchThe corresponding symmetric stretch for the alkyl aryl ether linkage.[6][7]
1300-1150Medium-CH₂- Wag (next to Halogen)The wagging motion of the -CH₂Br group is a known characteristic absorption.[4][10]
900-675StrongAromatic C-H Out-of-Plane BendThe specific pattern of these strong bands in the fingerprint region can help confirm the substitution pattern (meta-disubstitution) on the first ring.
690-515Medium-StrongC-Br StretchThis absorption at lower wavenumbers is a clear indicator of the carbon-bromine bond.[1][10][11]
Interpreting the Spectrum: A Self-Validating Approach

When analyzing the spectrum of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene, the key is to look for a combination of peaks. The presence of a single peak is not definitive. A trustworthy identification relies on the simultaneous observation of:

  • Aromaticity: Peaks just above 3000 cm⁻¹ and the characteristic ring stretches between 1400-1600 cm⁻¹.

  • Ether Linkage: The two strong, distinct C-O stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹. The presence of both is a strong confirmation of the aryl alkyl ether structure.[6][12]

  • Alkyl Halide: The C-Br stretch in the low-frequency region (below 700 cm⁻¹).[10]

The absence of other strong absorptions is equally important. For instance, a lack of a broad peak around 3200-3600 cm⁻¹ confirms the absence of hydroxyl (-OH) impurities, and the absence of a strong peak around 1700 cm⁻¹ rules out carbonyl (C=O) contaminants.[1]

Section 2: Comparative Analysis with Alternative Spectroscopic Techniques

While FT-IR is excellent for functional group identification, it has limitations. It cannot provide detailed information about the connectivity of atoms or distinguish between certain isomers. For comprehensive and unambiguous structural elucidation, it must be used in concert with other techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

  • ¹H NMR would provide information on the number of different types of protons, their chemical environment, their integration (ratio), and their connectivity through spin-spin coupling. For our target molecule, one would expect distinct signals for the aromatic protons on both rings, the two different -CH₂- groups of the ethoxy bridge, and the -CH₂Br group, all with predictable chemical shifts and splitting patterns.[7][8]

  • ¹³C NMR would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[8]

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. For 1-(Bromomethyl)-3-(2-phenylethoxy)benzene, MS would confirm the molecular formula (C₁₅H₁₅BrO) and likely show characteristic fragments corresponding to the loss of the bromine atom or cleavage at the ether linkage.

Performance Comparison
FeatureFT-IR SpectroscopyNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (MS)
Information Provided Functional groups present.Complete molecular structure, atom connectivity, stereochemistry.Molecular weight, elemental formula, fragmentation patterns.
Primary Application Rapid quality control, functional group identification.Unambiguous structure elucidation.Molecular formula confirmation, structural fragment analysis.
Sample Requirement Micrograms to milligrams (liquid, solid, or gas).Milligrams, requires suitable deuterated solvent.Nanograms to micrograms.
Analysis Speed ~1-5 minutes.10 minutes to several hours, depending on complexity.~5-20 minutes.
Cost Relatively low.High initial investment and running costs.Moderate to high.
Limitations Does not provide connectivity data; difficult for isomer differentiation.Lower sensitivity than MS; requires pure samples.Can be difficult to interpret fragmentation; isomers may have identical mass.

Section 3: Detailed Experimental Protocols

To ensure reproducibility and accuracy, a standardized protocol is essential. The following describes a self-validating workflow for acquiring a high-quality FT-IR spectrum.

Protocol 1: FT-IR Analysis using Attenuated Total Reflectance (ATR)

ATR is the preferred method for liquid or oily samples like 1-(Bromomethyl)-3-(2-phenylethoxy)benzene as it requires minimal sample preparation.

Rationale: This protocol is designed to ensure that the collected spectrum is solely of the sample, free from atmospheric or contaminant interference. The background scan accounts for ambient H₂O and CO₂, while the cleaning steps prevent cross-contamination.

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

  • ATR Crystal Cleaning: Clean the surface of the ATR diamond crystal with a solvent-safe wipe lightly moistened with isopropanol or ethanol. Allow the solvent to fully evaporate.

  • Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This scan captures the ambient atmospheric conditions (CO₂, H₂O) and the absorbance of the crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application: Place a single drop of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

  • Acquire Spectrum: Collect the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹. Averaging multiple scans improves the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal using a suitable solvent and wipe, returning the instrument to its initial clean state.

G A Start: Instrument Stabilization B Clean ATR Crystal (e.g., with Isopropanol) A->B Ready C Acquire Background Spectrum (Accounts for air, CO₂, H₂O) B->C Clean D Apply Sample Drop to Crystal C->D Background stored E Acquire Sample Spectrum (16-32 scans at 4 cm⁻¹ resolution) D->E Sample ready F Software Processing (Sample / Background) E->F Raw data G Final IR Spectrum Generated F->G Processed H Clean ATR Crystal Post-Analysis G->H Analysis complete I End H->I Ready for next sample

Caption: Standard workflow for FT-IR analysis using an ATR accessory.

Conclusion

The structural verification of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene is a critical step in its application for research and development. FT-IR spectroscopy stands out as a powerful, rapid, and indispensable tool for the initial confirmation of its chemical identity by verifying the presence of key functional groups: the aromatic systems, the alkyl aryl ether linkage, and the carbon-bromine bond. However, its true analytical power is realized when its limitations are understood. For unambiguous proof of structure and for the definitive identification of impurities or isomers, FT-IR data must be complemented by the more structurally detailed information provided by NMR spectroscopy and the molecular weight confirmation from Mass Spectrometry. This integrated analytical approach ensures the highest level of scientific integrity and trustworthiness in the characterization of this important chemical intermediate.

References

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Unknown. (n.d.). Infrared Spectroscopy Lecture. Retrieved from a course material PDF, specific university or source not identified in search result.
  • MDPI. (2023, April 21). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. In Appl. Sci. 2023, 13(9), 5162. Retrieved from [Link]

  • Nandiyanto, A.B.D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Tambe, P. & Gotmare, V. (2022). FTIR analysis and interpretation of IR spectra of four spice oils extracted by hydrodistillation. Journal of Pharmacognosy and Phytochemistry, 11(1), 22-29.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. In R. A. Meyers (Ed.), Encyclopedia of Analytical Chemistry. Wiley. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra for 2-Phenoxyethanol at concentration (0.01, 0.02, and 0.03) (mol · kg⁻¹) with water. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl Bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Phenoxyethanol. Wiley. Retrieved from [Link]

  • University of California, Los Angeles (UCLA). (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of benzyltriphenylphosphonium bromide (BTPPB), phenol, and deep eutectic solvent (DES). Retrieved from [Link]

  • Unknown. (n.d.). The features of IR spectrum. Retrieved from a course material PDF, specific university or source not identified in search result.
  • Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

Sources

Validation

Comparing reactivity of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene with benzyl bromide

This guide provides an in-depth technical comparison between Benzyl Bromide (BnBr) and 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (Compound A) . It is designed for medicinal chemists and process scientists selecting reage...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Benzyl Bromide (BnBr) and 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (Compound A) . It is designed for medicinal chemists and process scientists selecting reagents for library synthesis or lead optimization.

Executive Summary

While Benzyl Bromide (BnBr ) serves as the kinetic benchmark for benzylation, 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (Compound A ) exhibits distinct reactivity modulated by the meta-alkoxy substituent.

The Bottom Line:

  • Reactivity: Compound A is less reactive than BnBr in

    
     pathways due to inductive destabilization (
    
    
    
    ) but remains highly competent in
    
    
    reactions.
  • Handling: Compound A is significantly more lipophilic (

    
     ~4.8 vs 2.9) and less volatile, reducing lachrymatory risks but requiring non-polar solvents (DCM, DMF) for optimal homogeneity.
    
  • Application: Compound A is the reagent of choice when introducing a "privileged" phenethyl ether pharmacophore (common in GPCR ligands), whereas BnBr is a generic protecting group or truncation tool.

Mechanistic Analysis & Reactivity Profile[1]

The reactivity difference between these two electrophiles is governed by the Hammett Substituent Constant of the group at the meta position relative to the bromomethyl center.

Electronic Effects: The Hammett Prediction

The 2-phenylethoxy group (


) is an alkoxy substituent.
  • Resonance (+M): Electron donating.[1][2]

  • Induction (-I): Electron withdrawing (due to the electronegative oxygen).

Crucial Distinction: In the meta position, resonance effects cannot effectively delocalize charge into the benzylic carbocation. Therefore, the inductive withdrawal dominates .

ParameterBenzyl Bromide (BnBr)Compound A (Meta-Alkoxy)Impact on Reactivity
Substituent -H

Hammett Constant (

)
0.00+0.12 (approx. as

)
Positive

indicates electron withdrawal.

Rate (

)
1.0 (Fast) < 1.0 (Slower) Inductive withdrawal destabilizes the carbocation intermediate (

).

Rate (

)
1.0 (Baseline) ~0.9 - 1.1 (Comparable) Reduced electron density at the

-carbon may slightly enhance electrophilicity, offsetting steric bulk.
Reaction Coordinate Visualization

The following diagram illustrates the energy landscape for the solvolysis (


) of both compounds. Note the higher activation energy (

) for Compound A due to the destabilized cation.

ReactionProfile Figure 1: Comparative Energy Profile for SN1 Solvolysis Start Reactants (R-Br) TS_BnBr TS (BnBr) Lower Energy Start->TS_BnBr Fast TS_CompA TS (Compound A) Higher Energy Start->TS_CompA Slow Inter_BnBr Cation (Bn+) Stabilized TS_BnBr->Inter_BnBr Inter_CompA Cation (A+) Destabilized (-I effect) TS_CompA->Inter_CompA Product Product (R-Nu) Inter_BnBr->Product Inter_CompA->Product

Physicochemical Properties & Handling[3][4]

Researchers must adjust purification and solvent strategies when switching from BnBr to Compound A.

PropertyBenzyl BromideCompound APractical Implication
Molecular Weight 171.04 g/mol ~291.18 g/mol Compound A requires higher mass loading for equimolar reactions.
Physical State Liquid (Volatile)Viscous Oil / Low MP SolidCompound A is easier to weigh but harder to remove by evaporation.
Lipophilicity (cLogP) ~2.9~4.8Critical: Compound A is insoluble in water/methanol. Use DMF, THF, or DCM.
Hazards Severe LachrymatorIrritant / Mild LachrymatorBnBr requires strict fume hood discipline; Compound A is safer but persistent.

Experimental Protocols

To validate the reactivity difference in your specific system, use the following self-validating protocols.

Protocol A: Competitive Kinetic Experiment (NMR Tracking)

Objective: Determine relative reaction rates (


) in a one-pot competition.

Reagents:

  • Benzyl Bromide (1.0 eq)

  • Compound A (1.0 eq)[3]

  • Nucleophile: Morpholine (1.0 eq) - Limiting Reagent

  • Solvent:

    
     (for direct NMR monitoring)
    

Workflow:

  • Dissolve BnBr (0.1 mmol) and Compound A (0.1 mmol) in 0.6 mL

    
     in an NMR tube.
    
  • Acquire a

    
     spectrum.[4] Integrate the benzylic 
    
    
    
    protons:
    • BnBr:

      
       ~4.50 ppm (singlet)
      
    • Compound A:

      
       ~4.45 ppm (singlet) - Expect slight upfield shift due to shielding from the ether chain.
      
  • Add Morpholine (0.1 mmol) rapidly and invert tube to mix.

  • Acquire spectra at t = 5, 15, 30, and 60 minutes.

  • Analysis: Plot the integration decay of both starting materials.

    • Expectation: BnBr peak decays faster if the mechanism has significant

      
       character or if sterics play a role. If purely 
      
      
      
      , rates may be similar.[5][6]
Protocol B: Finkelstein Condition Test (Visual)

Objective: Qualitative assessment of electrophilicity via Halide Exchange.

Workflow:

  • Prepare a saturated solution of Sodium Iodide (NaI) in dry Acetone (15% w/v).

  • In Vial 1: Add 50 mg Benzyl Bromide.

  • In Vial 2: Add 50 mg Compound A (pre-dissolved in minimal acetone).

  • Observation: Measure time to precipitation of NaBr (white solid).

    • Mechanism:[4][5][6][7] Pure

      
      .
      
    • Result: BnBr typically precipitates instantly (< 10s). Compound A will precipitate but may take 30-60s due to the inductive deactivation of the reaction center.

Synthesis Workflow Visualization

When using Compound A for library synthesis (e.g., alkylating a phenol), the workflow differs from BnBr due to purification requirements.

SynthesisWorkflow Figure 2: Comparative Synthetic Workflow Setup Reaction Setup Solvent: DMF or MeCN Base: K2CO3 or Cs2CO3 Addition Add Electrophile (Compound A vs BnBr) Setup->Addition Monitor Monitor (TLC/LCMS) BnBr: Fast (1-2h) Comp A: Moderate (3-5h) Addition->Monitor Workup Workup BnBr: Evaporate excess Comp A: Aq. Wash required (remove DMF) Monitor->Workup Purification Purification BnBr: Recrystallization often sufficient Comp A: Column Chromatography (Hex/EtOAc) Workup->Purification

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

    • Cit
  • Streitwieser, A. (1956). Solvolytic Displacement Reactions at the Saturated Carbon Atom. Chemical Reviews, 56(4), 571–752.

    • Foundational text on Benzyl Bromide reactivity and mechanisms.
  • PubChem Compound Summary. (2024). 1-(Bromomethyl)-3-phenoxybenzene (Structural Analog).[8][9] National Center for Biotechnology Information.

    • Source for physical property estim
  • Sigma-Aldrich. (2024). Benzyl Bromide Product Specification and Safety Data Sheet.

    • Reference for BnBr physical constants and safety handling.

Sources

Comparative

A Comparative Guide for Synthetic Chemists: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene vs. 1-(chloromethyl)-3-(2-phenylethoxy)benzene

Abstract: In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the selection of appropriate building blocks is paramount to the success of a syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. 1-(Halomethyl)-3-(2-phenylethoxy)benzene scaffolds are valuable electrophilic intermediates for introducing the 3-(2-phenylethoxy)benzyl moiety. This guide provides a detailed comparative analysis of the bromo- and chloro-derivatives of this scaffold. We will delve into their respective physicochemical properties, core reactivity principles, and practical synthetic applications. By presenting supporting experimental logic and protocols, this document serves as a decision-making tool for researchers to select the optimal reagent based on specific experimental goals, balancing the trade-offs between reactivity, stability, and cost.

Introduction to 3-(2-Phenylethoxy)benzyl Halides

1-(Bromomethyl)-3-(2-phenylethoxy)benzene and 1-(chloromethyl)-3-(2-phenylethoxy)benzene are structurally analogous compounds that serve as potent alkylating agents. Their utility stems from the benzylic halide functional group, which is highly susceptible to nucleophilic attack. The phenylethoxy group at the meta-position modifies the electronic properties and lipophilicity of the molecule, making these reagents particularly useful for constructing complex molecular architectures found in biologically active compounds. The key distinction between these two reagents lies in the identity of the halogen atom (Br vs. Cl), a seemingly minor difference that has significant consequences for their chemical behavior.

Physicochemical Properties: A Foundational Comparison

While experimental data for these specific, complex structures is not widely published, we can deduce their core properties by calculating their molecular weights and extrapolating from closely related, simpler analogs like 1-(bromomethyl)-3-phenoxybenzene and 1-(chloromethyl)-3-phenoxybenzene.

Property1-(Bromomethyl)-3-(2-phenylethoxy)benzene1-(chloromethyl)-3-(2-phenylethoxy)benzene
Molecular Formula C₁₅H₁₅BrOC₁₅H₁₅ClO
Molecular Weight 291.18 g/mol 246.73 g/mol
CAS Number Not assignedNot assigned
Physical State Expected to be a high-boiling liquid or low-melting solidExpected to be a high-boiling liquid or low-melting solid
Solubility Soluble in common organic solvents (DCM, THF, Ether, Toluene)Soluble in common organic solvents (DCM, THF, Ether, Toluene)

The most significant physical difference is the molecular weight, with the bromo-derivative being approximately 18% heavier. This difference is important for reaction stoichiometry calculations but has minimal impact on the chemical reactivity, which is governed by electronic effects.

Comparative Reactivity Analysis: The Halogen's Role

The primary determinant of the differential reactivity between these two compounds is the nature of the carbon-halogen bond and the stability of the resulting halide anion upon its departure.

The Decisive Factor: Leaving Group Ability

In nucleophilic substitution reactions, the rate is heavily influenced by the "leaving group," the moiety that detaches from the electrophilic carbon. A good leaving group is one that is stable in its anionic form. The stability of halide anions can be directly correlated with the acidity of their conjugate acids (HX).[1]

  • Hydrobromic acid (HBr) has a pKa of approximately -9.

  • Hydrochloric acid (HCl) has a pKa of approximately -7.

Since HBr is the stronger acid, its conjugate base, the bromide ion (Br⁻), is a weaker base and therefore more stable than the chloride ion (Cl⁻).[1][2] This superior stability makes bromide a significantly better leaving group than chloride.[3][4][5] Consequently, the carbon-bromine bond is weaker (approx. 285 kJ/mol) and more easily cleaved than the carbon-chlorine bond (approx. 327 kJ/mol).[6]

This fundamental principle dictates that 1-(Bromomethyl)-3-(2-phenylethoxy)benzene will be more reactive towards nucleophiles than its chloro- analog under identical conditions. [7]

Mechanistic Considerations: Sₙ2 vs. Sₙ1 Pathways

Both compounds are primary benzylic halides, a class of substrates that readily participates in nucleophilic substitution reactions.[8] The reaction can proceed through either an Sₙ2 or Sₙ1 mechanism, depending on the reaction conditions.

Sₙ2 Pathway: This pathway is typically favored for primary halides, especially with strong, unhindered nucleophiles in polar aprotic solvents (e.g., acetone, DMF, DMSO).[9] The reaction proceeds via a backside attack, inverting the stereochemistry if the carbon were chiral. Due to the better leaving group ability of bromide, the energy of the transition state for the bromo-compound is lower, leading to a faster reaction rate.

Caption: Generalized Sₙ2 mechanism for benzylic halides.

Sₙ1 Pathway: This pathway becomes competitive or dominant when using weak nucleophiles (e.g., water, alcohols) in polar protic solvents, which can stabilize both the departing anion and the carbocation intermediate.[10] The rate-determining step is the formation of a carbocation. Benzylic halides are particularly adept at Sₙ1 reactions because the resulting benzylic carbocation is highly stabilized by resonance with the adjacent benzene ring.[10]

Caption: Sₙ1 mechanism highlighting the stable carbocation.

Again, because the C-Br bond is weaker, 1-(bromomethyl)-3-(2-phenylethoxy)benzene will form this stable carbocation at a faster rate than the chloro-derivative.

Synthetic Considerations & Experimental Protocols

The choice between the bromo- and chloro-reagent is a practical one, guided by the specific requirements of the planned reaction.

reagent_choice start Project Goal reactivity Is high reactivity or use of mild conditions critical? start->reactivity cost Is cost or long-term stability a primary concern? reactivity->cost No bromo Choose: 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (Higher Reactivity) reactivity->bromo Yes cost->bromo No chloro Choose: 1-(chloromethyl)-3-(2-phenylethoxy)benzene (Higher Stability, Lower Cost) cost->chloro Yes

Caption: Decision workflow for reagent selection.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol outlines a typical Sₙ2 reaction. When using 1-(chloromethyl)-3-(2-phenylethoxy)benzene, longer reaction times or higher temperatures may be necessary compared to the bromo-analog.

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the nucleophile (1.2 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., DMF, 10 mL/mmol of halide).

  • Base Addition (if required): If the nucleophile is an alcohol or thiol, add a non-nucleophilic base such as sodium hydride (NaH, 1.3 equivalents) or potassium carbonate (K₂CO₃, 2.0 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes. The choice of base is critical; stronger bases like NaH ensure complete deprotonation, driving the reaction forward.

  • Electrophile Addition: Dissolve 1-(halomethyl)-3-(2-phenylethoxy)benzene (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirring nucleophile solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The higher reactivity of the bromo-compound often results in shorter reaction times.

  • Workup: Upon completion, cool the reaction in an ice bath and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution.[11]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x volume of aqueous phase).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: Synthesis of the Reagents

A. Synthesis of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene via Radical Bromination

This method utilizes N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, selectively brominating the benzylic position without affecting the aromatic ring.[12]

  • Setup: To a solution of the starting material, 1-methyl-3-(2-phenylethoxy)benzene (1.0 equivalent), in an inert solvent like carbon tetrachloride or chlorobenzene (5 mL/mmol), add NBS (1.1 equivalents).[13][14]

  • Initiation: Add a catalytic amount of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (0.02 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and irradiate with a UV lamp or a standard 100W light bulb. Monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.

  • Purification: Filter off the solid and wash it with cold solvent. Concentrate the filtrate under reduced pressure to yield the crude product, which can be used directly or purified by chromatography.

B. Synthesis of 1-(chloromethyl)-3-(2-phenylethoxy)benzene via Alcohol Chlorination

This classic transformation converts a stable benzylic alcohol into the more reactive benzylic chloride using a chlorinating agent like thionyl chloride (SOCl₂).[15]

  • Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), dissolve (3-(2-phenylethoxy)phenyl)methanol (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Reagent Addition: Cool the solution to 0 °C and add thionyl chloride (1.2 equivalents) dropwise. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the mixture to room temperature and carefully remove the excess solvent and SOCl₂ under reduced pressure.

  • Purification: Redissolve the crude residue in an organic solvent like diethyl ether, wash cautiously with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the product.

Handling and Safety Precautions

Both 1-(bromomethyl)- and 1-(chloromethyl)-3-(2-phenylethoxy)benzene should be handled with care, as benzylic halides are potent lachrymators and alkylating agents.

  • Engineering Controls: Always handle these reagents in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (nitrile is often sufficient for incidental contact, but check compatibility).

  • Hazards: Based on data for analogous compounds, these reagents are expected to be toxic if swallowed, inhaled, or in contact with skin, and may cause severe skin burns and eye damage.[16][17][18]

  • Storage: Store in a cool, dry, dark place under an inert atmosphere. The chloro-derivative is generally more stable and has a longer shelf-life than the more reactive bromo-derivative, which can degrade over time, releasing HBr.

Conclusion

The selection between 1-(Bromomethyl)-3-(2-phenylethoxy)benzene and its chloro-analog is a strategic decision based on a clear trade-off.

  • 1-(Bromomethyl)-3-(2-phenylethoxy)benzene is the reagent of choice when high reactivity is desired. It allows for faster reactions, often under milder conditions, and is more suitable for reactions with weaker nucleophiles.

  • 1-(chloromethyl)-3-(2-phenylethoxy)benzene is a viable alternative when cost-effectiveness and reagent stability are priorities. While less reactive, it is often sufficient for reactions with strong nucleophiles and is less prone to degradation during storage.

By understanding the fundamental principles of leaving group ability and applying the practical considerations outlined in this guide, researchers can make an informed choice to optimize their synthetic strategies.

References

  • Department of Chemistry, University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. Available from: [Link]

  • Cheméo. Chemical Properties of Benzene, 1-(chloromethyl)-3-phenoxy- (CAS 53874-66-1). Available from: [Link]

  • Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. Available from: [Link]

  • Student Doctor Network Forums. (2012). Why is bromide a better nucleophile than chloride?. Available from: [Link]

  • Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. Available from: [Link]

  • Allen Institute. Nucleophilic substitution in alkyl halide, Benzyl Halide (SN1,SN2 reaction). Available from: [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Available from: [Link]

  • Orango. (2025). What Makes a Good Leaving Group in Organic Chemistry?. Available from: [Link]

  • Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Archives of toxicology, 53(3), 193–200. Available from: [Link]

  • Reddit. (2020). Better Leaving Group: Bromide VS Chloride. Available from: [Link]

  • Clutch Prep. Which of the following is the best leaving group in a nucleophilic substitution reaction?. Available from: [Link]

  • Quora. (2018). What is the difference between benzyl chloride and benzyl bromide?. Available from: [Link]

  • U.S. Environmental Protection Agency. 1-(Bromomethyl)-3-phenoxybenzene Properties. Available from: [Link]

  • JoVE. (2023). Video: Leaving Groups. Available from: [Link]

  • National Institute of Standards and Technology. Benzene, 1-(chloromethyl)-3-phenoxy-. Available from: [Link]

  • U.S. Environmental Protection Agency. 1-(Bromomethyl)-3-phenoxybenzene - GHS Data. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. 1-(Bromomethyl)-3-phenoxybenzene. Available from: [Link]

  • ResearchGate. Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from (3,5-dimethylphenyl)methanol. Available from: [Link]

  • Organic Letters, ACS Publications. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Available from: [Link]

  • Cheméo. Chemical Properties of Benzene, 1-bromo-3-methyl- (CAS 591-17-3). Available from: [Link]

  • Cheméo. Chemical Properties of Benzene, (bromomethyl)- (CAS 100-39-0). Available from: [Link]

  • Quora. (2024). How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?. Available from: [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available from: [Link]

  • Organic Syntheses. 2-PHENYLBUTYRONITRILE. Available from: [Link]

  • U.S. Environmental Protection Agency. 1-Chloro-2-(phenylethynyl)benzene Properties. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Google Patents. US5750728A - Process for the preparation of aromatic bromomethyl compounds.
  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. 1-(Chloromethyl)-3-(2,2-dimethylpropyl)benzene. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. 1-Chloro-2-(phenylethynyl)benzene. Available from: [Link]

  • Google Patents. US3465051A - Chloromethylation of benzene compounds.
  • National Center for Biotechnology Information. 1,3-Bis(chloromethyl)benzene. Available from: [Link]

Sources

Validation

Cross-reactivity analysis of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene

Technical Guide: Reactivity Profiling & Cross-Reactivity Analysis of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene Part 1: Executive Summary & Strategic Context 1-(Bromomethyl)-3-(2-phenylethoxy)benzene (CAS: 1094438-88-6) i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reactivity Profiling & Cross-Reactivity Analysis of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene

Part 1: Executive Summary & Strategic Context

1-(Bromomethyl)-3-(2-phenylethoxy)benzene (CAS: 1094438-88-6) is a high-value electrophilic building block, predominantly utilized in the synthesis of Long-Acting Beta-Agonists (LABAs) and related G-protein coupled receptor (GPCR) modulators. Its structural core—a meta-substituted benzyl bromide tethered to a lipophilic phenethyl ether—serves as a critical "anchor" moiety, facilitating the hydrophobic interactions necessary for high-affinity receptor binding (e.g., in the orthosteric site of


-adrenergic receptors).

The Challenge: While the bromomethyl group confers the high reactivity required for efficient


-alkylation or 

-alkylation during synthesis, this same attribute introduces significant cross-reactivity risks . These include:
  • Chemo-selectivity issues: Competition between intended amine alkylation and off-target hydrolysis or dimerization.

  • Genotoxic Impurity (GTI) potential: Residual benzyl bromides are potent alkylators of DNA (N7-guanine), necessitating rigorous control strategies.

This guide objectively compares the performance of the Bromide variant against its primary alternatives—the Chloride analog and the Mesylate —providing experimental frameworks to quantify reactivity and control cross-reactivity.

Part 2: Comparative Performance Analysis

The choice of leaving group (LG) dictates the balance between synthetic yield and process stability. We compare 1-(Bromomethyl)-3-(2-phenylethoxy)benzene against its chlorinated counterpart and the alcohol precursor.

Table 1: Electrophile Performance Matrix
FeatureBromide (Product) Chloride (Alternative A) Mesylate (Alternative B)
Structure



Relative Rate (

)
100 (Reference)~1–2~50–80
Mechanism Rapid

Slow

(often req. NaI cat.)
Mixed

Hydrolytic Stability Low (

in aq. mix)
High (

)
Moderate
Selectivity (S/N) Moderate (High background)High (Kinetic control possible)Low (Acid sensitive)
GTI Concern Critical (Ames Positive)High (Ames Positive)High (Sulfonate esters)
Process Utility Best for unreactive nucleophilesBest for scale-up stabilityBest for in situ generation

Expert Insight: The Bromide is the superior choice when coupling to sterically hindered secondary amines (common in LABA synthesis) where the Chloride fails to achieve complete conversion. However, this comes at the cost of "cross-reactivity" with ambient moisture (hydrolysis to alcohol) and solvents (e.g., polymerization in DMF).

Part 3: Cross-Reactivity & Mechanism of Action

"Cross-reactivity" in this context refers to the Chemo-selectivity of the benzyl bromide toward competing nucleophiles. Understanding this hierarchy is essential for maximizing yield and minimizing genotoxic residuals.

Reactivity Hierarchy (Nucleophilicity vs. Electrophilicity)

The benzylic carbon is activated by the electron-withdrawing effect of the bromine and resonance stabilization of the transition state.

  • Primary Target: Secondary Amines (

    
    ) 
    
    
    
    Product.
  • Major Cross-Reactant: Thiols (Cys residues in proteins, if used biologically)

    
     Thioethers (Irreversible).
    
  • Process Impurity: Water/Hydroxide

    
     Benzyl Alcohol (Hydrolysis).
    
  • Dimerization: Reaction with its own phenoxy tail (rare, but possible under Lewis Acid catalysis).

Visualization: Reaction Pathways & Fate

ReactivityPathways Bromide 1-(Bromomethyl)-3- (2-phenylethoxy)benzene Product Desired Drug Intermediate Bromide->Product Fast SN2 (k1) Alcohol Hydrolysis Impurity (Benzyl Alcohol) Bromide->Alcohol Hydrolysis (k2 < k1) Adduct Thioether Adduct (Toxicity/GTI) Bromide->Adduct Cross-Reaction (k3 ≈ k1) Amine Target Amine (Drug Precursor) Amine->Product Water Water/OH- (Impurity) Water->Alcohol Thiol Biological Thiol (Glutathione/Cys) Thiol->Adduct

Figure 1: Competitive reaction pathways for the benzyl bromide intermediate. Note that thiol alkylation (k3) often competes kinetically with amine alkylation (k1), posing a toxicity risk in biological systems.

Part 4: Experimental Protocols

To validate the quality of your specific batch of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene and determine its cross-reactivity profile, use the following self-validating protocols.

Protocol A: Solvolytic Stability Assay (Hydrolysis Rate)

Purpose: To determine the handling window before significant degradation occurs.

  • Preparation: Dissolve

    
     of the Bromide in 
    
    
    
    of THF-
    
    
    (Deuterated THF).
  • Initiation: Add

    
     of 
    
    
    
    to the NMR tube. Time
    
    
    .
  • Monitoring: Acquire

    
    -NMR spectra every 15 minutes at 
    
    
    
    .
  • Quantification: Monitor the shift of the benzylic protons:

    • 
      : 
      
      
      
      (Reactant)
    • 
      : 
      
      
      
      (Product)
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Acceptance Criteria:

      
       for process viability. If 
      
      
      
      , the batch contains acid impurities accelerating autocatalysis.
Protocol B: Competitive Alkylation Screen (Selectivity)

Purpose: To measure "Cross-Reactivity" ratio between N-alkylation (Target) and S-alkylation (Off-target).

  • Reagents: Prepare an equimolar mixture (

    
     each) of Morpholine (Amine model) and N-Acetyl-Cysteine methyl ester (Thiol model) in DMF.
    
  • Reaction: Add

    
     of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene. Stir for 1 hour.
    
  • Analysis: Analyze by LC-MS/MS.

  • Metric: Calculate the Selectivity Index (

    
    ):
    
    
    
    
    • Interpretation: A high

      
       indicates the reagent is "hard" enough to prefer amines. A low 
      
      
      
      (< 0.5) confirms the high "soft" reactivity typical of benzyl bromides, necessitating strict exclusion of thiol impurities.

Part 5: Analytical Specificity (GTI Detection)

When analyzing this compound as a potential Genotoxic Impurity in a final drug substance, "cross-reactivity" refers to the analytical interference.

  • Differentiation: The Bromide (MW ~291) must be chromatographically resolved from the Chloride (MW ~246) and the Alcohol (MW ~228).

  • Method: RP-HPLC on a C18 column.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Gradient: High organic hold required due to the lipophilic phenylethoxy tail.

    • Detection: UV at 254 nm (Strong absorption from two benzene rings).

  • Interference Warning: The Chloride analog is a common synthetic impurity (from

    
     or 
    
    
    
    exposure). It elutes slightly earlier than the Bromide. Ensure baseline resolution (
    
    
    ) to avoid false-negative GTI reporting.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Foundational text on

    
     kinetics of benzyl halides). Link
    
  • Anderson, P. O., et al. (2010). "Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation." Organic Process Research & Development. (Context for benzyl bromide safety). Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1094438-88-6. (Chemical property verification). Link

  • ECHA (European Chemicals Agency). (2025). Registration Dossier: Benzyl bromide derivatives and skin sensitization. (Safety and cross-reactivity data). Link

Sources

Comparative

Efficacy comparison with other alkylating linkers in drug discovery

In the landscape of targeted therapeutics, the covalent bond formed by an alkylating linker is a critical determinant of a drug's success. This guide provides an in-depth comparison of the efficacy of various alkylating...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapeutics, the covalent bond formed by an alkylating linker is a critical determinant of a drug's success. This guide provides an in-depth comparison of the efficacy of various alkylating linkers, moving beyond a simple catalog of options to a nuanced discussion of their chemical reactivity, biological stability, and ultimate impact on therapeutic index. We will explore the mechanistic underpinnings of these linkers, supported by experimental data, to empower researchers in the rational design of next-generation drug conjugates.

The Resurgence of Covalent Inhibition: Why Alkylating Linkers Matter

The principle of alkylating agents, which form strong covalent bonds with their biological targets, has been a cornerstone of chemotherapy for decades.[1][2][3] These agents function by introducing an alkyl group into the DNA of cancer cells, leading to cross-linking, strand breaks, and ultimately, apoptosis.[1][2] While effective, traditional alkylating agents often suffer from a lack of specificity, leading to significant off-target toxicity.[3][4]

The advent of targeted drug delivery platforms, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has revitalized interest in alkylating chemistries.[5][6] By attaching a highly reactive alkylating payload to a targeting moiety, it is possible to deliver the cytotoxic agent directly to the desired cell population, thereby minimizing systemic exposure and enhancing the therapeutic window.[6][7] The linker, which connects the targeting vehicle to the alkylating warhead, is not merely a passive spacer but a critical component that governs the stability, release, and overall efficacy of the conjugate.[5][8]

The Chemical Arsenal: A Comparative Analysis of Alkylating Linker Classes

The choice of an alkylating linker is a multi-faceted decision that depends on the nature of the target, the properties of the payload, and the desired mechanism of action. Here, we compare the most prominent classes of alkylating linkers used in drug discovery.

Nitrogen Mustards and Their Derivatives

Nitrogen mustards are among the oldest and most extensively studied classes of alkylating agents.[4][9] Their mechanism of action involves the formation of a highly reactive aziridinium ion, which then alkylates nucleophilic sites on DNA, primarily the N7 position of guanine.[9][10]

  • Reactivity and Stability: The reactivity of nitrogen mustards can be tuned by modifying the electronic properties of the "R" group attached to the nitrogen atom.[9] This allows for a degree of control over the rate of aziridinium ion formation and, consequently, the alkylation reaction. However, this inherent reactivity can also lead to instability in aqueous environments, resulting in premature drug release and off-target toxicity.

  • Efficacy and Applications: In the context of modern drug conjugates, nitrogen mustard-based linkers have been explored for their potent DNA cross-linking ability.[9] For example, derivatives of nitrogen mustards have been incorporated into ADCs to deliver a powerful DNA-damaging payload to tumor cells.

Aziridines

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. They are structurally related to the reactive intermediate of nitrogen mustards and function as potent alkylating agents.[11]

  • Reactivity and Stability: The strained ring structure of aziridines makes them susceptible to nucleophilic attack, leading to ring-opening and covalent bond formation.[11] Similar to nitrogen mustards, their reactivity can be modulated by substituents on the ring. Aziridine-based linkers can offer a more controlled release profile compared to traditional nitrogen mustards, with some designs exhibiting greater stability at physiological pH and enhanced reactivity in the acidic tumor microenvironment.[12]

  • Efficacy and Applications: Aziridine-containing payloads, such as those derived from the natural product duocarmycin, have been successfully incorporated into ADCs.[13] These agents derive their cytotoxicity from the alkylation of the N3 position of adenine in the minor groove of DNA.[13][14]

Epoxides

Epoxides are three-membered cyclic ethers that, like aziridines, are highly reactive due to ring strain. They are electrophilic and readily react with nucleophiles, making them effective alkylating agents.

  • Reactivity and Stability: The reactivity of epoxides is influenced by the substitution pattern on the ring. Electron-withdrawing groups can enhance their electrophilicity, while steric hindrance can modulate their accessibility to nucleophiles. Epoxide-based linkers can be designed to be relatively stable in circulation and undergo activation within the target cell.

  • Efficacy and Applications: Epoxides have been utilized as cross-linking agents and have been explored in the context of targeted therapies. Their ability to react with a variety of nucleophiles makes them versatile tools for covalent drug design.

Sulfonates (e.g., Methanesulfonates)

Alkyl sulfonates, such as methanesulfonates, are another important class of alkylating agents. They function through an SN2-type reaction, where a nucleophile attacks the alkyl carbon, displacing the sulfonate leaving group.

  • Reactivity and Stability: The reactivity of alkyl sulfonates is dependent on the nature of the alkyl group and the sulfonate ester. They are generally less reactive than nitrogen mustards or aziridines, which can translate to greater stability in biological systems. This can be advantageous in reducing off-target reactions.

  • Efficacy and Applications: The controlled reactivity of sulfonates makes them attractive for applications where a slower, more sustained alkylation is desired. They have been investigated for their potential in various anticancer therapies.

Quantitative Comparison of Alkylating Linker Properties

Linker ClassGeneral ReactivityKey Stability FeaturesCommon Nucleophilic TargetRepresentative Application
Nitrogen Mustards HighCan be unstable in aqueous media; reactivity is tunable.N7 of Guanine in DNA[9][10]DNA cross-linking payloads in ADCs
Aziridines HighReactivity is pH-dependent; can be designed for tumor-specific activation.[12]N3 of Adenine in DNA (for duocarmycin analogs)[13][14]Payloads for ADCs (e.g., duocarmycins)[13]
Epoxides Moderate to HighStability and reactivity are influenced by substituents.Various nucleophiles (e.g., amines, thiols)Covalent inhibitors and cross-linking agents
Sulfonates ModerateGenerally more stable than nitrogen mustards; slower reaction kinetics.Various nucleophilesTargeted covalent therapies

Experimental Protocols for Efficacy Evaluation

The rigorous evaluation of alkylating linker efficacy is paramount in the development of safe and effective drug conjugates. The following are key experimental workflows.

Protocol 1: Plasma Stability Assay

Objective: To assess the stability of the drug-linker conjugate in plasma and determine the rate of premature payload release.

Methodology:

  • Incubate the ADC or drug-linker conjugate in human, monkey, and mouse plasma at 37°C.[6]

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Quench the reaction and precipitate plasma proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the amount of intact conjugate and any released payload.[15]

  • Calculate the half-life of the conjugate in plasma.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the drug conjugate against target and non-target cell lines.

Methodology:

  • Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates.

  • Treat the cells with serial dilutions of the ADC, the free payload, and a non-targeting control ADC.

  • Incubate for a period that allows for cell division (e.g., 72-96 hours).

  • Assess cell viability using a suitable method, such as a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound.[16]

Protocol 3: Bystander Effect Assay

Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.

Methodology:

  • Co-culture antigen-positive and antigen-negative cells at a defined ratio.

  • The two cell populations should be distinguishable, for example, by expressing different fluorescent proteins.

  • Treat the co-culture with the ADC.

  • After a suitable incubation period, analyze the viability of each cell population separately using flow cytometry or high-content imaging.

  • A significant decrease in the viability of the antigen-negative population indicates a bystander effect.[17]

Visualizing the Concepts

Alkylating_Linker_Mechanism cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cell ADC Antibody-Linker-Payload Internalization Internalization ADC->Internalization 1. Binding & Internalization Lysosome Lysosome Internalization->Lysosome 2. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 3. Linker Cleavage/ Degradation DNA Nuclear DNA Payload_Release->DNA 4. Alkylation Apoptosis Apoptosis DNA->Apoptosis 5. Cell Death Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Plasma_Stability Plasma Stability Assay (LC-MS/MS) PK_Study Pharmacokinetics Study (Animal Models) Plasma_Stability->PK_Study Proceed if stable Cytotoxicity Cytotoxicity Assay (IC50 Determination) Bystander Bystander Effect Assay (Co-culture) Cytotoxicity->Bystander Efficacy_Study Efficacy Study (Tumor Xenograft Models) Cytotoxicity->Efficacy_Study Proceed if potent Lead_Optimization Lead Optimization PK_Study->Lead_Optimization Toxicity_Study Toxicity Study (Histopathology) Efficacy_Study->Toxicity_Study Toxicity_Study->Lead_Optimization Iterate design Linker_Design Alkylating Linker Design & Synthesis Linker_Design->Plasma_Stability Linker_Design->Cytotoxicity

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(Bromomethyl)-3-(2-phenylethoxy)benzene

Topic: Personal protective equipment for handling 1-(Bromomethyl)-3-(2-phenylethoxy)benzene Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-(Bromomethyl)-3-(2-phenylethoxy)benzene Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Safety Summary

Immediate Hazard Classification: Lachrymator | Corrosive | Alkylating Agent

1-(Bromomethyl)-3-(2-phenylethoxy)benzene is a benzyl bromide derivative. While the phenylethoxy chain adds molecular weight (lowering volatility compared to simple benzyl bromide), the benzyl bromide pharmacophore remains the active hazard driver. This compound acts as a potent lachrymator (tear gas) and an alkylating agent capable of modifying DNA and proteins.

Critical Directive: Do not handle this compound on an open bench. All manipulations must occur within a certified chemical fume hood.

Hierarchy of Controls & Engineering

Before selecting PPE, the environment must be secured.[1][2][3] PPE is the last line of defense, not the first.

Control LayerRequirementTechnical Specification
Primary Containment Fume Hood Face velocity: 80–100 fpm (0.4–0.5 m/s). Sash height: <18 inches.
Secondary Containment Spill Tray Use a polypropylene or chemically resistant tray inside the hood to contain 110% of the volume.
Atmosphere Inert Gas Store and transfer under Nitrogen (

) or Argon (

). Moisture triggers hydrolysis, releasing corrosive HBr gas.
Decontamination Neutralization Station Keep a quenching solution (e.g., 10% ethanolic KOH or dilute ammonia) ready inside the hood before starting work.
Personal Protective Equipment (PPE) Matrix

The lipophilic nature of the phenylethoxy group facilitates skin absorption, while the bromomethyl group attacks tissue. Standard nitrile gloves are insufficient for prolonged contact.

Hand Protection Strategy: The "Double-Glove" System

Protocol: Wear a laminate inner glove for chemical resistance, covered by a nitrile outer glove for dexterity and mechanical protection.

LayerMaterialBrand ExamplesFunctionBreakthrough Time (Est.)
Inner (Barrier) PE/EVOH Laminate Silver Shield®, 4H®, North®Primary chemical barrier against organic halides.> 480 mins
Outer (Sacrificial) Nitrile (5-8 mil) N-DEX®, TouchNTuff®Protects inner glove from tears; provides grip; immediately removed upon splash.< 10 mins (Splash only)
Eye & Body Protection [2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are inadequate because lachrymatory vapors can bypass the side shields.

  • Body: Lab coat (100% cotton or Nomex/flame-resistant). Synthetic blends can melt onto skin if a reaction exotherms or fire occurs.

  • Respiratory (Emergency Only): If the fume hood fails or a spill occurs outside containment, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

Visualization: PPE Decision Logic

PPE_Decision_Tree cluster_eyes Eye Protection (Mandatory) Start Task Assessment Hood_Check Is work inside Certified Fume Hood? Start->Hood_Check Open_Bench STOP WORK Relocate to Hood Hood_Check->Open_Bench No Glove_Select Glove Selection Hood_Check->Glove_Select Yes Standard_Handling Standard Handling (Weighing/Reaction) Glove_Select->Standard_Handling High_Risk High Risk (Spill Cleanup/Scale-up) Glove_Select->High_Risk Config_A Config A: Double Glove Inner: Laminate (Silver Shield) Outer: Nitrile (Disposable) Standard_Handling->Config_A Config_B Config B: Heavy Duty Butyl Rubber or Viton (Thick) High_Risk->Config_B Goggles Chemical Splash Goggles (No Safety Glasses) Config_A->Goggles Config_B->Goggles

Figure 1: PPE Selection Decision Tree ensuring maximum protection against permeation and lachrymatory vapors.

Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
  • Cooling: If possible, cool the reagent bottle to 4°C before opening to reduce vapor pressure.

  • Weighing: Do NOT remove the balance from the fume hood. If a balance is not available in the hood:

    • Tare a vial with a septum cap.

    • Transfer liquid via syringe or glass pipette inside the hood.

    • Re-cap immediately before moving to the balance.

  • Tools: Use disposable glass pipettes. Avoid plastic syringes for long-term storage as benzyl halides can swell plastics.

Phase 2: Reaction Setup
  • Glassware: Inspect for micro-fractures. Benzyl halides release HBr upon hydrolysis; stress fractures can propagate under slight pressure.

  • Addition: Add the reagent slowly. Reactions with amines or alcohols are often exothermic.

  • Trapping: If the reaction is run at scale (>5g), vent the reaction vessel through a soda-lime trap or a bubbler containing 10% NaOH to neutralize evolved acid fumes.

Phase 3: Cleanup & Decontamination (The "Quench")

Never dispose of active benzyl bromide derivatives directly into waste containers.

  • Prepare Quench Solution: 10% Potassium Hydroxide (KOH) in Ethanol or a 1:1 mixture of Ammonium Hydroxide and Ethanol.

  • Rinse: Rinse all contaminated glassware (pipettes, flasks) with the quench solution.

  • Wait: Allow the rinse to sit for 30 minutes. This converts the lachrymator into a benign ether or amine.

  • Disposal: Dispose of the quenched mixture into the Halogenated Organic Waste stream.

Emergency Response: Spill Management

Scenario: A 10mL bottle drops and shatters inside the fume hood.

  • Alert: Announce "Lachrymator Spill" immediately.

  • Isolate: Lower the sash to the lowest possible position to maximize face velocity.

  • Assess: If fumes are escaping the hood (eyes tearing), evacuate the lab immediately.

  • Neutralize (If safe):

    • Don Double Gloves (Laminate + Nitrile) and a respirator (if indicated).

    • Cover the spill with vermiculite or chem-sorb pads .

    • Soak the absorbent material with 10% ethanolic ammonia/KOH (softly, to avoid splashing).

    • Scoop into a wide-mouth jar, seal, and label "Hazardous Waste - Contains Benzyl Bromide Derivative".

Visualization: Emergency Workflow

Spill_Response Spill Spill Occurs Location Location? Spill->Location Inside_Hood Inside Fume Hood Location->Inside_Hood Outside_Hood Outside Hood Location->Outside_Hood Action_In 1. Lower Sash 2. Warn Others Inside_Hood->Action_In Action_Out 1. EVACUATE LAB 2. Pull Fire Alarm 3. Do Not Re-enter Outside_Hood->Action_Out Cleanup Absorb & Quench (Ethanolic KOH) Action_In->Cleanup

Figure 2: Emergency Response Logic. Note that outside-hood spills generally require evacuation due to the lachrymatory nature.

References
  • PubChem. (2025).[7] 1-(Bromomethyl)-3-phenoxybenzene (Compound).[7][8] National Library of Medicine. [Link]

  • University of San Francisco. (n.d.). Glove Guide - Chemical Compatibility (Benzyl Bromide). [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

Sources

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